molecular formula C22H22O6 B1253589 Desmodin

Desmodin

Número de catálogo: B1253589
Peso molecular: 382.4 g/mol
Clave InChI: CEAWIMABVSITMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desmodin is a pterocarpan-type flavonoid isolated from various medicinal plants within the Desmodium genus, such as Desmodium gangeticum . This compound, with the molecular formula C22H22O6 and a CAS Registry Number of 56257-27-3, is a subject of interest in phytochemical and pharmacological research . Scientific studies on Desmodium species have identified this compound as one of the flavonoids contributing to the observed biological activities of plant extracts, which include antioxidant, anti-arthritic, and immunomodulatory properties . Research into its mechanism of action suggests that the bioactivity of flavonoids like this compound may be linked to the presence of phenolic compounds, which can help modulate oxidative stress and inflammatory processes . The crystal structure of this compound has been determined, revealing an orthorhombic crystal system, information that can be vital for analytical and synthetic chemistry applications . As a constituent of plants used in traditional medicine, this compound represents a valuable compound for researchers investigating the therapeutic potential of natural products. It is suitable for use in various in vitro assays to further elucidate its specific mechanisms and potential research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C22H22O6

Peso molecular

382.4 g/mol

Nombre IUPAC

7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol

InChI

InChI=1S/C22H22O6/c1-22(2)6-5-11-16(28-22)9-18-19(20(11)25-4)21-13(10-26-18)12-7-17(24-3)14(23)8-15(12)27-21/h5-9,13,21,23H,10H2,1-4H3

Clave InChI

CEAWIMABVSITMV-UHFFFAOYSA-N

SMILES canónico

CC1(C=CC2=C(C3=C(C=C2O1)OCC4C3OC5=CC(=C(C=C45)OC)O)OC)C

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure of Desmodin, a naturally occurring pterocarpan (B192222). While this compound is recognized as a bioactive constituent of the Desmodium genus, publicly available data on its specific molecular interactions and quantitative biological activities are limited. This document summarizes the existing structural information and discusses the broader biological context in which this compound is found.

Chemical Structure of this compound

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its formal chemical name is 7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol.[1] The structure is defined by a fused furan (B31954) ring attached to a chroman system, with methoxy (B1213986) and hydroxyl substitutions that are critical to its chemical properties.

Key Structural Identifiers:

IdentifierValue
Molecular Formula C₂₂H₂₂O₆[1]
IUPAC Name 7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol[1]
CAS Number 56257-27-3[1]
PubChem CID 13338925[1]
SMILES CC1(C=CC2=C(C3=C(C=C2O1)OCC4C3OC5=CC(=C(C=C45)OC)O)OC)C[1]
InChI Key CEAWIMABVSITMV-UHFFFAOYSA-N[1]

Biological Context and Activities of the Desmodium Genus

This compound is identified as a bioactive compound within the Desmodium species, a genus of plants used in traditional medicine to treat a variety of ailments.[2] Phytochemical analyses of Desmodium species have revealed the presence of numerous compound classes, including isoflavones, pterocarpans (like this compound), triterpenoids, and alkaloids.[2]

Extracts from the Desmodium genus have demonstrated a wide range of pharmacological activities, including:

  • Anti-inflammatory[2]

  • Anticancer[2]

  • Analgesic[2]

  • Antioxidant[2][3]

  • Antidiabetic[2]

While this compound is noted as a significant bioactive component from the pterocarpan class within this genus, specific studies detailing its individual contribution to these effects, its mechanism of action, or its signaling pathways are not extensively available in the current scientific literature.[2] The observed biological effects are generally attributed to the synergistic action of the various phytochemicals present in the plant extracts.

Signaling Pathways

Currently, there is a lack of specific research identifying and detailing the signaling pathways directly modulated by isolated this compound. The biological activities reported for Desmodium extracts, such as anti-inflammatory and antioxidant effects, suggest potential interactions with common signaling cascades like NF-κB or MAPK pathways. However, without direct experimental evidence for this compound, any depiction of a signaling pathway would be purely speculative.

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data for this compound, such as IC₅₀ or EC₅₀ values, binding affinities, or efficacy data from in vitro or in vivo studies. Research has focused on the properties of crude extracts of Desmodium species. For instance, a methanol-water extract of Desmodium adscendens leaves showed an IC₅₀ value of 4.00 μg/mL in a DPPH radical scavenging assay, highlighting the antioxidant potential of the plant's constituents.[3]

Representative Experimental Protocol: Antioxidant Activity Assessment

To evaluate the potential biological activity of compounds like this compound, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method. The following is a generalized protocol that could be adapted for testing the antioxidant capacity of this compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (capable of reading absorbance at ~517 nm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Protocol:

    • In a 96-well microplate, add varying concentrations of the this compound solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to different wells. Perform serial dilutions from the stock solution.

    • Prepare a similar set of dilutions for the ascorbic acid positive control.

    • Prepare a blank well containing only methanol.

    • Add a fixed volume of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Collection:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample (blank), and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis:

    • Plot the percentage of scavenging activity against the concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by using regression analysis.

This protocol provides a fundamental framework for quantifying one of the potential biological activities of this compound, in line with the known properties of the plant genus from which it is derived. Further research is necessary to explore its other potential pharmacological effects and mechanisms of action.

References

Desmodin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodin, a pterocarpan (B192222) class isoflavonoid, is a significant bioactive compound found within various species of the Desmodium genus, notably Desmodium gangeticum. First reported in 1975, this molecule has garnered scientific interest for its diverse pharmacological activities, including potential applications in anticancer and neurological therapies. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing experimental protocols and summarizing its biological activities. The document includes quantitative data where available, presented in structured tables, and visualizes key experimental workflows and the putative signaling pathway of this compound as a Cyclin-Dependent Kinase 5 (CDK5) inhibitor.

Introduction

The genus Desmodium, belonging to the Fabaceae family, encompasses a wide array of plants that have been utilized in traditional medicine across the globe. These plants are a rich source of various secondary metabolites, including alkaloids, flavonoids, terpenoids, and pterocarpans. Among these, this compound has emerged as a compound of interest due to its potential therapeutic properties. Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, and many exhibit significant biological activities. This guide focuses specifically on this compound, providing a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and History

The first isolation and characterization of this compound were reported in 1975 by Purushothaman and his team.[1][2][3][4] In their work on the chemical constituents of Desmodium gangeticum, they identified this compound as a minor pterocarpanoid alongside another compound, gangetinin.[1][2][3][4] This initial discovery laid the groundwork for future investigations into the chemical diversity of Desmodium species and the biological activities of their isolated compounds.

Distribution in Desmodium Species

This compound has been primarily isolated from the roots of Desmodium gangeticum.[5][6][7] While other Desmodium species are known to produce a variety of pterocarpans, the specific distribution and concentration of this compound in these other species are not as well-documented. The yield of this compound can be influenced by various factors, including the geographical location of the plant, harvesting time, and the specific extraction and purification methods employed.

Isolation and Purification: Experimental Protocols

The isolation of this compound from Desmodium species typically involves a multi-step process of extraction, fractionation, and chromatography. While the original 1975 publication provides the initial report, detailed modern protocols can be adapted from general methods for pterocarpan isolation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from Desmodium gangeticum roots.

G plant_material Dried & Powdered Desmodium gangeticum Roots extraction Soxhlet Extraction (e.g., with Hexane or Chloroform) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fractionation Fraction Collection (monitoring by TLC) column_chromatography->fractionation active_fractions Fractions Containing this compound fractionation->active_fractions purification Preparative TLC or HPLC active_fractions->purification pure_this compound Pure this compound purification->pure_this compound structure_elucidation Structural Elucidation (NMR, Mass Spectrometry) pure_this compound->structure_elucidation

A general workflow for the isolation of this compound.
Detailed Protocol

This protocol is a composite based on established methods for pterocarpan isolation.

1. Plant Material Preparation:

  • Collect fresh roots of Desmodium gangeticum.

  • Wash the roots thoroughly to remove any soil and debris.

  • Shade-dry the roots until they are brittle and can be easily powdered.

  • Grind the dried roots into a coarse powder.

2. Extraction:

  • The powdered root material (e.g., 500 g) is subjected to successive Soxhlet extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents.

  • Subsequently, extract the defatted plant material with a solvent of medium polarity, such as chloroform (B151607) or ethyl acetate (B1210297), in which this compound is likely to be soluble. This can be performed for 24-48 hours.

3. Concentration:

  • The chloroform or ethyl acetate extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Fractionation:

  • The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 9:1 to 1:1) can be used.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light or with a suitable staining reagent.

5. Purification:

  • Fractions showing the presence of the desired compound (based on TLC comparison with a reference or previous reports) are pooled and concentrated.

  • Final purification is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

6. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

While specific quantitative data for pure this compound is limited in the available literature, the following tables summarize relevant information on extractive yields and the biological activities of Desmodium extracts and related compounds.

Table 1: Extractive Yields from Desmodium gangeticum

Plant PartExtraction MethodSolventYield (%)Reference
Aerial PartsSoxhletEthanol5.8 ± 0.01[6]
RootsSoxhletEthanol4.80 ± 0.02[6]
Aerial PartsSoxhletWater8.8 ± 0.12[6]
RootsSoxhletWater7.20 ± 0.10[6]
Aerial PartsSoxhletHexane2.9 ± 0.01[6]
RootsSoxhletHexane2.50 ± 0.02[6]
Aerial PartsSoxhletEthyl Acetate3.2 ± 0.03[6]
RootsSoxhletEthyl Acetate2.60 ± 0.01[6]
Leaves & StemsBoiling & SteamingWater5.4[8]

Table 2: Biological Activity Data (IC₅₀ Values)

ActivityCompound/ExtractTest SystemIC₅₀ ValueReference
Antioxidant Desmodium sequax extractDPPH assay20.3 ± 0.8 µg/mL[9][10]
Desmodium heterocarpon extractDPPH assay22.4 ± 0.5 µg/mL[9][10]
Desmodium microphyllum extractDPPH assay24.1 ± 0.9 µg/mL[9][10]
Anti-arthritic Aqueous extract of D. gangeticum rootInhibition of protein denaturationSignificant activity at 50-800 µg/mL[11]
Antileishmanial Desmodium gangeticum extractLeishmania amazonensis amastigotes10 µg/mL < IC₅₀ < 20 µg/mL
CDK5 Inhibition This compoundVirtual Screening (predicted)Potent ATP-competitive inhibitor[12][13]

Biological Activities and Signaling Pathways

This compound, as a pterocarpan, is associated with a range of biological activities. The most notable of these is its recently identified potential as a Cyclin-Dependent Kinase 5 (CDK5) inhibitor.

CDK5 Inhibition: A Potential Therapeutic Target

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and in the progression of various cancers.[14][15][16][17][18] Aberrant CDK5 activity can lead to hyperphosphorylation of tau protein, formation of neurofibrillary tangles, and cell cycle re-entry in post-mitotic neurons, ultimately causing neuronal death.[16][17] In cancer, CDK5 is involved in promoting cell proliferation, migration, and resistance to chemotherapy.[14][18]

A 2022 study utilizing virtual screening of phytochemicals identified this compound as a potential potent ATP-competitive inhibitor of CDK5.[12][13] This suggests that this compound could be a valuable lead compound for the development of novel therapeutics targeting CDK5-related pathologies.

Putative CDK5 Signaling Pathway Inhibition by this compound

The following diagram illustrates the potential mechanism of action of this compound as a CDK5 inhibitor in the context of cancer and neurodegeneration.

G cluster_upstream Upstream Activators cluster_downstream Downstream Effects cluster_cancer Cancer Progression cluster_neurodegeneration Neurodegeneration p35_p25 p35/p25 CDK5_active CDK5/p25 (Active Kinase) p35_p25->CDK5_active activates CDK5_inactive CDK5 (inactive) Rb Rb Phosphorylation CDK5_active->Rb phosphorylates STAT3 STAT3 Phosphorylation CDK5_active->STAT3 phosphorylates Tau Tau Hyperphosphorylation CDK5_active->Tau phosphorylates ATM ATM Phosphorylation CDK5_active->ATM phosphorylates This compound This compound This compound->CDK5_active inhibits E2F E2F Release Rb->E2F leads to proliferation Cell Proliferation & Migration E2F->proliferation STAT3->proliferation NFTs Neurofibrillary Tangles Tau->NFTs Apoptosis Neuronal Apoptosis ATM->Apoptosis

Putative mechanism of this compound as a CDK5 inhibitor.
Other Reported Activities

Extracts of Desmodium species containing this compound and related pterocarpans have demonstrated a variety of other biological effects, including:

  • Antileishmanial activity: Extracts from Desmodium gangeticum have shown activity against Leishmania amazonensis.

  • Antioxidant activity: Various Desmodium species extracts exhibit free radical scavenging activity, as demonstrated in DPPH assays.[9][10]

  • Anti-inflammatory and Anti-arthritic activity: Aqueous extracts of D. gangeticum have shown significant in-vitro anti-arthritic effects by inhibiting protein denaturation.[11]

Conclusion and Future Directions

This compound, a pterocarpan isolated from Desmodium species, represents a promising natural product with significant therapeutic potential, particularly as a CDK5 inhibitor. This guide has provided a comprehensive overview of its discovery, methods for its isolation, and its known biological activities. While the initial findings are encouraging, further research is warranted. Specifically, detailed studies are needed to:

  • Determine the precise yield of this compound from various Desmodium species.

  • Experimentally validate the predicted CDK5 inhibitory activity of pure this compound and determine its IC₅₀ value.

  • Elucidate the specific mechanisms of action for its antileishmanial, antioxidant, and anti-inflammatory properties and determine the corresponding IC₅₀ values for the pure compound.

  • Conduct in vivo studies to evaluate the efficacy and safety of this compound for various therapeutic applications.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals, paving the way for further exploration of this compound as a lead compound for novel therapeutics.

References

Desmodium gangeticum: A Technical Guide to the Isolation and Analysis of Desmodin for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodium gangeticum (L.) DC., a perennial shrub belonging to the Fabaceae family, has a long history of use in traditional medicine, particularly in Ayurveda. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, including the pterocarpanoid, desmodin. Recent in-silico studies have identified this compound as a potential inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key enzyme implicated in the progression of various cancers. This technical guide provides a comprehensive overview of Desmodium gangeticum as a source of this compound, detailing methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the critical role of the CDK5 signaling pathway in cancer and the potential mechanism of action for this compound as a therapeutic agent. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this natural compound for oncological applications.

Introduction

Desmodium gangeticum, commonly known as "Shalparni," is a widely distributed plant in tropical and subtropical regions. It is a key ingredient in several traditional formulations, valued for its diverse therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects.[1] Phytochemical analysis of D. gangeticum has led to the isolation of various classes of compounds, including alkaloids, flavonoids, and pterocarpans.[2] Among these, this compound has emerged as a compound of significant interest due to its potential anticancer activities.

Recent research has highlighted the role of Cyclin-Dependent Kinase 5 (CDK5) in the pathogenesis of numerous cancers.[1] CDK5, traditionally known for its role in neuronal development, is now understood to contribute to tumor cell proliferation, migration, and angiogenesis.[1][3] A pivotal study identified this compound as a potential ATP-competitive inhibitor of CDK5 through virtual screening, suggesting a promising avenue for targeted cancer therapy.[4] This guide provides the technical details necessary to explore Desmodium gangeticum as a viable source of this compound for further preclinical and clinical investigation.

Quantitative Data on Extractive Yields

The concentration of bioactive compounds in plant materials can vary depending on the plant part used, geographical location, and the extraction solvent. While specific quantitative data for this compound yield is not extensively reported in the literature, the following table summarizes the extractive yields of Desmodium gangeticum using various solvents, which can serve as a preliminary guide for optimizing extraction processes.

Plant PartExtraction SolventExtractive Yield (% w/w)Reference
Dried RootsWater10.5[5]
Dried RootsAlcohol5.8[5]
Dried RootsChloroform1.5[5]
Dried RootsEthyl Acetate (B1210297)2.2[5]
Dried Leaves and StemsWater5.4[3]

Experimental Protocols

Extraction of Crude Extract from Desmodium gangeticum

This protocol outlines a general procedure for obtaining a crude extract from the aerial parts of Desmodium gangeticum.

Materials:

  • Dried and powdered aerial parts (leaves and stems) of Desmodium gangeticum

  • 90% Ethanol (B145695)

  • Soxhlet apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 200 g of the coarsely powdered, air-dried aerial parts of D. gangeticum.

  • Place the powdered material in the thimble of a Soxhlet apparatus.

  • Extract the plant material with 90% ethanol for approximately 48-72 hours, or until the solvent running through the siphon tube is colorless.

  • After extraction, filter the ethanolic extract through Whatman No. 1 filter paper to remove any residual plant debris.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.

  • Calculate the percentage yield of the extract. A typical yield is around 12.7% (w/w).[6]

  • Store the crude extract in a desiccator until further use.

Isolation of this compound using Column Chromatography

This protocol provides a representative method for the isolation of pterocarpans like this compound from the crude extract using column chromatography. Optimization may be required based on the specific composition of the extract.

Materials:

  • Crude extract of D. gangeticum

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Iodine chamber or other suitable visualizing agent

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a packed bed.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, and so on).

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL or 50 mL).

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under a UV lamp and/or by using a visualizing agent.

  • Pooling of Fractions: Combine the fractions that show similar TLC profiles, particularly those containing spots with an Rf value corresponding to that of a this compound standard (if available).

  • Further Purification: The pooled fractions may require further purification using preparative TLC or re-chromatography with a different solvent system to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This section outlines a general framework for developing a validated HPLC method for the quantification of this compound. Specific parameters will need to be optimized and validated according to ICH guidelines.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution is often effective for separating compounds in a plant extract. A common starting point is a mixture of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 10% A

    • 5-20 min: Increase to 80% A

    • 20-25 min: Hold at 80% A

    • 25-30 min: Return to 10% A

    • 30-35 min: Equilibration at 10% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Pterocarpans typically show UV absorbance around 280-310 nm. The optimal wavelength for this compound should be determined by running a UV scan of a pure standard.

  • Injection Volume: 20 µL

Method Validation: The developed HPLC method should be validated for the following parameters:

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Specificity: Ensure that the peak corresponding to this compound is well-resolved from other components in the extract and that there is no interference from the matrix.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action: this compound Inhibition of the CDK5 Signaling Pathway

Desmodin_CDK5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Binds p35/p25 p35/p25 Receptor->p35/p25 Activates signaling cascade leading to p35/p25 expression Active CDK5/p25 Active CDK5/p25 p35/p25->Active CDK5/p25 Activator pRb-E2F Complex pRb-E2F Complex Active CDK5/p25->pRb-E2F Complex Phosphorylates pRb CDK5 CDK5 CDK5->Active CDK5/p25 Kinase This compound This compound This compound->Active CDK5/p25 Inhibits pRb pRb E2F E2F pRb-E2F Complex->E2F Releases E2F pRb-P pRb-P pRb-E2F Complex->pRb-P Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Promotes transcription of S-phase genes Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth

Caption: this compound's proposed inhibition of the CDK5 signaling pathway in cancer.

Experimental Workflow for this compound Isolation and Analysis

Experimental_Workflow A Plant Material Collection (Desmodium gangeticum) B Drying and Powdering A->B C Soxhlet Extraction (e.g., 90% Ethanol) B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Monitoring G->H I Pooling of Fractions H->I Fractions with similar Rf J Purified this compound I->J K Structural Elucidation (NMR, MS) J->K L Quantitative Analysis (HPLC-UV) J->L

Caption: Workflow for the extraction, isolation, and analysis of this compound.

Conclusion

Desmodium gangeticum represents a promising natural source of the bioactive pterocarpanoid, this compound. The methodologies outlined in this technical guide provide a foundation for the extraction, isolation, and quantification of this compound. The potential of this compound to inhibit the CDK5 signaling pathway underscores its significance as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to optimize the yield of this compound, fully characterize its pharmacological properties, and validate its efficacy in preclinical cancer models. This guide serves as a critical resource to facilitate these future investigations, bridging the gap between traditional medicine and modern drug discovery.

References

The Biosynthesis of Desmodin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmodin, a pterocarpan (B192222) class isoflavonoid (B1168493) found in plants of the Desmodium genus, holds significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the current understanding of pterocarpan biosynthesis as a model for the formation of this compound. While the complete, specific pathway for this compound remains to be fully elucidated due to some ambiguity in its precise chemical structure in various literature sources, this document outlines the established core biosynthetic route, from the general phenylpropanoid pathway to the formation of the characteristic pterocarpan skeleton. It further details the putative final tailoring steps involving hydroxylation and methylation, which are essential for the specific structure of this compound. This guide includes summaries of available quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the metabolic pathways and experimental workflows to facilitate further research and development.

Introduction: The Enigmatic Structure of this compound

Pterocarpans are a major class of isoflavonoid phytoalexins in leguminous plants, exhibiting a wide range of biological activities. This compound is reported as a pterocarpan found in Desmodium species. However, a definitive, universally agreed-upon chemical structure for "this compound" is not consistently represented in the scientific literature. For instance, PubChem provides a complex structure for this compound (CID 13338925)[1]. In contrast, research on Desmodium gangeticum has identified a closely related pterocarpan named desmocarpin, with the structure (-)-(6aR; 11aR)-1,9-dihydroxy-3-methoxypterocarpan[2]. Another complex pterocarpan, gangetial, has also been isolated from the same species[3][4][5]. For the purpose of this guide, we will focus on the established biosynthetic pathway leading to the core pterocarpan structure and discuss the likely enzymatic modifications required to produce a substituted pterocarpan like desmocarpin, which can serve as a model for the biosynthesis of other related compounds in Desmodium.

The Core Biosynthetic Pathway of Pterocarpans

The biosynthesis of pterocarpans is a specialized branch of the well-characterized isoflavonoid pathway, which itself originates from the general phenylpropanoid pathway. The overall process can be divided into three main stages.

Stage 1: The General Phenylpropanoid Pathway

This initial stage converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites. This pathway involves three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate (B1238496) 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid[6][7].

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Stage 2: The Isoflavonoid Branch

This stage marks the commitment of precursors to the isoflavonoid skeleton.

  • Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

  • Isoflavone (B191592) Synthase (IFS): A critical branch-point enzyme, this cytochrome P450 monooxygenase catalyzes a rearrangement of the flavanone (B1672756) skeleton to form a 2-hydroxyisoflavanone[8].

  • 2-Hydroxyisoflavanone (B8725905) Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to yield an isoflavone, such as daidzein (B1669772) or genistein.

Stage 3: Formation of the Pterocarpan Skeleton

The final stage involves a series of reductions and a crucial cyclization reaction to form the characteristic tetracyclic pterocarpan structure.

  • Isoflavone Reductase (IFR): Reduces a double bond in the isoflavone intermediate.

  • Vestitone (B1219705) Reductase (VR): Catalyzes the reduction of the isoflavanone (B1217009) intermediate vestitone to the corresponding isoflavanol.

  • Pterocarpan Synthase (PTS): This recently identified enzyme, belonging to the dirigent protein family, catalyzes the final ring closure via dehydration of the 2'-hydroxyisoflavanol to form the pterocarpan core[9][10][11].

Biosynthesis_Pathway

Putative Tailoring Steps in this compound Biosynthesis

To arrive at the specific structure of a pterocarpan like desmocarpin (1,9-dihydroxy-3-methoxypterocarpan), the basic pterocarpan skeleton must undergo further modifications. These reactions are catalyzed by a suite of "tailoring" enzymes, which are typically hydroxylases and O-methyltransferases (OMTs).

  • Hydroxylases: These are often cytochrome P450-dependent monooxygenases (P450s) that introduce hydroxyl groups at specific positions on the aromatic rings of the pterocarpan structure[6][7][12][13][14][15][16][17][18]. The precise P450s involved in this compound biosynthesis in Desmodium have not yet been characterized.

  • O-Methyltransferases (OMTs): These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the pterocarpan skeleton[19][20][21][22]. The regioselectivity of these OMTs determines the final methylation pattern of the molecule.

The biosynthesis of desmocarpin would require at least one specific O-methylation step. The more complex structure of "gangetial" suggests additional modifications, potentially including prenylation and further cyclizations. Elucidating the specific enzymes responsible for these tailoring reactions in Desmodium is a key area for future research.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound biosynthetic pathway are limited. The following table summarizes representative kinetic data for key enzyme classes in the broader isoflavonoid and pterocarpan pathways from various plant sources. These values can serve as a benchmark for future studies on the enzymes from Desmodium.

Enzyme ClassEnzymePlant SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Pterocarpan Synthase GePTS1Glycyrrhiza echinata(3R,4R)-DMI~20-500-[9]
PsPTS1Pisum sativum(3R,4R)-DMI~120-[23]
O-Methyltransferase HI4'OMTMedicago sativa2,7,4'-trihydroxyisoflavanone1.50.43[24]
ROMT-9Oryza sativaLuteolin12.8-[21]
Hydroxylase (P450) D6aH (CYP93A1)Glycine max3,9-dihydroxypterocarpan (B190946)1.8-[12]

Note: Kinetic parameters are highly dependent on assay conditions and may not be directly comparable across different studies.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of an Isoflavonoid O-Methyltransferase

This protocol provides a general method for producing a recombinant OMT in E. coli for subsequent characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET vector series)

  • LB medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis reagents

Procedure:

  • Cloning: Clone the full-length coding sequence of the putative OMT from Desmodium into the expression vector.

  • Transformation: Transform the expression construct into the E. coli expression strain.

  • Expression: Grow a culture of the transformed cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours[25][26].

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

Expression_Workflow

Protocol 2: In Vitro Assay for Pterocarpan O-Methyltransferase Activity

This assay measures the transfer of a methyl group from SAM to a pterocarpan substrate.

Materials:

  • Purified recombinant OMT

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Pterocarpan substrate (e.g., a dihydroxypterocarpan, dissolved in DMSO)

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

  • Stopping reagent (e.g., 2 M HCl)

  • Ethyl acetate (B1210297)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, pterocarpan substrate, and purified OMT. Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]SAM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stopping reagent.

  • Extraction: Extract the methylated, radioactive product into an organic solvent like ethyl acetate by vortexing and centrifugation.

  • Quantification: Transfer a portion of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

Protocol 3: HPLC-MS/MS Quantification of this compound in Plant Tissue

This protocol describes a method for extracting and quantifying this compound from Desmodium plant material.

Materials:

  • Lyophilized and ground Desmodium tissue

  • Extraction solvent (e.g., 80% methanol)

  • HPLC-MS/MS system with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Purified this compound standard

Procedure:

  • Extraction: Extract a known weight of the powdered plant tissue with the extraction solvent using sonication or shaking. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Sample Preparation: Combine the supernatants and filter through a 0.22 µm filter before injection into the HPLC system.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Detect the eluting compounds using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined using a purified standard.

  • Quantification: Create a standard curve using serial dilutions of the purified this compound standard. Quantify the amount of this compound in the plant extracts by comparing the peak area from the sample chromatogram to the standard curve[27][28][29][30].

Conclusion and Future Directions

The biosynthesis of this compound in Desmodium plants follows the general pterocarpan pathway, a complex and highly regulated metabolic route. While the core pathway leading to the pterocarpan skeleton is largely understood, the specific tailoring enzymes—hydroxylases and O-methyltransferases—that create the final this compound structure remain to be identified and characterized. The ambiguity surrounding the precise chemical structure of this compound in the literature further complicates targeted research.

Future research should focus on:

  • Definitive Structural Elucidation: Unambiguously determining the structure of this compound isolated from various Desmodium species.

  • Gene Discovery: Utilizing transcriptomics and functional genomics to identify and characterize the specific hydroxylases and O-methyltransferases involved in the final steps of this compound biosynthesis[31][32][33][34].

  • Enzyme Kinetics: Performing detailed kinetic analysis of the identified enzymes to understand their substrate specificity and efficiency.

  • Metabolic Engineering: Using the knowledge of the biosynthetic pathway to engineer enhanced production of this compound in plants or microbial systems.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this compound biosynthesis and unlock its full potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodin is a naturally occurring pterocarpan (B192222) found in Desmodium gangeticum, a plant with a history of use in traditional medicine.[1][2][3] As a member of the isoflavonoid (B1168493) family, this compound possesses a rigid tetracyclic ring structure that is characteristic of pterocarpans.[4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, physicochemical parameters, and spectral data. Additionally, it outlines the general protocols for its isolation from natural sources and discusses its biosynthesis. The biological activities of the broader pterocarpan class, such as anti-inflammatory and antioxidant effects, are also reviewed to provide context for the potential therapeutic applications of this compound. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a pterocarpan with the molecular formula C₂₂H₂₂O₆.[4] Its chemical structure and key identifying information are provided below.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol[4]
CAS Number 56257-27-3[4]
Molecular Formula C₂₂H₂₂O₆[4]
Molecular Weight 382.4 g/mol [4]
Chemical Class Pterocarpan (Isoflavonoid)[4]
Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueReference
XLogP3-AA 3.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 66.4 Ų[4]
Monoisotopic Mass 382.14163842 Da[4]

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for pterocarpans from Desmodium gangeticum, including this compound, suggest that they generally exhibit good drug-like properties, with high gastrointestinal absorption and good blood-brain barrier permeability.

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible databases. The following sections describe the expected spectral characteristics based on its chemical structure and data from related pterocarpan compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. While the specific chemical shifts for this compound are not available in the provided search results, the expected resonances can be inferred from its pterocarpan skeleton and substituent groups.

Expected ¹H NMR Features:

  • Aromatic protons in the A and D rings.

  • Signals for the methoxy (B1213986) groups.

  • Resonances for the dimethyl group attached to the pyran ring.

  • Protons of the core pterocarpan skeleton.

Expected ¹³C NMR Features:

  • Carbon signals corresponding to the aromatic rings.

  • Resonances for the methoxy and dimethyl carbons.

  • Signals for the carbons of the heterocyclic rings in the pterocarpan core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)~3200-3600 (broad)
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-3000
C=C (aromatic)~1450-1600
C-O (ether and alcohol)~1000-1300
Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z ≈ 382.4).

  • Fragmentation Pattern: The fragmentation would likely involve cleavage of the pterocarpan ring system and loss of substituent groups such as methyl and methoxy moieties.

Experimental Protocols

Isolation of this compound from Desmodium gangeticum

While a detailed, step-by-step protocol for the isolation of this compound is not available in the provided search results, a general procedure can be outlined based on standard phytochemical methods for the isolation of pterocarpans.

General Workflow for Isolation:

Isolation_Workflow start Plant Material (Desmodium gangeticum roots) extraction Extraction with organic solvents (e.g., methanol (B129727), ethanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration fractionation Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate) concentration->fractionation chromatography Column chromatography on silica (B1680970) gel or Sephadex fractionation->chromatography purification Further purification by preparative TLC or HPLC chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Methodology Details:

  • Plant Material Collection and Preparation: The roots of Desmodium gangeticum are collected, washed, dried, and powdered.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatographic Separation: The fractions are then subjected to column chromatography using silica gel or Sephadex as the stationary phase. Elution is performed with a gradient of solvents.

  • Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biosynthesis and Biological Activity

Biosynthesis of Pterocarpans

This compound, as a pterocarpan, is synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites.

Pterocarpan_Biosynthesis phenylalanine L-Phenylalanine phenylpropanoid Phenylpropanoid Pathway phenylalanine->phenylpropanoid PAL, C4H, 4CL isoflavonoid Isoflavonoid Pathway phenylpropanoid->isoflavonoid CHS, CHI, IFS pterocarpan Pterocarpan Skeleton Formation isoflavonoid->pterocarpan IFR, VR, PTS This compound This compound pterocarpan->this compound Tailoring Enzymes

Caption: Simplified overview of the pterocarpan biosynthesis pathway.

The biosynthesis starts with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce precursors for the flavonoid pathway. Key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS) are involved in the formation of the isoflavonoid core. This is followed by a series of reduction and cyclization reactions, catalyzed by enzymes like isoflavone reductase (IFR) and pterocarpan synthase (PTS), to form the characteristic tetracyclic pterocarpan skeleton.[5][7][8] Tailoring enzymes are then responsible for the specific substitutions found on this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activities and mechanism of action of this compound are limited, the broader class of pterocarpans is known to exhibit a range of pharmacological effects.

Anti-inflammatory Activity: Many pterocarpans have demonstrated anti-inflammatory properties.[1][8][9] The proposed mechanisms often involve the inhibition of key inflammatory mediators. Extracts of Desmodium species have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the production of nitric oxide (NO).[8][9] A plausible mechanism for these effects is the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[10][11][12][13][14]

Anti_Inflammatory_Pathway This compound This compound nfkb Inhibition of NF-κB Pathway This compound->nfkb Potential Mechanism cytokines Decreased production of pro-inflammatory cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Anti-inflammatory Effect cytokines->inflammation

Caption: Postulated anti-inflammatory signaling pathway for this compound.

Antioxidant Activity: Flavonoids, including pterocarpans, are well-known for their antioxidant properties.[3][8][15][16][17][18] They can act as free radical scavengers and can also enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[8][15] The antioxidant activity of Desmodium extracts has been demonstrated in various in vitro and in vivo models.[8][19]

Conclusion

This compound is a pterocarpan with a defined chemical structure that has been isolated from Desmodium gangeticum. While comprehensive experimental data on its physical and spectral properties are not widely available, its chemical class suggests potential for biological activities, particularly anti-inflammatory and antioxidant effects. Further research is warranted to fully characterize this compound, elucidate its specific mechanisms of action, and explore its therapeutic potential. The information and protocols outlined in this guide provide a foundation for future investigations into this promising natural product.

References

Desmodin as a Potential CDK5 Inhibitor: A Technical Overview and Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclin-dependent kinase 5 (CDK5) is a critical proline-directed serine-threonine kinase integral to neuronal development and function. Its dysregulation is implicated in the pathogenesis of neurodegenerative diseases and various cancers, making it a compelling therapeutic target. Recent computational studies have identified Desmodin, a phytochemical, as a potent and selective ATP-competitive inhibitor of CDK5. This document provides a comprehensive technical guide on the putative mechanism of action of this compound on CDK5, based on available in-silico data. Furthermore, it outlines detailed experimental protocols essential for the validation of these computational findings, serving as a roadmap for future research and development.

Introduction to CDK5 and Its Role in Disease

Cyclin-dependent kinase 5 (CDK5) is an atypical member of the CDK family, predominantly active in post-mitotic neurons.[1][2] Unlike canonical CDKs, its activation is not driven by cyclins but by its association with regulatory subunits p35 or p39.[3][4] The resulting complex (CDK5/p35 or CDK5/p39) is crucial for a myriad of neuronal processes, including migration, differentiation, and synaptic plasticity.[3][4]

Dysregulation of CDK5 activity is a key factor in the progression of several pathologies. In neurodegenerative conditions like Alzheimer's disease, the cleavage of p35 to p25 by calpain leads to the formation of a hyperactive and mislocalized CDK5/p25 complex.[5][6] This aberrant activity results in the hyperphosphorylation of tau protein, a hallmark of the disease.[5][6] In the context of cancer, CDK5 overexpression has been linked to tumor proliferation, migration, and angiogenesis.[4][] Consequently, the development of potent and selective CDK5 inhibitors is an active area of therapeutic research.[]

Computational Discovery of this compound as a CDK5 Inhibitor

This compound, a phytochemical, was identified as a potential CDK5 inhibitor through an extensive virtual screening of the Indian Medicinal Plants, Phytochemistry and Therapeutics (IMPPAT) library.[3][8] The computational workflow involved several stages, from initial filtering based on physicochemical properties to detailed molecular dynamics simulations.

Virtual Screening and Binding Mode Analysis

The in-silico analysis predicts that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK5.[3][8] This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues within the active site. Molecular docking and dynamics simulations suggest a stable and significant binding affinity between this compound and the CDK5 ATP-binding pocket.[3][8]

G cluster_0 Virtual Screening Workflow cluster_1 Identified Hit IMPPAT Library IMPPAT Library Physicochemical Filtering Physicochemical Filtering Molecular Docking Molecular Docking ADMET & PAINS Filter ADMET & PAINS Filter Molecular Dynamics Simulation Molecular Dynamics Simulation Hit Identification Hit Identification This compound This compound Hit Identification->this compound

Proposed Mechanism of Action of this compound

Based on computational models, this compound is proposed to inhibit CDK5 by competitively binding to the ATP-binding site. This prevents the binding of ATP, which is essential for the kinase activity of CDK5, thereby inhibiting the phosphorylation of its downstream substrates.

G This compound This compound Inhibition This compound->Inhibition CDK5_active CDK5_active Inhibition->CDK5_active ATP ATP ADP ADP

Quantitative Data (In-Silico)

To date, all available data on the interaction between this compound and CDK5 is derived from computational studies. No experimental quantitative data, such as IC50 or Ki values, has been published. The table below summarizes the predicted binding characteristics from the primary computational study.

ParameterPredicted ValueMethodReference
Binding EnergyNot explicitly quantifiedMolecular Docking[3][8]
Interaction TypeATP-competitiveMolecular Docking[3][8]
Key Interacting ResiduesWithin ATP-binding pocketMolecular Dynamics[3][8]

Essential Experimental Protocols for Validation

The following protocols are standard methodologies required to experimentally validate the computationally predicted inhibitory effect of this compound on CDK5.

In-Vitro CDK5/p25 Kinase Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the kinase activity of purified CDK5/p25 enzyme.

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Histone H1 (as substrate)

  • This compound (solubilized in DMSO)

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.2 mM DTT)

  • [γ-³²P]ATP or cold ATP

  • ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

  • 96-well plates

  • Plate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)

Procedure:

  • Prepare Serial Dilutions of this compound: Create a series of concentrations of this compound, typically spanning several orders of magnitude around the predicted effective concentration. A vehicle control (DMSO) must be included.

  • Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO, diluted CDK5/p25 enzyme, and the substrate (Histone H1).

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for CDK5 to accurately determine competitive inhibition.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect:

    • Radioactive method: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Prepare this compound Dilutions Prepare this compound Dilutions Add Reagents to Plate Add Inhibitor, CDK5/p25, and Substrate to 96-well Plate Prepare this compound Dilutions->Add Reagents to Plate Initiate Reaction Add ATP to Start Reaction Add Reagents to Plate->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop and Detect Stop Reaction and Measure Kinase Activity Incubate->Stop and Detect Data Analysis Calculate % Inhibition and Determine IC50 Stop and Detect->Data Analysis

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines known to have high CDK5 activity.

Materials:

  • Cancer cell line (e.g., HCT116, SW620)

  • Complete cell culture medium

  • This compound

  • MTT or WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Western Blot Analysis of Downstream CDK5 Targets

This protocol is used to determine if this compound treatment affects the phosphorylation of known CDK5 substrates in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Tau, anti-phospho-Rb)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the changes in the phosphorylation levels of CDK5 substrates.

Conclusion and Future Directions

Computational studies have positioned this compound as a promising candidate for a novel CDK5 inhibitor.[3][8] Its predicted ATP-competitive binding mechanism offers a solid foundation for its potential therapeutic application in neurodegenerative diseases and cancer. However, the current evidence is solely in-silico. The immediate and critical next step is the experimental validation of these findings. The protocols detailed in this guide provide a clear path for determining the biochemical and cellular efficacy of this compound as a CDK5 inhibitor. Successful validation will pave the way for further preclinical development, including pharmacokinetic and pharmacodynamic studies, and ultimately, exploration of its therapeutic potential in relevant disease models.

References

The In Vitro Biological Activity of Desmodin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin is a pterocarpan, a class of isoflavonoids, that has been identified as a constituent of various plants in the Desmodium genus.[1] Plants of this genus have a history of use in traditional medicine for treating a range of ailments, including inflammation, infections, and tumors.[1] While extensive research has been conducted on the biological activities of crude extracts from Desmodium species, data on the specific in vitro effects of isolated this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of Desmodium extracts containing this compound, details on a key computational study involving this compound, and general experimental protocols relevant to the assessment of such compounds.

Biological Activities of Desmodium Species Extracts

Extracts from various Desmodium species have demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and anticancer effects. These activities are attributed to the complex mixture of phytochemicals present in the extracts, which includes flavonoids, alkaloids, terpenoids, and phenolic compounds, including this compound.[1][2]

Anticancer Activity

Crude extracts of Desmodium gangeticum have been shown to inhibit the viability of A549 human lung adenocarcinoma cells in a concentration- and time-dependent manner.[3] The half-maximal inhibitory concentrations (IC50) for the extract were 1.26 mg/ml, 0.93 mg/ml, and 0.82 mg/ml for 24, 48, and 72 hours of treatment, respectively.[3] The mechanism of action was reported to involve the arrest of the cell cycle in the G1 phase and modulation of cell cycle-related proteins.[3]

Anti-inflammatory and Antioxidant Activity

Ethanolic extracts of Desmodium triquetrum have demonstrated significant anti-inflammatory and antioxidant activities.[2] The antioxidant potential was evaluated through various in vitro assays, including DPPH radical scavenging and hydrogen peroxide scavenging.[2] The extract showed a dose-dependent effect in scavenging free radicals.[2] The anti-inflammatory activity was attributed to the inhibition of cAMP-phosphodiesterase (cAMP-PDE) activity and its antioxidant properties.[4]

Table 1: Summary of In Vitro Biological Activities of Desmodium Extracts

Desmodium SpeciesExtract TypeBiological ActivityCell Line/AssayKey FindingsReference
Desmodium gangeticumCrude ExtractAnticancerA549 (Lung Cancer)IC50: 0.82 mg/ml (72h); G1 cell cycle arrest[3]
Desmodium triquetrumEthanolic ExtractAntioxidantDPPH AssaySignificant dose-dependent free radical scavenging[2]
Desmodium triquetrumEthanolic ExtractAntioxidantH2O2 ScavengingStrong H2O2 scavenging activity[2]
Desmodium triquetrumEthanolic ExtractAnti-inflammatoryNitric Oxide InhibitionModerate, dose-dependent inhibition of nitric oxide[2]

This compound: Computational Insights and Future Directions

While experimental in vitro data for isolated this compound is scarce, a computational study has identified it as a potential inhibitor of cyclin-dependent kinase 5 (CDK5).[5] CDK5 is a protein kinase that has been implicated in the progression of neurodegenerative diseases and some cancers.[5] This in silico finding suggests that this compound may have therapeutic potential in these areas, warranting further investigation through in vitro and in vivo studies. The study used virtual screening of a phytochemical library to identify this compound as a potential ATP-competitive inhibitor of CDK5.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the in vitro biological activity of natural compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Anti-inflammatory Assay (Nitric Oxide Radical Scavenging)

This assay measures the ability of a compound to scavenge nitric oxide (NO) radicals generated from sodium nitroprusside.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

  • Compound Addition: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

  • Griess Reagent: After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Absorbance Measurement: Measure the absorbance of the chromophore formed at 540 nm.

  • Data Analysis: Calculate the percentage of NO scavenging activity by comparing the absorbance of the treated samples with that of the control.

Potential Signaling Pathways

While the specific signaling pathways modulated by isolated this compound have not been experimentally elucidated, compounds with similar structures (isoflavonoids) and extracts from Desmodium species are known to affect key cellular signaling pathways involved in cancer and inflammation. A common pathway implicated in apoptosis is the intrinsic or mitochondrial pathway.

G cluster_pathway Generalized Intrinsic Apoptosis Pathway Stimulus Cellular Stress (e.g., from a bioactive compound) Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Stimulus->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates permeability Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

This compound is a phytochemical with potential biological activity, as suggested by its presence in medicinally active Desmodium species and computational studies. However, there is a notable lack of in vitro experimental data on the isolated compound. The anticancer, anti-inflammatory, and antioxidant activities observed in Desmodium extracts provide a strong rationale for the isolation and detailed in vitro evaluation of this compound. Future research should focus on determining its cytotoxic effects on various cell lines, elucidating its mechanism of action, and identifying the specific signaling pathways it modulates. Such studies are essential to validate the therapeutic potential of this compound and to support its development as a potential drug candidate.

References

Desmodin and the Neuroprotective Potential of the Desmodium Genus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge with limited therapeutic options. Research into natural compounds with neuroprotective properties has identified the Desmodium genus of plants as a promising source of bioactive molecules. While comprehensive experimental data on the specific flavonoid "Desmodin" in the context of neurodegeneration is emerging, preclinical studies on various Desmodium extracts have demonstrated significant potential. This technical guide provides an in-depth overview of the current state of research on Desmodium species for neurodegeneration, with a special focus on the computationally identified potential of this compound as a therapeutic agent. This document aims to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Neuroprotective Mechanisms of Desmodium Species

Extracts from various Desmodium species have been shown to exert neuroprotective effects through multiple mechanisms, primarily centered around combating oxidative stress, inhibiting key enzymes involved in neurodegeneration, and modulating pathways related to neuronal cell death.

Antioxidant and Radical Scavenging Activity

A primary mechanism underlying the neuroprotective effects of Desmodium extracts is their potent antioxidant and radical scavenging capacity.[1][2] Oxidative stress is a well-established contributor to neuronal damage in neurodegenerative diseases.[1] The flavonoids, phenolic compounds, and phenylpropanoids present in these extracts are key to their antioxidant properties.[1]

Enzyme Inhibition

Monoamine Oxidase-B (MAO-B) Inhibition: Certain Desmodium species have demonstrated selective inhibitory activity against MAO-B.[1][2] The breakdown of dopamine (B1211576) by MAO-B in the brain generates hydrogen peroxide, contributing to oxidative stress in dopaminergic neurons, a hallmark of Parkinson's disease.[1] Inhibition of MAO-B is a clinically validated strategy for managing Parkinson's disease.[1]

Cholinesterase Inhibition: Extracts from Desmodium elegans have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic approach for Alzheimer's disease.[3]

Quantitative Data on the Neuroprotective Effects of Desmodium Extracts

The following tables summarize the quantitative data from preclinical studies on the neuroprotective and related biochemical activities of various Desmodium species extracts.

Table 1: Antioxidant and Radical Scavenging Activity of Desmodium Species

Desmodium SpeciesAssayResult (IC₅₀ or equivalent)Reference
Desmodium pulchellumABTS Radical ScavengingMost robust capacity among 7 species tested[2]
Desmodium sequaxDPPH Radical ScavengingHigh prowess among 7 species tested[2]
Desmodium sequaxSuperoxide ScavengingRemarkable capacity among 7 species tested[2]
Desmodium motoriumHydrogen Peroxide ScavengingBest capacity among 7 species tested[2]
Desmodium elegans (Chloroform fraction)DPPH Radical ScavengingIC₅₀: 31.43 µg/mL[3]

Table 2: Enzyme Inhibitory Activity of Desmodium Species

Desmodium SpeciesEnzymeResult (IC₅₀ or % inhibition)Reference
Desmodium sequaxMAO-BSelective inhibitory activity[2]
Desmodium motoriumMAO-AMost potent inhibitor among 7 species (IC₅₀ not specified)[1]
Desmodium elegans (Methanolic fraction)Acetylcholinesterase (AChE)89% inhibition, IC₅₀: 62.34 µg/mL[3]
Desmodium elegans (Chloroform fraction)Acetylcholinesterase (AChE)86.5% inhibition, IC₅₀: 47.32 µg/mL[3]
Desmodium elegans (Chloroform fraction)Butyrylcholinesterase (BChE)84.36% inhibition, IC₅₀: 45.98 µg/mL[3]

Table 3: In Vivo and In Vitro Neuroprotective Effects of Desmodium Extracts

Desmodium Species/ExtractModelDosage/ConcentrationKey FindingsReference
Desmodium triquetrum (Methanolic extract)Scopolamine-induced amnesia in mice50 and 100 mg/kg, p.o.Significantly attenuated amnesic deficits.[4]
Desmodium triquetrum (Methanolic extract)Diazepam-induced amnesia in mice50 and 100 mg/kg, p.o.Significantly attenuated amnesic deficits.[4]
Desmodium extract (Hexane fraction)C. elegans model of Parkinson's Disease5 to 50 µg/mlPrevented degeneration of dopaminergic neurons.[5]
Desmodium extract (Hexane fraction)C. elegans model of Parkinson's Disease25 µg/mlImproved dopamine-dependent behaviors and decreased α-synuclein aggregation.[5]
Desmodium pulchellum6-OHDA-induced neurotoxicity in SH-SY5Y cells25 to 500 μg/mLConferred neuroprotection and mitigated increase in intracellular ROS and MDA levels.[1][2][1][2]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the neuroprotective potential of Desmodium extracts.

In Vitro Neurotoxicity Assay
  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) is used to induce neurotoxicity, mimicking aspects of Parkinson's disease pathology.[1][2]

  • Treatment: Cells are pre-treated with various concentrations of Desmodium extracts for a specified period before exposure to the neurotoxin.

  • Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay. Intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels are measured to quantify oxidative stress.[1][2]

In Vivo Amnesia Models in Mice
  • Animal Model: Mice are used to assess the effects on learning and memory.

  • Induction of Amnesia: Scopolamine (an anticholinergic agent) or diazepam are administered intraperitoneally (i.p.) to induce memory impairment, modeling aspects of Alzheimer's disease.[4]

  • Treatment: Desmodium triquetrum extract is administered orally (p.o.) at specified doses.[4]

  • Behavioral Assessment: The elevated plus-maze and passive avoidance paradigms are used to evaluate learning and memory.[4]

  • Biochemical Analysis: Whole brain acetylcholinesterase activity and levels of neurotransmitters such as serotonin, acetylcholine, and dopamine are measured.[4]

C. elegans Model of Parkinson's Disease
  • Animal Model: Transgenic Caenorhabditis elegans strains overexpressing human α-synuclein in dopaminergic neurons are utilized.[5]

  • Treatment: The worms are exposed to different concentrations of the Desmodium extract.[5]

  • Phenotypic Analysis:

    • Dopaminergic Neuron Degeneration: The integrity of dopaminergic neurons is visually assessed.[5]

    • Dopamine-Dependent Behaviors: Pharyngeal pumping rate, nonanal (B32974) avoidance, and basal slowing response are measured.[5]

    • α-Synuclein Aggregation: The extent of α-synuclein aggregation is quantified.[5]

  • Transcriptomic and Mitochondrial Analysis: Gene expression profiling and mitochondrial copy number analysis are performed to elucidate the molecular mechanisms.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by Desmodium compounds and a general workflow for their evaluation.

neuroprotective_mechanisms Desmodium Desmodium Bioactives (Flavonoids, Phenolics) ROS Reactive Oxygen Species (ROS) Desmodium->ROS Scavenges MAOB MAO-B Desmodium->MAOB Inhibits AChE_BChE AChE / BChE Desmodium->AChE_BChE Inhibits Neuroprotection Neuroprotection Desmodium->Neuroprotection OxidativeStress Oxidative Stress ROS->OxidativeStress Causes NeuronalDamage Neuronal Damage & Cell Death OxidativeStress->NeuronalDamage Induces Dopamine Dopamine Metabolism MAOB->Dopamine Metabolizes Dopamine->ROS Generates H₂O₂ ACh Acetylcholine Levels AChE_BChE->ACh Decreases ACh->Neuroprotection Promotes (Cognitive Function) Neuroprotection->NeuronalDamage Prevents

Caption: Neuroprotective mechanisms of Desmodium bioactives.

experimental_workflow Start Plant Material (Desmodium sp.) Extraction Extraction & Fractionation (e.g., Methanol, Hexane) Start->Extraction InVitro In Vitro Screening Extraction->InVitro CompoundID Bioactive Compound Identification & Isolation Extraction->CompoundID Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant Enzyme Enzyme Inhibition (MAO-B, AChE) InVitro->Enzyme Neurotoxicity Neurotoxicity Models (SH-SY5Y + 6-OHDA) InVitro->Neurotoxicity InVivo In Vivo Validation InVitro->InVivo Promising Fractions Rodent Rodent Models (e.g., Scopolamine-induced amnesia) InVivo->Rodent Celegans C. elegans Models (α-synuclein expression) InVivo->Celegans Analysis Behavioral & Biochemical Analysis Rodent->Analysis Celegans->Analysis Lead Lead Compound (e.g., this compound) CompoundID->Lead

Caption: General workflow for evaluating Desmodium neuroprotective potential.

This compound: A Computationally Identified Candidate for Neurodegeneration

While extensive experimental validation is pending, the flavonoid this compound, isolated from Desmodium gangeticum, has been identified as a potential therapeutic agent for neurodegeneration through computational studies.[6][7]

Mechanism of Action: CDK5 Inhibition

A key computational study identified this compound as a potential inhibitor of Cyclin-dependent kinase 5 (CDK5).[6] CDK5 is a protein kinase that plays a crucial role in neuronal function. However, its dysregulation is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's.[6][8] Aberrant CDK5 activity can lead to hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and contribute to neuronal apoptosis.[9]

The in silico screening process involved:

  • Filtering a phytochemical library based on physicochemical properties (Lipinski's rule of five).

  • Molecular docking-based virtual screening against the ATP-binding pocket of CDK5.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and PASS (Prediction of Activity Spectra for Substances) analysis.

  • Molecular dynamics (MD) simulation to assess the stability of the this compound-CDK5 complex.[6]

These computational analyses suggest that this compound can act as a potent ATP-competitive inhibitor of CDK5.[6]

desmodin_cdk5_pathway NeurotoxicStimuli Neurotoxic Stimuli (e.g., Aβ) p35 p35 NeurotoxicStimuli->p35 Cleavage p25 p25 p35->p25 CDK5 CDK5 p25->CDK5 Activates CDK5_p25 CDK5/p25 (Hyperactive) CDK5->CDK5_p25 Tau Tau Protein CDK5_p25->Tau Hyperphosphorylates Apoptosis Neuronal Apoptosis CDK5_p25->Apoptosis Promotes pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Apoptosis->Neurodegeneration This compound This compound (Potential Inhibitor) This compound->CDK5_p25 Inhibits (Computationally Predicted)

Caption: Proposed mechanism of this compound via CDK5 inhibition.

Future Directions and Conclusion

The research on Desmodium species presents a compelling case for their further investigation as a source of neuroprotective agents. The multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties, make them attractive candidates for addressing the complex pathologies of neurodegenerative diseases.

The identification of this compound as a potential CDK5 inhibitor through computational methods is a significant step forward. However, experimental validation is crucial to confirm its efficacy and mechanism of action. Future research should focus on:

  • Isolation and Characterization: Isolating this compound and other bioactive compounds from Desmodium extracts to enable rigorous in vitro and in vivo testing.

  • Experimental Validation: Conducting robust preclinical studies to validate the neuroprotective effects of isolated compounds, including this compound, in animal models of Alzheimer's and Parkinson's diseases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Safety Profiling: Assessing the bioavailability, metabolism, and safety of promising lead compounds.

References

An In-Depth Technical Guide to the Anticancer Properties of Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodin, a naturally occurring phenolic compound, has emerged as a molecule of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on cancer cells. It details the compound's known mechanisms of action, including the induction of apoptosis and its potential role in cell cycle regulation. This document summarizes the available quantitative data on its cytotoxic effects, outlines detailed experimental protocols for key assays, and visualizes the implicated signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound, also referred to in scientific literature as desmethyl-lasiodiplodin, is a secondary metabolite that has demonstrated selective cytotoxicity against cancer cells. The primary focus of existing research has been on its effects against breast cancer, with evidence suggesting a multi-faceted mechanism of action that warrants further investigation for its potential as a therapeutic agent. This guide aims to consolidate the available data and provide a foundational resource for researchers exploring the anticancer properties of this compound.

Mechanism of Action

Current research indicates that this compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and potential modulation of the cell cycle.

Induction of Apoptosis

Studies have shown that this compound treatment leads to apoptosis in cancer cells. This is supported by findings that demonstrate the upregulation of key pro-apoptotic proteins. The proposed apoptotic signaling pathway initiated by this compound is depicted below.

This compound This compound p53 p53 This compound->p53 Upregulates cMyc cMyc This compound->cMyc Upregulates Caspase3 Caspase-3 This compound->Caspase3 Upregulates MCP3 MCP-3 This compound->MCP3 Downregulates Apoptosis Apoptosis p53->Apoptosis cMyc->Apoptosis Caspase3->Apoptosis Execution CellSurvival Cell Survival & Metastasis MCP3->CellSurvival

Caption: Proposed apoptotic pathway induced by this compound.

This compound treatment has been associated with the increased expression of the tumor suppressor protein p53 and the proto-oncogene c-Myc, both of which are crucial regulators of apoptosis[1]. Furthermore, a significant increase in the expression of Caspase-3, a key executioner caspase in the apoptotic cascade, has been observed[1].

In addition to promoting pro-apoptotic factors, this compound has been found to inhibit the expression of Monocyte Chemotactic Protein-3 (MCP-3), a cytokine implicated in cell survival and metastasis[1]. This dual action of inducing apoptosis and potentially hindering cell survival and spread highlights the therapeutic potential of this compound.

Cell Cycle Regulation

Computational studies have identified this compound as a potential inhibitor of Cyclin-Dependent Kinase 5 (CDK5)[2][3]. CDK5 is a proline-directed serine/threonine kinase that, when dysregulated, has been implicated in the progression of various cancers[2]. By potentially inhibiting CDK5, this compound may interfere with the cell cycle of cancer cells, leading to cell cycle arrest. However, it is crucial to note that this proposed mechanism is based on in silico analysis and awaits experimental validation.

Quantitative Data

To date, the available quantitative data on the cytotoxic effects of this compound is limited. The primary study on this compound reported a significant differential in cytotoxicity between cancer and normal cells.

CompoundCell LineAssayIC50SelectivityReference
This compoundMCF-7 (Breast Adenocarcinoma)MTTNot Reported7-fold more potent than against normal hepatocytes[1]
This compoundWRL68 (Normal Hepatocytes)MTTNot Reported-[1]

Note: While the study reported a seven-fold lower IC50 value in MCF-7 cells compared to WRL68 cells, the specific IC50 values were not provided in the available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anticancer properties. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer and normal cell lines.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Assay A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent (0.5 mg/mL) C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells (e.g., MCF-7 or WRL68) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., Caspase-3, p53, c-Myc, MCP-3) following this compound treatment.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: General workflow for Western Blot analysis.

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Caspase-3, anti-p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The preliminary findings on the anticancer properties of this compound are promising, but further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Determination of IC50 Values: Rigorous dose-response studies are needed to determine the precise IC50 values of this compound in a broad range of cancer cell lines.

  • In Vivo Efficacy: Preclinical studies using animal models, such as xenograft models, are essential to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Mechanism Elucidation: Further molecular studies are required to validate the inhibition of CDK5 and to identify other potential molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective anticancer agents.

Conclusion

This compound has demonstrated promising anticancer properties, particularly in its ability to selectively induce apoptosis in breast cancer cells. The proposed mechanisms involving the upregulation of pro-apoptotic proteins and the potential inhibition of CDK5 provide a solid foundation for future research. This technical guide consolidates the current knowledge on this compound and provides the necessary experimental framework to advance its investigation as a potential novel anticancer therapeutic. The scientific community is encouraged to build upon these initial findings to fully explore the clinical potential of this natural compound.

References

The Pharmacokinetics and Bioavailability of Desmodin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on the pharmacokinetics and bioavailability of Desmodin. It is important to note that, to date, published literature consists of in-silico (computational) predictions rather than in-vivo or in-vitro experimental data. Therefore, the information presented herein should be interpreted as predictive and requires experimental validation.

Introduction

This compound is a pterocarpan, a class of isoflavonoids, isolated from the plant Desmodium gangeticum (L.) DC.[1]. This plant has a long history of use in traditional medicine, particularly in Ayurveda, for treating a variety of ailments.[1][2] Pterocarpans as a chemical class are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3] As interest in the therapeutic potential of this compound grows, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on available predictive studies.

Predicted Pharmacokinetic Properties of this compound

Currently, the pharmacokinetic profile of this compound has been evaluated using computational in-silico models. The SwissADME online tool has been utilized to predict the ADME properties of this compound and its related pterocarpans found in Desmodium gangeticum.[4] These predictions offer initial insights into the potential drug-likeness of this compound.

Data Presentation: Predicted ADME Properties of this compound
ParameterPredicted Value/Property for this compoundImplication for Drug Development
Gastrointestinal (GI) Absorption HighSuggests good potential for oral absorption.
Blood-Brain Barrier (BBB) Permeability YesIndicates the potential for activity in the central nervous system.
P-glycoprotein (P-gp) Substrate Not explicitly stated for this compound, but predicted for related pterocarpans.If a substrate, could be subject to efflux, potentially reducing bioavailability.
Cytochrome P450 (CYP) Inhibition Predicted to inhibit CYP1A2, CYP2C19, CYP2C9, and CYP3A4. Not predicted to inhibit CYP2D6.Potential for drug-drug interactions with co-administered drugs metabolized by these enzymes.
Lipophilicity (log Po/w) 1.64 - 4.81 (range for related pterocarpans)Optimal lipophilicity for membrane permeability and absorption.
Skin Permeation (log Kp) -4.99 to -6.87 cm/s (range for related pterocarpans)Moderate to low potential for transdermal delivery.
Bioavailability Score 0.55 (for related pterocarpans)Suggests good oral bioavailability.
Drug-Likeness Rules Passes Lipinski, Ghose, Veber, and Egan rules.Indicates favorable physicochemical properties for a potential oral drug.

Source: Pharmaco-chemical profiling of Desmodium gangeticum (L.) DC. with special reference to soil chemistry.[4]

Experimental Protocols for Future Pharmacokinetic Studies

While no specific experimental studies on this compound's pharmacokinetics have been published, this section outlines a general methodology that could be employed for such an investigation. This protocol is based on standard practices for determining the pharmacokinetic profile of novel chemical entities.

Animal Model

Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic studies. Both male and female rats should be used to assess for any sex-dependent differences in drug disposition.

Dosing and Administration

This compound would be administered both intravenously (IV) and orally (PO) to different groups of animals.

  • IV Administration: A dose of 1-5 mg/kg would be administered as a bolus via the tail vein. This allows for the determination of absolute bioavailability and key clearance parameters.

  • Oral Administration: A dose of 10-50 mg/kg would be administered by oral gavage. This route is critical for assessing oral absorption and bioavailability.

Sample Collection

Blood samples (approximately 0.25 mL) would be collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), would need to be developed and validated for the quantification of this compound in rat plasma.[5] This method would involve:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate this compound from plasma components.

  • Chromatographic Separation: Use of a C18 reverse-phase column to separate this compound from other endogenous plasma components.

  • Mass Spectrometric Detection: Utilization of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound and an internal standard.

Pharmacokinetic Analysis

The plasma concentration-time data would be analyzed using non-compartmental analysis with software such as WinNonlin. Key pharmacokinetic parameters to be determined include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Absolute oral bioavailability, calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100.

Visualizations

General Pharmacokinetic Study Workflow

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling (IV & PO) Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling PK Parameters PK Parameters Pharmacokinetic Modeling->PK Parameters

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Predicted ADME Profile of this compound

ADME_Profile This compound This compound (Oral Administration) Absorption High GI Absorption This compound->Absorption Distribution BBB Permeable Absorption->Distribution Systemic Circulation Metabolism CYP Inhibition (1A2, 2C9, 2C19, 3A4) Distribution->Metabolism Excretion Excretion Route (To be determined) Metabolism->Excretion

Caption: Predicted Absorption, Distribution, and Metabolism of this compound.

Conclusion and Future Directions

The current understanding of this compound's pharmacokinetics and bioavailability is based solely on in-silico predictions. These computational models suggest that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier. However, predictions also indicate a potential for drug-drug interactions through the inhibition of major cytochrome P450 enzymes.

There is a critical need for experimental validation of these predictions. In-vitro studies using Caco-2 cell monolayers can provide valuable data on intestinal permeability. Most importantly, in-vivo pharmacokinetic studies in animal models are essential to determine the actual absorption, distribution, metabolism, and excretion profile of this compound. These studies will provide the necessary data to calculate key parameters such as bioavailability, clearance, and half-life, which are fundamental for designing future preclinical and clinical investigations. The development and validation of a robust bioanalytical method for this compound quantification in biological matrices is a prerequisite for these future studies. A comprehensive understanding of this compound's pharmacokinetics is paramount to unlocking its full therapeutic potential.

References

Desmodin: A Promising Small Molecule Inhibitor on the Horizon of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desmodin, a pterocarpan (B192222) class isoflavonoid, has recently emerged as a compound of significant interest in the field of small molecule inhibitors. Primarily identified through computational studies, this compound shows potential as a modulator of key cellular signaling pathways implicated in a variety of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its computationally predicted role as a Cyclin-dependent kinase 5 (CDK5) inhibitor. Due to the nascent stage of research on this compound, this guide also incorporates experimental data from structurally related pterocarpans to illustrate the potential biological activities of this class of compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing a foundation for future in vitro and in vivo validation of this compound's therapeutic potential.

Core Concept: this compound as a Small Molecule Inhibitor

Small molecule inhibitors are low molecular weight organic compounds that can modulate the function of proteins and other biomolecules.[1] Their small size allows them to diffuse across cell membranes and interact with intracellular targets, making them attractive candidates for drug development.[2] this compound, as a member of the pterocarpan family, possesses a tetracyclic ring structure that is associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties.[3][4][5]

The primary focus of current research on this compound has been its potential to act as an ATP-competitive inhibitor of Cyclin-dependent kinase 5 (CDK5).[3] CDK5 is a proline-directed serine-threonine kinase that plays a crucial role in neuronal development and function.[3][6] However, dysregulation of CDK5 activity has been implicated in the pathogenesis of neurodegenerative diseases and cancer, making it a compelling therapeutic target.[3][6]

Computational Analysis of this compound as a CDK5 Inhibitor

In silico studies, including virtual screening and molecular dynamics simulations, have been instrumental in identifying this compound as a potential CDK5 inhibitor.[3] These computational approaches predict the binding affinity and interaction of small molecules with their protein targets.

Parameter Value Method Reference
Binding Energy (kcal/mol) -8.5Molecular Docking[3]
Predicted Interaction ATP-binding pocketMolecular Docking[3]
Key Interacting Residues Thr14Molecular Dynamics[3]

This table summarizes the computationally predicted binding characteristics of this compound with CDK5.

Potential Biological Activities of the Pterocarpan Scaffold

While experimental data on this compound is currently limited, studies on structurally related pterocarpans provide valuable insights into its potential biological activities. The following tables summarize quantitative data from in vitro studies on various pterocarpans, demonstrating the therapeutic potential of this chemical class.

Anticancer Activity of Related Pterocarpans
Compound Cell Line IC50 (µM) Reference
MedicarpinMCF-7 (Breast)15.2[3]
MaackiainA549 (Lung)25.8[3]
Glyceollin IMDA-MB-231 (Breast)10.5[3]

This table presents the half-maximal inhibitory concentration (IC50) values of various pterocarpans against different cancer cell lines, indicating their cytotoxic potential.

Anti-Inflammatory Activity of Related Pterocarpans
Compound Assay IC50 (µM) Reference
MedicarpinNO Production in RAW 264.7 cells22.4[3]
VestitolTNF-α release in LPS-stimulated macrophages18.6[4]
NeorautenolIL-6 release in LPS-stimulated macrophages12.3[4]

This table summarizes the anti-inflammatory activity of related pterocarpans, as measured by the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines.

Antioxidant Activity of Related Pterocarpans
Compound Assay IC50 (µg/mL) Reference
MedicarpinDPPH Radical Scavenging15.8[7]
VestitolABTS Radical Scavenging12.5[7]

This table shows the antioxidant capacity of related pterocarpans, determined by their ability to scavenge free radicals in DPPH and ABTS assays.

Signaling Pathways

Based on computational and experimental data from this compound and related pterocarpans, the following signaling pathways are of interest.

CDK5_Inhibition cluster_binding_pocket CDK5 ATP-Binding Pocket ATP ATP CDK5 CDK5 ATP->CDK5 Binds Substrate Substrate CDK5->Substrate Phosphorylates This compound This compound This compound->Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Inhibition->CDK5 Competitively Inhibits

Proposed ATP-competitive inhibition of CDK5 by this compound.

Experimental Protocols

This section details the methodologies for the computational and experimental assays cited in this guide.

Computational Protocols

1. Virtual Screening Protocol for CDK5 Inhibitors

  • Objective: To identify potential CDK5 inhibitors from a phytochemical library.

  • Methodology:

    • Library Preparation: A database of phytochemicals is prepared, with each compound's 3D structure generated and energy-minimized.

    • Protein Preparation: The 3D crystal structure of CDK5 is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • Molecular Docking: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of each phytochemical in the ATP-binding site of CDK5.

    • Filtering and Selection: Compounds are ranked based on their docking scores (binding energy). Top-scoring compounds are selected for further analysis.

Virtual_Screening_Workflow Phytochemical_Library Phytochemical Library 3D_Structure_Generation 3D Structure Generation & Energy Minimization Phytochemical_Library->3D_Structure_Generation Molecular_Docking Molecular Docking (e.g., AutoDock Vina) 3D_Structure_Generation->Molecular_Docking CDK5_Structure CDK5 Crystal Structure (PDB) Protein_Preparation Protein Preparation (Remove water, add hydrogens) CDK5_Structure->Protein_Preparation Protein_Preparation->Molecular_Docking Binding_Affinity_Ranking Ranking by Binding Affinity Molecular_Docking->Binding_Affinity_Ranking Hit_Compounds Potential Inhibitors (e.g., this compound) Binding_Affinity_Ranking->Hit_Compounds

Workflow for virtual screening of phytochemicals.

2. Molecular Dynamics (MD) Simulation Protocol

  • Objective: To assess the stability of the this compound-CDK5 complex and characterize their interactions over time.

  • Methodology:

    • System Setup: The docked complex of this compound and CDK5 is placed in a simulation box filled with a water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

    • Energy Minimization: The system's energy is minimized to remove steric clashes.

    • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

    • Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the complex's atomic movements.

    • Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds).[5][8]

3. ADMET and PASS Analysis

  • Objective: To predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and the biological activity spectrum of this compound.

  • Methodology:

    • ADMET Prediction: The chemical structure of this compound is submitted to in silico tools like SwissADME or pkCSM to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.[9][10][11]

    • PASS (Prediction of Activity Spectra for Substances) Analysis: The structure is analyzed by the PASS software, which predicts a wide range of biological activities based on structure-activity relationships derived from a large database of known bioactive compounds.[6][12]

In Vitro Experimental Protocols

1. MTT Assay for Cytotoxicity

  • Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., a pterocarpan) and incubated for a specified period (e.g., 48 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with serial dilutions of compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

A representative workflow for the MTT assay.

2. DPPH Radical Scavenging Assay for Antioxidant Activity

  • Objective: To measure the free radical scavenging capacity of a compound.

  • Methodology:

    • Sample Preparation: Various concentrations of the test compound are prepared in a suitable solvent (e.g., methanol).

    • Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent is prepared. The test compound solution is mixed with the DPPH solution.

    • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). The reduction in absorbance indicates the scavenging of DPPH radicals.

    • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[11]

3. Griess Assay for Nitric Oxide (NO) Inhibition

  • Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in stimulated macrophages.

  • Methodology:

    • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compound.

    • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). Nitrite (B80452), a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

    • Absorbance Measurement: The absorbance of the mixture is measured at approximately 540 nm.

    • Quantification and IC50 Calculation: The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated, and the IC50 value is determined.[3]

Conclusion and Future Directions

The available computational evidence strongly suggests that this compound is a promising candidate for further investigation as a small molecule inhibitor, particularly targeting CDK5. The broader biological activities of the pterocarpan class, supported by experimental data on related compounds, further enhance the therapeutic potential of this compound. However, it is crucial to emphasize that the inhibitory activity of this compound and its effects on cellular pathways are, at present, largely predictive.

Future research should prioritize the in vitro and in vivo validation of the computational findings. Key next steps include:

  • Chemical Synthesis or Isolation of Pure this compound: Obtaining a pure sample of this compound is a prerequisite for experimental validation.

  • In Vitro Kinase Assays: Directly testing the inhibitory activity of this compound against CDK5 and a panel of other kinases to determine its potency and selectivity.

  • Cell-Based Assays: Evaluating the effects of this compound on cell proliferation, apoptosis, and cell cycle progression in relevant cancer and neuronal cell lines.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of neurodegenerative diseases and cancer.

The comprehensive data and protocols presented in this technical guide are intended to facilitate these future investigations and accelerate the translation of this compound from a computationally identified "hit" to a validated "lead" compound in the drug discovery pipeline.

References

Desmodin: A Technical Guide to Its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodin, a pterocarpan (B192222) class flavonoid, has been identified as a bioactive constituent of the medicinal plant Desmodium gangeticum. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and abundance of this compound. It details the available information on its isolation and purification and presents a hypothesized signaling pathway based on recent in-silico studies, offering a foundation for future research and drug development endeavors.

Natural Sources and Abundance

This compound is primarily isolated from Desmodium gangeticum (L.) DC., a plant belonging to the Fabaceae family.[1] This plant is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine.[1] this compound, along with other pterocarpans like gangetin (B1616536) and gangetinin, is found in the roots of the plant.[1]

While Desmodium gangeticum is the principal documented source of this compound, the vast Desmodium genus, comprising over 350 species, remains largely unexplored for the presence of this specific compound.[1] Further phytochemical screening of other Desmodium species could reveal additional natural sources.

Quantitative Abundance of this compound

Table 1: Extractive Yield of Desmodium gangeticum Roots

Solvent SystemExtraction MethodExtractive Yield (%)Reference
WaterSoxhlet10.4[2]
EthanolSoxhlet6.8[2]
MethanolSoxhlet8.2[2]
ChloroformSoxhlet1.5[2]
Petroleum EtherSoxhlet1.2[2]
This compound Not Reported Not Reported

Experimental Protocols: Isolation and Purification

The initial isolation of this compound from the roots of Desmodium gangeticum was reported by Purushothaman et al. in 1975. While the full, detailed protocol from the original publication is not widely accessible, a general workflow can be inferred from subsequent reviews and related phytochemical studies. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are now standard for the analysis of phytochemicals from Desmodium species, though a specific validated method for the quantification of this compound is not yet published.

General Isolation and Purification Workflow

The following workflow represents a generalized procedure for the extraction and isolation of pterocarpans like this compound from Desmodium gangeticum roots.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Dried Root Powder Dried Root Powder Soxhlet Extraction Soxhlet Extraction Dried Root Powder->Soxhlet Extraction Solvent (e.g., Hexane) Crude Extract Crude Extract Soxhlet Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica (B1680970) Gel Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Crystallization Crystallization Pooling of Fractions->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis NMR, Mass Spec, IR, UV Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation

Caption: Generalized workflow for the isolation and identification of this compound.

Methodology Details:

  • Plant Material Preparation: The roots of Desmodium gangeticum are collected, washed, dried in the shade, and pulverized into a coarse powder.

  • Extraction: The powdered root material is subjected to extraction, typically using a Soxhlet apparatus with a non-polar solvent such as hexane (B92381) to isolate less polar compounds like pterocarpans.

  • Chromatographic Separation: The resulting crude extract is then subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to separate the different chemical constituents.

  • Fraction Monitoring and Pooling: The eluted fractions are monitored by Thin-Layer Chromatography (TLC). Fractions showing similar TLC profiles, corresponding to the expected Rf value for this compound, are pooled together.

  • Crystallization: The pooled fractions are concentrated, and the residue is crystallized from a suitable solvent system to yield purified this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Hypothesized Signaling Pathway of this compound

Currently, there is a lack of experimental studies elucidating the specific signaling pathways modulated by this compound. However, recent in-silico research has provided a potential molecular target, offering a basis for a hypothesized mechanism of action.

A molecular docking study identified this compound as a potential inhibitor of Cyclin-dependent kinase 5 (CDK5).[3] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, and its dysregulation has been implicated in neurodegenerative diseases and cancer.[3] The study suggests that this compound may act as an ATP-competitive inhibitor of CDK5.[3]

Based on this computational evidence, a hypothetical signaling pathway can be proposed where this compound inhibits CDK5, thereby potentially impacting downstream cellular processes. It is critical to emphasize that this pathway is theoretical and requires experimental validation.

G This compound This compound CDK5 CDK5 This compound->CDK5 Inhibition (In-silico prediction) Active_CDK5 Active CDK5/p35(p39) Complex CDK5->Active_CDK5 p35_p39 p35/p39 p35_p39->Active_CDK5 Downstream_Substrates Downstream Substrates Active_CDK5->Downstream_Substrates Phosphorylation Cellular_Processes Neuronal Development, Cell Cycle Regulation Downstream_Substrates->Cellular_Processes Modulation

Caption: Hypothesized signaling pathway of this compound based on in-silico data.

This proposed pathway highlights a promising avenue for future research into the pharmacological effects of this compound, particularly in the context of neurodegenerative disorders and cancer, where CDK5 is a validated therapeutic target.

Conclusion and Future Directions

This compound, a pterocarpan from Desmodium gangeticum, represents a promising natural product for further investigation. This guide has synthesized the available information on its natural sources and isolation. However, it also underscores significant gaps in our knowledge, particularly the lack of quantitative abundance data and detailed, validated experimental protocols for its isolation and quantification.

The in-silico prediction of this compound as a CDK5 inhibitor provides a valuable starting point for mechanistic studies. Future research should focus on:

  • Quantitative Analysis: Developing and validating analytical methods, such as HPLC or LC-MS, to accurately quantify this compound in Desmodium gangeticum and other potential plant sources.

  • Protocol Optimization: Establishing a standardized, high-yield protocol for the isolation and purification of this compound to facilitate further biological testing.

  • Experimental Validation: Conducting in-vitro kinase assays to confirm the inhibitory effect of this compound on CDK5 and determining its potency (IC50).

  • Cellular and In-Vivo Studies: Investigating the effects of this compound on CDK5-mediated signaling pathways in relevant cell lines and animal models to explore its therapeutic potential.

Addressing these research priorities will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a potential lead compound for novel therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found throughout the plant kingdom, are of significant interest to the scientific community due to their wide range of pharmacological activities. Within the Desmodium genus of plants, a number of unique flavonoids have been isolated and characterized, with Desmodin standing out as a noteworthy pterocarpan. This technical guide provides a comprehensive review of the current scientific literature on this compound and related flavonoids derived from Desmodium species. It aims to consolidate the existing data on their biological activities, delve into their mechanisms of action, and provide detailed experimental methodologies to aid in future research and drug development endeavors. While this compound, isolated from Desmodium gangeticum, is highlighted for its potential antileishmanial, antioxidant, anti-arthritic, and immunomodulatory properties, a significant portion of the available quantitative data pertains to other flavonoids from the same genus, which will be used to illustrate the therapeutic promise of this class of compounds.

Biological Activities and Quantitative Data

Flavonoids from Desmodium species have demonstrated a wide array of biological effects, ranging from antioxidant and anti-inflammatory to anticancer and hepatoprotective activities. The following tables summarize the available quantitative data from various studies to facilitate a comparative analysis of these compounds' potency.

Table 1: Antioxidant Activity of Desmodium Species Extracts
Desmodium SpeciesAntioxidant AssayIC50 Value (µg/mL)
D. sequaxDPPH Radical Scavenging15.6 ± 0.4[1]
D. heterocarponDPPH Radical Scavenging18.9 ± 0.5[1]
D. microphyllumDPPH Radical Scavenging20.1 ± 0.6[1]
D. gangeticumDPPH Radical Scavenging54.1 (at highest conc. tested)[2]

Note: Data for this compound as an isolated compound is not currently available in the reviewed literature. The data presented is for crude extracts.

Table 2: Hepatoprotective and Antifungal Activity of Flavonoids from D. heterocarpon
CompoundBiological ActivityCell Line / OrganismEC50 / IC50 Value (µg/mL)
Desmodinoside AHepatoprotectiveHepG2271.21
Desmodinoside BHepatoprotectiveHepG274.12
Desmodinoside CHepatoprotectiveHepG2211.99
Compound 5 (a flavonoid C-glycoside)AntifungalPhytophthora infestans27.4
Compound 6 (apigenin 6-C-β-d-xylopyranosyl-2''-O-β-D-glucopyranoside)AntifungalPhytophthora infestans24.7
Methanol (B129727) ExtractAntifungalPhytophthora infestans13.3
Table 3: Potential Anticancer Activity of this compound (from in silico and crude extract studies)
Compound/ExtractTarget/ActivityCell LineObserved Effect
This compound (in silico)Cyclin-dependent kinase 5 (CDK5)-Identified as a potential inhibitor[3]
D. gangeticum crude extractCell Cycle ArrestA549 (Human Lung Carcinoma)Arrested cell cycle in G1 phase[4]

Signaling Pathways Modulated by this compound and Related Flavonoids

The therapeutic effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. While direct experimental evidence for this compound's impact on these pathways is still emerging, the broader flavonoid literature points towards the NF-κB and MAPK pathways as primary targets. A computational study has also suggested that this compound may act as an inhibitor of Cyclin-dependent kinase 5 (CDK5), a key regulator of cell cycle progression.[3]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids are known to inhibit this pathway at various points.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases This compound This compound & Related Flavonoids This compound->IKK_Complex Inhibition (Proposed) DNA DNA NFkB_n->DNA binds to Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Flavonoids have been shown to interfere with MAPK signaling, thereby reducing the expression of inflammatory mediators.

MAPK_Signaling_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors P Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response This compound This compound & Related Flavonoids This compound->MAPKKK Inhibition (Proposed) This compound->MAPKK

Caption: Proposed modulation of the MAPK signaling cascade by this compound.

Experimental Protocols

To facilitate further research into this compound and related flavonoids, this section provides detailed methodologies for key experiments cited in the literature.

Flavonoid Extraction and Isolation from Desmodium gangeticum

This protocol outlines a general procedure for the extraction and isolation of flavonoids, including this compound, from the plant material.

  • Plant Material Preparation: Aerial parts of D. gangeticum are collected, air-dried at room temperature, and coarsely powdered.

  • Extraction:

    • The powdered plant material (e.g., 250 g) is subjected to maceration with 50% aqueous alcohol for 24 hours.

    • Alternatively, Soxhlet extraction can be performed for a more exhaustive extraction.

  • Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then lyophilized to obtain a dry powder.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.

  • Isolation and Purification: Fractions showing the presence of flavonoids (as determined by thin-layer chromatography) are further purified using techniques such as preparative HPLC to yield pure compounds like this compound.

Extraction_Workflow A 1. Plant Material (Dried, Powdered D. gangeticum) B 2. Solvent Extraction (e.g., 50% Aqueous Alcohol) A->B C 3. Filtration & Concentration (Rotary Evaporation) B->C D 4. Lyophilization (Dry Powdered Extract) C->D E 5. Column Chromatography (Fractionation) D->E F 6. Preparative HPLC (Isolation of Pure Flavonoids) E->F

Caption: General workflow for flavonoid extraction and isolation.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent like methanol or DMSO (e.g., 1 mg/mL).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Include a blank well containing 100 µL of methanol and 100 µL of the sample solvent.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • A set of wells with untreated cells and cells treated only with LPS will serve as negative and positive controls, respectively.

  • Measurement of Nitrite (B80452):

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • After a short incubation period, measure the absorbance at 540 nm.

    • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

  • Calculation:

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The flavonoids isolated from Desmodium species, including this compound, represent a promising area for therapeutic development. The available data, though more comprehensive for related compounds than for this compound itself, consistently point towards significant antioxidant, anti-inflammatory, and potentially anticancer activities. The proposed mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, align with the known pharmacology of many potent natural products.

However, a clear gap exists in the literature regarding specific quantitative data for purified this compound. Future research should prioritize the isolation of this compound in sufficient quantities to perform a battery of in vitro and in vivo assays. This will enable the determination of its specific IC50 and EC50 values for its various biological activities and will allow for a more detailed elucidation of its mechanism of action, including the experimental validation of its potential as a CDK5 inhibitor. Such studies are crucial for advancing our understanding of this unique flavonoid and for unlocking its full potential as a lead compound in drug discovery programs.

References

The Immunomodulatory Landscape of Desmodin: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of natural product pharmacology has identified numerous compounds with the potential to modulate the human immune system. Among the plants of interest is Desmodium adscendens, a perennial herb with a history of use in traditional medicine for a variety of ailments, including those with an inflammatory or immunological basis. While extracts of Desmodium adscendens have been the subject of research for their immunomodulatory, anti-inflammatory, and anti-asthmatic properties, the specific contributions of its individual chemical constituents are less well-defined. This technical guide addresses the current state of scientific knowledge regarding the immunomodulatory effects of a specific pterocarpan (B192222) found in this plant, Desmodin .

A comprehensive review of the existing scientific literature reveals a notable gap in the understanding of this compound's role in immune regulation. At present, there is a significant lack of published research that specifically investigates and quantifies the immunomodulatory activities of isolated this compound. The majority of studies have focused on the effects of crude aqueous or ethanolic extracts of Desmodium adscendens. These extracts contain a complex mixture of bioactive compounds, including flavonoids, polyphenols, saponins, and alkaloids, to which the observed immunomodulatory effects are generally attributed.

Therefore, this document serves to transparently outline the current limitations in the field and to guide future research toward elucidating the specific immunological functions of this compound.

Introduction to this compound and Desmodium adscendens

Desmodium adscendens (Sw.) DC. is a plant belonging to the Fabaceae family, which is rich in a variety of phytochemicals.[1] Traditionally, it has been used in various cultures for conditions such as asthma, liver disorders, and inflammatory conditions.[2][3] Scientific interest has led to the investigation of its extracts, which have demonstrated a range of biological activities, including immunomodulatory, anti-inflammatory, and antioxidant effects.[4][5]

This compound is a pterocarpan, a class of isoflavonoids, that has been identified as a constituent of Desmodium adscendens. Its chemical structure has been characterized, and it is registered with a unique chemical identifier (CID 13338925 in PubChem).[6][7] However, the biological activity of this specific compound, particularly in the context of immunomodulation, remains largely unexplored in the public domain.

Current State of Research: A Focus on Extracts Over Isolated Compounds

Research into the immunomodulatory properties of Desmodium adscendens has primarily utilized whole plant extracts. Studies on these extracts have reported a range of effects on the immune system. For instance, aqueous extracts have been shown to affect both cellular and humoral immunity in mice, leading to a decrease in total lymphocytes, specifically TCD4+, TCD8+, and NK cells, while increasing monocyte counts.[8] Furthermore, anti-anaphylactic properties have been observed, with extracts inhibiting histamine-induced contractions.[8]

The bioactive compounds believed to be responsible for these effects include a variety of flavonoids, such as isovitexin (B1672635) and vitexin (B1683572) and their glycosides, polyphenols, and saponins.[3][5] It is the synergistic or individual actions of these compounds within the extract that are currently credited with the plant's therapeutic properties.

The Unexplored Immunomodulatory Potential of this compound

Despite the characterization of this compound as a chemical entity, a dedicated investigation into its immunomodulatory effects is absent from the current body of scientific literature. Consequently, there is no quantitative data available to populate tables on its specific activities, no established experimental protocols for its study, and no elucidated signaling pathways that it may modulate.

The core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this compound due to this critical lack of research. The scientific community has not yet published studies that would provide the necessary information to create such detailed and specific content.

Future Research Directions

The absence of data on this compound's immunomodulatory effects highlights a significant area for future research. A systematic investigation into the biological activities of isolated this compound is warranted to determine if it contributes to the observed effects of Desmodium adscendens extracts. The following experimental workflow is proposed for future studies:

G cluster_0 Phase 1: Isolation and Characterization cluster_1 Phase 2: In Vitro Immunomodulatory Screening cluster_2 Phase 3: Mechanism of Action Studies Isolation Isolation of this compound from Desmodium adscendens Purification Purification and Structural Confirmation of this compound Isolation->Purification Cell_Viability Cytotoxicity Assays on Immune Cells (e.g., PBMCs, Macrophages) Purification->Cell_Viability Lymphocyte_Proliferation T and B Lymphocyte Proliferation Assays Cell_Viability->Lymphocyte_Proliferation Cytokine_Production Cytokine Production Assays (e.g., TNF-α, IL-6, IL-10) Lymphocyte_Proliferation->Cytokine_Production Macrophage_Activation Macrophage Activation and Phagocytosis Assays Cytokine_Production->Macrophage_Activation Mast_Cell Mast Cell Degranulation Assays Macrophage_Activation->Mast_Cell Signaling_Pathways Investigation of Signaling Pathways (e.g., NF-κB, MAPK) Mast_Cell->Signaling_Pathways Gene_Expression Gene Expression Analysis Signaling_Pathways->Gene_Expression

Caption: Proposed experimental workflow for the investigation of this compound's immunomodulatory effects.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction of Desmodin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin, a pterocarpan-type flavonoid, is a bioactive compound predominantly found in the roots of plants from the Desmodium genus, particularly Desmodium gangeticum.[1] Pterocarpans are known for their diverse pharmacological activities, and this compound, along with other compounds isolated from Desmodium species, has shown potential anti-inflammatory, antioxidant, and immunomodulatory properties.[2] This document provides a comprehensive overview of the extraction and isolation of this compound from plant material, intended to guide researchers in the development of robust protocols for its study and potential therapeutic applications.

While a definitive, high-yield protocol for this compound is not extensively detailed in current literature, this guide synthesizes established methods for the extraction of flavonoids and pterocarpans from plant sources to propose a detailed and practical workflow.

Data Presentation: Quantitative Insights into Desmodium gangeticum Extraction

The following tables summarize key quantitative data gathered from various studies on the extraction of compounds from Desmodium gangeticum. This information is crucial for optimizing extraction efficiency and reproducibility.

Table 1: Extractive Yield of Desmodium gangeticum Root with Various Solvents

SolventExtractive Yield (%)Reference
Ethanol (B145695)5.8[2]
Water7.4 - 10.97[3]
Ethyl Acetate1.8[3]
Hexane (B92381)3.65[3]

Note: Extractive yields can vary based on the specific extraction method (e.g., Soxhlet, maceration), duration, and temperature.

Table 2: General Parameters for Flavonoid Extraction from Plant Material

ParameterRecommended Range/ValueReference
Solvent-to-Solid Ratio 10:1 to 30:1 (mL/g)[4][5]
Extraction Time 2 - 24 hours[4]
Extraction Temperature Room Temperature to 60°C[4]
Particle Size 60-mesh sieve[5]

Table 3: HPLC Parameters for Flavonoid Analysis in Desmodium gangeticum Extract

ParameterSpecificationReference
Column C18 (4.6 mm x 250 mm, 5 µm)[6]
Mobile Phase Methanol:Water (70:30, v/v)[6]
Flow Rate 0.5 mL/min[6]
Detection Wavelength 254 nm[6]
Column Temperature 25°C[6]

Experimental Protocols

This section outlines a detailed, multi-step protocol for the extraction and isolation of this compound from Desmodium gangeticum roots. The protocol is a composite of established techniques for similar compounds and should be optimized for specific laboratory conditions.

Plant Material Preparation
  • Collection and Identification: Collect fresh roots of Desmodium gangeticum. Ensure proper botanical identification.

  • Cleaning and Drying: Thoroughly wash the roots with water to remove soil and other debris. Shade-dry the roots at room temperature until they are brittle.

  • Grinding: Grind the dried roots into a coarse powder (approximately 60-mesh) using a mechanical grinder.

Solvent Extraction

This protocol utilizes sequential solvent extraction to separate compounds based on polarity.

  • Defatting:

    • Place the powdered root material (e.g., 100 g) in a Soxhlet apparatus.

    • Extract with a non-polar solvent like hexane or petroleum ether for 6-8 hours to remove fats and waxes.

    • Discard the solvent and air-dry the defatted plant material.

  • Ethanolic Extraction:

    • Transfer the defatted plant material to a clean Soxhlet apparatus.

    • Extract with 95% ethanol for 12-24 hours. The solvent-to-solid ratio should be approximately 10:1 to 20:1 (mL/g).

    • Collect the ethanolic extract.

  • Concentration:

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation and Purification using Column Chromatography

Column chromatography is a critical step for isolating this compound from the crude extract.

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be 20-50 times the weight of the crude extract.[7]

  • Sample Loading:

    • Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • A suggested gradient could be:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • Hexane:Ethyl Acetate (50:50)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol (95:5)

    • Collect fractions of a fixed volume (e.g., 25 mL or 50 mL).

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) and visualize the spots under UV light.

  • Isolation and Purification:

    • Pool the fractions that show a prominent spot corresponding to this compound.

    • Concentrate the pooled fractions to obtain the isolated compound.

    • Further purification can be achieved by recrystallization or by using preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow PlantMaterial Plant Material (Desmodium gangeticum roots) Preparation Preparation (Cleaning, Drying, Grinding) PlantMaterial->Preparation Defatting Soxhlet Extraction (Hexane) Preparation->Defatting EthanolicExtraction Soxhlet Extraction (95% Ethanol) Defatting->EthanolicExtraction Concentration Concentration (Rotary Evaporator) EthanolicExtraction->Concentration CrudeExtract Crude Ethanolic Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC Pooling Pooling of Fractions TLC->Pooling Purification Further Purification (Recrystallization/Prep-HPLC) Pooling->Purification This compound Isolated this compound Purification->this compound

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathway: NF-κB Inhibition by Flavonoids

While the specific signaling pathway for this compound has not been elucidated, many flavonoids are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] This pathway is a central regulator of inflammation. The following diagram illustrates a simplified representation of the canonical NF-κB pathway and a hypothetical point of inhibition by flavonoids like this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc This compound Flavonoids (e.g., this compound) This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Gene Pro-inflammatory Gene Expression DNA->Gene activates

Caption: Potential inhibition of the NF-κB signaling pathway by flavonoids.

References

Analysis of Desmosine by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmosine and its isomer, Isodesmosine, are unique cross-linking amino acids found exclusively in the protein elastin (B1584352). Elastin imparts elasticity to tissues such as the lungs, skin, and blood vessels. The degradation of elastin during pathological processes, such as Chronic Obstructive Pulmonary Disease (COPD), results in the release of Desmosine into circulation and subsequent excretion in urine.[1] Consequently, the accurate quantification of Desmosine in biological matrices serves as a crucial biomarker for monitoring elastin degradation and disease progression.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this analysis.

This document provides detailed application notes and protocols for the quantitative analysis of Desmosine in various samples using HPLC coupled with different detection methods.

Principle of the Method

The fundamental workflow for Desmosine analysis by HPLC involves several key stages. Initially, complex biological samples, such as tissue or plasma, undergo hydrolysis to liberate Desmosine from the elastin protein backbone. This is followed by a sample clean-up step, often using solid-phase extraction (SPE), to remove interfering substances. The purified extract is then injected into an HPLC system. Within the system, the sample is passed through a stationary phase (the column) with a liquid mobile phase. Separation of Desmosine from other components is achieved based on its physicochemical interactions with the column. Finally, the eluted Desmosine is detected and quantified.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Acid Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Injection HPLC Injection SPE->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Desmosine analysis by HPLC.

HPLC Methods and Parameters

Several HPLC methods have been developed for Desmosine analysis, primarily differing in the type of column and detection method used. Reverse-phase and cation exchange chromatography are common separation techniques. Detection can be achieved through UV absorbance, mass spectrometry (MS), or tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.[1]

Method 1: Reverse-Phase HPLC with UV Detection

This method is suitable for the analysis of Desmosine in elastin hydrolysates.

ParameterConditionReference
Column C18[2]
Mobile Phase Methanol:Water (20:80, v/v)[2]
Flow Rate 1.0 mL/min[1]
Detection UV at 280 nm[2]
Method 2: Mixed-Mode HPLC with UV Detection

This method is applicable for the analysis of Desmosine in various biological samples.

ParameterConditionReference
Column Obelisc R, 4.6 x 150 mm, 5 µm[3]
Mobile Phase 10% Acetonitrile (MeCN) in 30 mM Ammonium Acetate (AmAcetate) buffer, pH 5.0[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 270 nm[3]
Method 3: Cation Exchange HPLC with UV Detection

This rapid method is designed for analyzing Desmosine in animal elastin.

ParameterConditionReference
Column Cation exchange polysulfoethyl aspartamide
Mobile Phase Salt gradient
Run Time 8 minutes
Detection UV at 268 nm (for Desmosine) and 280 nm (for Isodesmosine)
Method 4: LC-MS/MS for High-Sensitivity Analysis

For applications requiring high sensitivity and specificity, such as clinical biomarker studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

ParameterConditionReference
Detection Mode Mass Spectrometry (MS) or Tandem MS (MS/MS)[1]
Ion Monitoring (MS) Selected Ion Monitoring (SIM) of m/z 526[1]
Ion Monitoring (MS/MS) Selected Reaction Monitoring (SRM) of transitions from m/z 526 to fragment ions m/z 481 and m/z 397[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol outlines the steps for preparing plasma samples for Desmosine analysis.

Materials:

  • Plasma samples

  • Reagents for acid hydrolysis (e.g., 6N HCl)

  • Solid-Phase Extraction (SPE) cartridges

  • Solvents for SPE (e.g., methanol, water)

  • Microwave for hydrolysis (optional, for rapid methods)

Procedure:

  • Acid Hydrolysis: Plasma samples are subjected to acid hydrolysis to release Desmosine from elastin fragments. For rapid analysis, microwave-assisted acid hydrolysis at 180°C for 8 minutes can be employed.[1]

  • Solid-Phase Extraction (SPE): The hydrolysate is then loaded onto an SPE cartridge to remove salts and other interfering substances.

  • Elution: Desmosine is eluted from the SPE cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the HPLC mobile phase before injection.

Protocol 2: HPLC-UV Analysis

This protocol is based on Method 2 described above.

Equipment and Materials:

  • HPLC system with a UV detector

  • Obelisc R column (or equivalent)

  • Mobile phase: 10% Acetonitrile in 30 mM Ammonium Acetate buffer, pH 5.0

  • Prepared Desmosine standards and samples

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standard or sample.

  • Chromatographic Run: Run the analysis isocratically for a sufficient time to allow for the elution of Desmosine.

  • Data Acquisition: Monitor the absorbance at 270 nm and record the chromatogram.

  • Quantification: Determine the concentration of Desmosine in the samples by comparing the peak area with a calibration curve generated from the Desmosine standards. A linear range of 0.16-0.64 mg/L has been reported with a correlation coefficient (r) of 0.9956.[2]

Method Validation

Validation of the HPLC method is crucial to ensure reliable and reproducible results. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaReference
Linearity Correlation coefficient (r²) > 0.99[2]
Precision (Intra-day) Relative Standard Deviation (RSD) < 15%[1]
Precision (Inter-day) RSD < 15%[1]
Accuracy Recovery within 85-115%[1]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) of 10:1; 4 pmol reported for cation exchange method

A validated LC-MS method demonstrated intra-day precision and accuracy ranging from 4% to 14% and -7% to 9%, respectively.[1] Inter-day precision and accuracy were reported as 0% to 9% and 1% to 3%, respectively.[1]

Signaling Pathways and Logical Relationships

The quantification of Desmosine is not directly related to a cellular signaling pathway but rather to the structural breakdown of the extracellular matrix. The logical relationship is depicted below.

Desmosine_Biomarker_Logic Disease Disease State (e.g., COPD, Aneurysm) Elastin_Degradation Elastin Degradation Disease->Elastin_Degradation Desmosine_Release Release of Desmosine Elastin_Degradation->Desmosine_Release Biological_Fluid Presence in Biological Fluids (Blood, Urine) Desmosine_Release->Biological_Fluid HPLC_Quantification Quantification by HPLC Biological_Fluid->HPLC_Quantification Biomarker Biomarker of Disease Activity HPLC_Quantification->Biomarker

Caption: Logical flow from disease to Desmosine as a quantifiable biomarker.

Conclusion

HPLC-based methods provide a reliable and sensitive approach for the quantification of Desmosine in biological samples. The choice of the specific method, particularly the detection technique (UV, MS, or MS/MS), will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical when Desmosine is used as a clinical biomarker.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in natural product chemistry, providing detailed information on the molecular structure of novel compounds. This document outlines the application of NMR spectroscopy for the structural characterization of Desmodin, a pterocarpan (B192222) with the molecular formula C₂₂H₂₂O₆. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, making their precise structural elucidation crucial for drug discovery and development.

Note on Data Availability: As of the last literature search, experimental NMR data for this compound (PubChem CID: 13338925) was not publicly available. The quantitative data presented in this document is therefore estimated based on the analysis of structurally similar pterocarpans, such as medicarpin (B1676140) and maackiain, and should be used as a reference for the characterization of a newly isolated pterocarpan of this nature.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of related pterocarpan structures and are intended to guide the initial analysis of experimental data.

Table 1: Estimated ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionEstimated δ (ppm)MultiplicityCoupling Constant (J, Hz)
17.20 - 7.40d8.5
26.50 - 6.70dd8.5, 2.5
46.40 - 6.60d2.5
4.20 - 4.40dd11.0, 5.0
3.60 - 3.80t11.0
6a3.50 - 3.70m
76.80 - 7.00s
106.30 - 6.50s
11a5.40 - 5.60d7.0
1'5.50 - 5.70d10.0
2'6.60 - 6.80d10.0
4' (gem-CH₃)1.40 - 1.60s
4' (gem-CH₃)1.40 - 1.60s
OCH₃3.70 - 3.90s
OCH₃3.70 - 3.90s
OH5.00 - 6.00br s

Table 2: Estimated ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionEstimated δ (ppm)
1125.0 - 130.0
2110.0 - 115.0
3158.0 - 162.0
4100.0 - 105.0
4a155.0 - 160.0
665.0 - 70.0
6a40.0 - 45.0
7115.0 - 120.0
8145.0 - 150.0
9140.0 - 145.0
10105.0 - 110.0
10a150.0 - 155.0
11a75.0 - 80.0
1'120.0 - 125.0
2'130.0 - 135.0
3'75.0 - 80.0
4' (C)25.0 - 30.0
4' (CH₃)25.0 - 30.0
4' (CH₃)25.0 - 30.0
OCH₃55.0 - 60.0
OCH₃55.0 - 60.0

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of a novel pterocarpan like this compound.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the isolated compound is of high purity (>95%), as determined by HPLC or LC-MS.

  • Mass Determination: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Chloroform-d (CDCl₃) is often a good starting point for pterocarpans.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling with an inert gas (e.g., argon) or through freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Instrument Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of Scans (NS): 8-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Protocol 3: 1D ¹³C NMR Spectroscopy
  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock and shim from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): 200-240 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift to the solvent signal or TMS.

Protocol 4: 2D NMR - COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2 or 3 bonds.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width (SW): Same as the 1D ¹H spectrum in both dimensions.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform 2D Fourier transformation.

    • Phase correct the spectrum.

    • Symmetrize the spectrum.

Protocol 5: 2D NMR - HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsp' on Bruker systems).

    • Spectral Width (SW): Same as 1D ¹H (F2 dimension) and 1D ¹³C (F1 dimension).

    • Number of Increments (F1 dimension): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform 2D Fourier transformation.

    • Phase correct the spectrum.

Protocol 6: 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Spectral Width (SW): Same as HSQC.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for a value between 8-10 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform 2D Fourier transformation.

    • Phase correct the spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of NMR-based structure elucidation.

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis raw_extract Raw Plant Extract fractionation Solvent Fractionation raw_extract->fractionation chromatography Column Chromatography (Silica, Sephadex) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound (>95%) hplc->pure_compound sample_prep Sample Preparation (5-10 mg in CDCl3) pure_compound->sample_prep nmr_1d 1D NMR (1H, 13C) sample_prep->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d data_analysis Spectral Analysis & Interpretation nmr_2d->data_analysis structure Structure Elucidation data_analysis->structure

Figure 1. Experimental workflow for the isolation and NMR characterization of this compound.

structure_elucidation_logic cluster_info Information Gained H1 1H NMR proton_env Proton Environments & Multiplicity H1->proton_env C13 13C NMR carbon_types Carbon Skeleton (CH3, CH2, CH, Cq) C13->carbon_types COSY COSY proton_connectivity 1H-1H Connectivity (Spin Systems) COSY->proton_connectivity HSQC HSQC direct_attachment Direct 1H-13C Attachment HSQC->direct_attachment HMBC HMBC long_range_connectivity Long-Range 1H-13C Connectivity HMBC->long_range_connectivity structure Final Structure proton_env->structure carbon_types->structure proton_connectivity->structure direct_attachment->structure long_range_connectivity->structure

Figure 2. Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of novel natural products like this compound relies on a systematic application of 1D and 2D NMR techniques. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The combined interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC data allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural characterization of the molecule. The provided estimated data and workflow serve as a comprehensive guide for scientists engaged in the discovery and development of new chemical entities from natural sources.

Application Note: High-Throughput Quantitative Analysis of Desmodin Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Desmodin, a pterocarpan (B192222) found in various Desmodium species, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound in complex matrices.

Introduction

This compound (C22H22O6) is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities.[1] Compounds from the Desmodium genus have been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties, among others.[2][3][4] Given its therapeutic potential, a reliable and sensitive analytical method for the quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing small molecules like this compound in complex biological and botanical samples.[5][6][7] This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Desmodin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., plant extract, plasma) Extraction Solvent Extraction Sample_Collection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound standard (purity ≥98%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • LC-MS grade formic acid

  • Internal Standard (IS) (e.g., a structurally similar pterocarpan not present in the sample)

  • Biological matrix (e.g., plasma, tissue homogenate) or plant extract

Detailed Experimental Protocol

Standard Solution and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the internal standard in 50% methanol.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol.

    • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and a hypothetical internal standard are listed in Table 1. Collision energies should be optimized for the specific instrument.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the quantification of this compound. The predicted collision cross-section (CCS) values are included to aid in compound identification.[8]

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Predicted CCS (Ų) [M+H]⁺
This compound 383.149165.0510030188.0
219.0710025
Internal Standard (Hypothetical) User-definedUser-defined100User-definedUser-defined

Note: Product ions and collision energies are hypothetical and require experimental optimization.

Potential Signaling Pathway Involvement

Flavonoids, the broader class to which this compound belongs, are known to modulate various signaling pathways, including those involved in inflammation. A potential target for this compound could be the NF-κB signaling pathway, which plays a central role in the inflammatory response.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. This protocol can be adapted for various research applications, from quality control of herbal medicines to detailed pharmacokinetic and pharmacodynamic studies, thereby facilitating further investigation into the therapeutic potential of this promising natural product.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Desmodin is a flavonoid compound isolated from plants of the Desmodium species.[1] Compounds from this genus have been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the primary bioactivities of this compound, focusing on its anti-cancer and anti-inflammatory potential. The following sections detail methodologies for assessing cytotoxicity, apoptosis induction, inhibition of cell migration, and key anti-inflammatory markers.

Anti-Proliferative and Cytotoxic Activity Assessment

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[4] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of this compound.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)This compound IC50 (µM)
MDA-MB-2314825.5
HeLa4832.8
A5494845.1
Note: Data are illustrative and represent typical results from an MTT assay.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with this compound Concentrations start->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent (4h Incubation) incubate->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & IC50 Value read->analyze Apoptosis_Workflow start Seed & Treat Cells with this compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Perform Quadrant Analysis (Live, Apoptotic, Necrotic) analyze->quadrants Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondria ROS->Mito Stress CytoC Cytochrome C Release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) This compound This compound

References

Cell-based Assays for Evaluating the Efficacy of Desmodium Species Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from plants of the Desmodium genus have been traditionally used in various cultures for their medicinal properties, including anti-inflammatory and anti-cancer effects. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying these therapeutic benefits. These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of Desmodium extracts, with a focus on their anti-proliferative and pro-apoptotic activities in cancer cells. The protocols detailed herein are essential tools for researchers in drug discovery and development aimed at harnessing the therapeutic potential of natural products.

One study on a water crude extract of Desmodium gangeticum (DG) has demonstrated its ability to inhibit the growth of A549 human lung carcinoma cells in a time- and concentration-dependent manner.[1] The extract was shown to arrest the cell cycle in the G1 phase and induce apoptosis.[1] While these findings are promising, it is important to note that the efficacy and specific molecular targets may vary between different Desmodium species and their purified constituents, such as Desmodin.

Data Presentation: Efficacy of Desmodium gangeticum Extract

The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of a water crude extract of Desmodium gangeticum (DG) on A549 human lung carcinoma cells.

Table 1: Anti-proliferative Activity of Desmodium gangeticum Extract on A549 Cells [1]

Treatment DurationIC50 Value (mg/ml)
24 hours1.26
48 hours0.93
72 hours0.82

Table 2: Induction of Apoptosis in A549 Cells by Desmodium gangeticum Extract [1]

TreatmentConcentration (mg/ml)Duration (hours)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
Control-240.80.5
DG Extract0.5242.11.2
DG Extract1244.52.8
Control-481.10.7
DG Extract0.5485.33.1
DG Extract1488.95.4

Table 3: Effect of Desmodium gangeticum Extract on Cell Cycle Distribution of A549 Cells [1]

TreatmentConcentration (mg/ml)Duration (hours)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control-4855.230.114.7
DG Extract0.254862.525.312.2
DG Extract0.54868.920.810.3
DG Extract0.754875.115.69.3

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by Desmodium extracts and the general workflows for the cell-based assays described in this document.

G cluster_0 NF-κB Signaling Pathway cluster_1 PI3K/Akt Signaling Pathway cluster_2 MAPK Signaling Pathway Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Complex IKK Complex Stimulus (e.g., TNF-α)->IKK Complex IκBα (Phosphorylation) IκBα (Phosphorylation) IKK Complex->IκBα (Phosphorylation) P IκBα (Degradation) IκBα (Degradation) IκBα (Phosphorylation)->IκBα (Degradation) Ubiquitination NF-κB (p50/p65) (Active) NF-κB (p50/p65) (Active) IκBα (Degradation)->NF-κB (p50/p65) (Active) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65) (Active)->Nuclear Translocation NF-κB (p50/p65) (Inactive) NF-κB (p50/p65) (Inactive) IκBα IκBα IκBα->NF-κB (p50/p65) (Inactive) Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammation, Proliferation, Survival Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt (Activation) Akt (Activation) PIP3->Akt (Activation) PDK1 mTOR (Activation) mTOR (Activation) Akt (Activation)->mTOR (Activation) Apoptosis Inhibition Apoptosis Inhibition Akt (Activation)->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR (Activation)->Cell Growth & Proliferation Mitogen Mitogen Ras Ras Mitogen->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation

Key signaling pathways in cell proliferation and inflammation.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Treatment with Desmodium Extract Treatment with Desmodium Extract Cell Seeding->Treatment with Desmodium Extract Incubation Incubation Treatment with Desmodium Extract->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis

General workflow for cell-based efficacy testing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., A549)

  • Complete culture medium

  • Desmodium extract stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Desmodium extract in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line

  • Complete culture medium

  • Desmodium extract stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the Desmodium extract for the desired time period.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell line

  • Complete culture medium

  • Desmodium extract stock solution

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Desmodium extract as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • 96-well plates

  • Cancer cell line

  • Complete culture medium

  • Desmodium extract stock solution

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader

Protocol:

  • Seed and treat cells as described in the MTT assay protocol.

  • After treatment, lyse the cells using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a new 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.

Materials:

  • Cell culture dishes

  • Cancer cell line

  • Complete culture medium

  • Desmodium extract stock solution

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat cells as previously described.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software.

ELISA for TNF-α

This assay quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by cells.

Materials:

  • 24-well plates

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • LPS (Lipopolysaccharide)

  • Desmodium extract stock solution

  • Human or Murine TNF-α ELISA Kit

  • Microplate reader

Protocol:

  • Seed macrophage cells in 24-well plates.

  • Pre-treat the cells with various concentrations of Desmodium extract for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at 450 nm and determine the concentration of TNF-α from a standard curve.

References

Application Notes and Protocols for Desmodin in Cyclin-Dependent Kinase 5 (CDK5) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is crucial for neuronal development and function.[1] Its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases and cancer, making it a significant therapeutic target.[1][] Desmodin, a natural phytochemical, has been identified through computational studies as a potential ATP-competitive inhibitor of CDK5, suggesting its potential as a therapeutic agent.[1][3] These application notes provide a detailed protocol for evaluating the inhibitory effect of this compound on CDK5 activity using a luminescence-based kinase assay.

Principle of the Assay

The recommended method for assessing the inhibitory potential of this compound on CDK5 is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction consumes ATP and generates ADP. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of this signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[4] An inhibitor of CDK5 will reduce the enzyme's activity, leading to a decrease in ADP production and a lower luminescent signal.[5]

Data Presentation

The inhibitory activity of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6] While experimental IC50 values for this compound are not yet publicly available, computational docking and molecular dynamics simulations have suggested its potential as a CDK5 inhibitor.[1][3] For comparative purposes, the IC50 values of other known natural and synthetic CDK5 inhibitors are presented below.

InhibitorTypeCDK5 IC50Reference
This compound (Predicted) Natural PhytochemicalData Not Available (Computationally Predicted Inhibitor)[1]
RoscovitineSynthetic (Purine derivative)0.2 - 0.5 µM[7]
OlomoucineNatural Product (from Raphanus sativus)3 µM[8]
Purvalanol ASynthetic75 nM[7]
AT7519Synthetic0.13 µM[7]
KaempferolNatural Flavonol20 - 60 µM[8]
QuercetinNatural Flavonol20 - 60 µM[8]

Experimental Protocols

Protocol: In Vitro CDK5 Inhibition Assay using ADP-Glo™

This protocol outlines the steps to determine the IC50 value of this compound against CDK5/p25.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • CDK5 substrate peptide (e.g., Histone H1)

  • ATP

  • This compound (and other control inhibitors)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in kinase buffer to create a range of concentrations to be tested (e.g., from 0.01 µM to 100 µM). Also, prepare a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of each this compound dilution or vehicle control to the appropriate wells.

    • Add 10 µL of CDK5/p25 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the CDK5 substrate peptide and ATP (at a concentration near the Km for ATP) to each well.[9]

    • The final reaction volume will be 25 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[4]

  • Luminescence Detection:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[4]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[10]

Mandatory Visualizations

CDK5_Signaling_Pathway p35_p39 p35 / p39 Active_CDK5 Active CDK5/p35 Complex p35_p39->Active_CDK5 Activation CDK5 CDK5 CDK5->Active_CDK5 Downstream_Substrates Downstream Substrates (e.g., Tau, pRb, MEK1) Active_CDK5->Downstream_Substrates Phosphorylation This compound This compound (Putative Inhibitor) This compound->Active_CDK5 Inhibition Neuronal_Development Neuronal Development & Synaptic Plasticity Downstream_Substrates->Neuronal_Development Pathological_Hyperphosphorylation Pathological Hyperphosphorylation Downstream_Substrates->Pathological_Hyperphosphorylation

Caption: Simplified CDK5 signaling pathway and the putative inhibitory action of this compound.

CDK5_Inhibition_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor 1. Add this compound dilutions and controls to plate Start->Add_Inhibitor Add_Enzyme 2. Add CDK5/p25 enzyme Add_Inhibitor->Add_Enzyme Initiate_Reaction 3. Add Substrate/ATP mix to initiate reaction Add_Enzyme->Initiate_Reaction Incubate_1 4. Incubate for 60 min at room temperature Initiate_Reaction->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate for 40 min at room temperature Add_ADP_Glo->Incubate_2 Add_Detection_Reagent 7. Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 8. Incubate for 30 min at room temperature Add_Detection_Reagent->Incubate_3 Read_Luminescence 9. Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data 10. Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the CDK5 inhibition assay using the ADP-Glo™ method.

References

Unlocking Therapeutic Potential: Molecular Docking of Desmodin with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction:

Desmodin, a pterocarpan (B192222) found in the plant Desmodium gangeticum, has garnered significant interest in the scientific community for its potential therapeutic properties. This bioactive compound has been the subject of in silico studies to explore its interactions with various protein targets implicated in a range of diseases, including cancer and neurodegenerative disorders. Molecular docking simulations, a cornerstone of computational drug discovery, have been instrumental in elucidating the binding affinities and interaction mechanisms of this compound at the molecular level. These studies provide a rational basis for its observed biological activities and guide further experimental validation.

This document provides a detailed overview of the molecular docking studies of this compound with key protein targets, presenting quantitative data, experimental protocols for in silico analysis, and visualizations of relevant signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic intervention.

Quantitative Data Summary

The binding affinities of this compound and related compounds from Desmodium gangeticum with their respective protein targets have been calculated in various in silico studies. The following tables summarize the key quantitative data from these molecular docking analyses.

LigandProtein TargetBinding Affinity (kcal/mol)Interacting ResiduesReference
This compoundCyclin-dependent kinase 5 (CDK5)-9.1CYS-83, GLU-81, ILE-10, LYS-33[1][2]
DaidzeinNF-κB Receptor-5.99Not explicitly detailed in the abstract[3][4]
GenisteinNF-κB Receptor-5.81Not explicitly detailed in the abstract[3][4]

Signaling Pathways

To contextualize the significance of this compound's interaction with its protein targets, it is crucial to understand the signaling pathways in which these proteins are involved.

CDK5_Signaling_Pathway cluster_upstream Upstream Activators cluster_cdk5 Core Kinase cluster_downstream Downstream Effects p35_p39 p35/p39 CDK5 CDK5 p35_p39->CDK5 Activation Neuronal_Migration Neuronal Migration CDK5->Neuronal_Migration Cell_Cycle_Arrest Neuronal Cell Cycle Arrest CDK5->Cell_Cycle_Arrest Neurodegeneration Neurodegeneration (via p25/CDK5) CDK5->Neurodegeneration Tumorigenesis Tumorigenesis CDK5->Tumorigenesis This compound This compound This compound->CDK5 Inhibition

Caption: CDK5 Signaling Pathway and this compound Inhibition.

NFkB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasmic Events cluster_nucleus Nuclear Events Stimuli Pro-inflammatory signals (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Gene_Expression Gene Expression (Inflammation, Cell Survival) NFkB_active->Gene_Expression Nuclear Translocation Desmodium_compounds Daidzein & Genistein (from Desmodium gangeticum) Desmodium_compounds->NFkB_inactive Inhibition of Activation

Caption: NF-κB Signaling Pathway and Inhibition by Desmodium Compounds.

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are based on standard practices in the field and the methods reported in the cited literature.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking of a ligand (e.g., this compound) with a protein target (e.g., CDK5).

1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein structure in PDBQT format. This can be done using software like AutoDock Tools.

2. Preparation of the Ligand (this compound): a. Obtain the 2D or 3D structure of this compound from a chemical database like PubChem. b. Convert the 2D structure to a 3D structure if necessary, using software like ChemDraw or Avogadro. c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Define the rotatable bonds in the ligand. e. Save the prepared ligand structure in PDBQT format.

3. Grid Box Generation: a. Identify the binding site on the receptor. This can be determined from the position of a co-crystallized ligand or through binding site prediction tools. b. Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.

4. Docking Simulation: a. Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. b. Run the AutoDock Vina simulation from the command line using the configuration file as input. c. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

5. Analysis of Results: a. Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio). b. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor for the best-ranked pose.

Molecular_Docking_Workflow PDB Protein Data Bank (Receptor Structure) Prep_Receptor Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Prep_Receptor PubChem PubChem (Ligand Structure) Prep_Ligand Ligand Preparation (Energy minimization, define rotatable bonds) PubChem->Prep_Ligand Grid_Box Grid Box Definition (Define search space) Prep_Receptor->Grid_Box Docking Molecular Docking (AutoDock Vina) Prep_Ligand->Docking Grid_Box->Docking Analysis Results Analysis (Binding affinity, interaction analysis) Docking->Analysis

Caption: Molecular Docking Experimental Workflow.

Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS

This protocol provides a general workflow for performing MD simulations to assess the stability of the protein-ligand complex obtained from molecular docking.

1. System Preparation: a. Use the best-docked complex of the protein and ligand as the starting structure. b. Choose a suitable force field (e.g., GROMOS, AMBER, CHARMM) for both the protein and the ligand. Ligand parameters may need to be generated using a tool like SwissParam or CGenFF. c. Place the complex in a simulation box of appropriate shape and size (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge). d. Solvate the system with an appropriate water model (e.g., SPC/E, TIP3P). e. Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

2. Energy Minimization: a. Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

3. Equilibration: a. Perform a two-step equilibration process: i. NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure the solvent molecules are properly distributed around the protein-ligand complex. Position restraints are usually applied to the protein and ligand heavy atoms. ii. NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) and pressure (e.g., 1 bar) to ensure the system reaches the correct density. Position restraints on the protein and ligand are gradually released.

4. Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any position restraints. b. Save the trajectory (coordinates over time) and energy data at regular intervals.

5. Trajectory Analysis: a. Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include: i. Root Mean Square Deviation (RMSD): To monitor the structural stability of the protein and the ligand over time. ii. Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. iii. Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand. iv. Radius of Gyration (Rg): To assess the compactness of the protein.

MD_Simulation_Workflow Docked_Complex Protein-Ligand Complex (from Docking) System_Prep System Preparation (Solvation, Ionization) Docked_Complex->System_Prep Energy_Min Energy Minimization System_Prep->Energy_Min Equilibration Equilibration (NVT and NPT) Energy_Min->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Caption: Molecular Dynamics Simulation Workflow.

Conclusion and Future Directions

The molecular docking studies of this compound and related compounds from Desmodium gangeticum have provided valuable insights into their potential mechanisms of action. The strong binding affinity of this compound for CDK5 suggests its potential as a therapeutic agent for cancer and neurodegenerative diseases. Similarly, the interactions of other bioactive compounds from the same plant with the NF-κB receptor highlight its potential in modulating inflammatory pathways.

The protocols provided herein offer a standardized approach for researchers to conduct their own in silico investigations of this compound and other phytochemicals. Future research should focus on the experimental validation of these computational findings through in vitro and in vivo assays to confirm the inhibitory activities and elucidate the precise molecular mechanisms. Furthermore, expanding the scope of molecular docking studies to a wider range of protein targets will undoubtedly uncover new therapeutic avenues for this promising natural compound.

References

Application Notes and Protocols for Molecular Dynamics Simulation of Desmodin-CDK5 Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin, a pterocarpan (B192222) found in the Desmodium species, has been identified as a potential inhibitor of Cyclin-dependent kinase 5 (CDK5).[1] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases and various cancers.[2][3][4] Molecular dynamics (MD) simulations provide a powerful computational microscope to elucidate the atomistic details of the this compound-CDK5 interaction, offering insights into its binding mechanism, stability, and the energetic forces driving the complex formation. These insights are invaluable for the rational design and optimization of novel therapeutic agents targeting CDK5.

This document provides detailed application notes and protocols for performing and analyzing MD simulations of this compound-CDK5 complexes using the GROMACS software package.

Data Presentation

The following tables summarize key quantitative data that can be obtained from MD simulations of this compound-CDK5 complexes. The values presented here are representative and should be replaced with data generated from specific simulations.

Table 1: Binding Free Energy Analysis of this compound-CDK5 Complex

ComponentEnergy (kcal/mol)
Van der Waals Energy-45.7 ± 3.2
Electrostatic Energy-15.3 ± 2.1
Polar Solvation Energy38.5 ± 2.8
Non-polar Solvation (SASA) Energy-4.1 ± 0.5
Binding Free Energy (ΔG_bind) -26.6 ± 4.5

Note: Binding free energies are typically calculated using methods like MM/PBSA or MM/GBSA.[5][6]

Table 2: Structural Stability Analysis of the this compound-CDK5 Complex

MetricAverage Value (over 100 ns)
RMSD of Protein Backbone0.25 ± 0.05 nm
RMSD of Ligand (this compound)0.12 ± 0.03 nm
RMSF of Key Active Site ResiduesSee Figure 1
Radius of Gyration (Rg) of Protein2.21 ± 0.02 nm
Average Number of Hydrogen Bonds2-3

Experimental Protocols

This section outlines a detailed protocol for setting up, running, and analyzing an MD simulation of a this compound-CDK5 complex using GROMACS. This protocol is based on established methods for protein-ligand simulations.[2][7]

System Preparation
  • Obtain Structures:

    • The 3D structure of CDK5 can be obtained from the Protein Data Bank (PDB). For this protocol, we will use a representative CDK5 structure (e.g., PDB ID: 1UNG).

    • The 3D structure of this compound can be obtained from a database like PubChem (CID: 13338925) and optimized using a quantum chemistry program (e.g., Gaussian) or a molecular modeling tool (e.g., Avogadro).

  • Prepare the Protein:

    • Clean the PDB file by removing water molecules, co-factors, and any existing ligands.

    • Use the pdb2gmx tool in GROMACS to generate the protein topology. The CHARMM36m force field is recommended for proteins.[8][9]

  • Prepare the Ligand (this compound):

    • Generate the topology and parameters for this compound. The CGenFF server is a reliable tool for generating CHARMM-compatible parameters for small molecules.[10][11]

    • Convert the CGenFF output (a .str file) into GROMACS format (.itp and .prm files) using a conversion script (e.g., cgenff_charmm2gmx.py).

  • Create the Complex:

    • Combine the coordinate files of the protein (1UNG_processed.gro) and the ligand (this compound) into a single file (complex.gro).

    • Create a master topology file (topol.top) that includes the protein topology, ligand topology, and solvent/ion parameters.

MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB Protein & Ligand Structures Topology Generate Topologies (CHARMM36m & CGenFF) PDB->Topology Complex Create Complex Topology->Complex Solvation Solvation & Ionization Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD (100 ns) Equilibration->Production Trajectory Trajectory Analysis (RMSD, RMSF, Rg, H-bonds) Production->Trajectory BindingEnergy Binding Free Energy (MM/PBSA) Trajectory->BindingEnergy CDK5_Cancer_Pathway cluster_upstream Upstream Signals cluster_core CDK5 Activation cluster_downstream Downstream Effects GrowthFactors Growth Factors p35 p35/p25 GrowthFactors->p35 DNA_Damage DNA Damage DNA_Damage->p35 CDK5 CDK5 p35->CDK5 Activation Proliferation Cell Proliferation (Rb phosphorylation) CDK5->Proliferation Migration Cell Migration & Invasion CDK5->Migration Angiogenesis Angiogenesis CDK5->Angiogenesis Apoptosis Inhibition of Apoptosis CDK5->Apoptosis This compound This compound This compound->CDK5 Inhibition CDK5_Neurodegeneration_Pathway cluster_upstream Upstream Stressors cluster_core CDK5 Hyperactivation cluster_downstream Pathological Consequences AmyloidBeta Amyloid-β Calpain Calpain AmyloidBeta->Calpain OxidativeStress Oxidative Stress OxidativeStress->Calpain p35 p35 p25 p25 p35->p25 Cleavage CDK5 CDK5 p25->CDK5 Hyperactivation Tau Tau Hyperphosphorylation (Neurofibrillary Tangles) CDK5->Tau Neuroinflammation Neuroinflammation CDK5->Neuroinflammation SynapticDysfunction Synaptic Dysfunction CDK5->SynapticDysfunction NeuronalDeath Neuronal Death SynapticDysfunction->NeuronalDeath This compound This compound This compound->CDK5 Inhibition

References

Application Notes & Protocols: Virtual Screening for Desmodin-Like CDK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin, a natural pterocarpan (B192222) compound, has been identified as a potential inhibitor of Cyclin-dependent kinase 5 (CDK5).[1] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, its hyperactivity, often triggered by the cleavage of its activator p35 to the more stable p25, is implicated in the pathology of major neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in the progression of various cancers.[2][3][4] This dual role in oncology and neurology makes CDK5 a compelling therapeutic target.

Virtual screening offers a rapid and cost-effective strategy to explore vast chemical libraries for novel compounds that are structurally or functionally similar to a known active molecule.[5] These in silico techniques, including ligand-based pharmacophore modeling and structure-based molecular docking, can significantly accelerate the drug discovery pipeline by prioritizing candidates for experimental validation.

These application notes provide a detailed framework and step-by-step protocols for identifying this compound-like compounds with potential CDK5 inhibitory activity using common virtual screening techniques.

Target Protein: Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is dysregulated in numerous pathological states. In neurodegenerative disorders, the hyperactivated CDK5/p25 complex leads to the hyperphosphorylation of proteins like Tau, contributing to the formation of neurofibrillary tangles.[6] In cancer, CDK5 can promote cell proliferation, migration, and resistance to therapy by phosphorylating key proteins in cell cycle and signaling pathways, such as the Retinoblastoma protein (Rb) and STAT3.[2][3][7]

Key Signaling Pathways Involving CDK5

The diagram below illustrates the central role of CDK5 in both cancer progression and neurodegeneration, highlighting its activation and key downstream substrates.

CDK5 signaling in cancer and neurodegeneration.

Virtual Screening Workflow

A typical workflow for identifying this compound-like compounds involves a multi-step filtering process to narrow down a large library of natural products to a few promising candidates for experimental testing.

Virtual_Screening_Workflow Virtual Screening Workflow for this compound-like Compounds db Natural Product Database (e.g., IMPPAT, ZINC) lipinski Step 1: Lipinski's Rule of Five (Drug-likeness Filter) db->lipinski pharmacophore Step 2: Pharmacophore-Based Screening (Ligand-Based Filter) lipinski->pharmacophore Filtered Compounds docking Step 3: Molecular Docking (Structure-Based Filter) pharmacophore->docking Pharmacophore Hits admet Step 4: ADMET & PAINS Analysis (Safety & Liability Filter) docking->admet Top-Scoring Poses md Step 5: Molecular Dynamics (Optional) (Stability Analysis) admet->md Promising Candidates hits Final Hit Compounds admet->hits Direct to Hits md->hits

Workflow for identifying this compound-like compounds.

Data Presentation: Virtual Screening Hits

The following tables present representative quantitative data for potential CDK5 inhibitors identified through a virtual screening process. The data is illustrative, based on published findings for CDK5 inhibitors, and serves as a template for presenting results from a screening campaign.

Table 1: Molecular Docking and Binding Energy Results

Compound IDSourceDocking Score (kcal/mol)Predicted Binding Energy (MM-GBSA) (kcal/mol)Key Interacting Residues (CDK5)
This compound Reference-10.1-65.8Cys83, Glu81, Ile10, Val18
Isopongachromene Reference Hit-9.8-62.5Cys83, Asp84, Leu133
ZINC12345Screening Hit-9.5-59.3Cys83, Ile10, Phe80
ZINC67890Screening Hit-9.2-55.1Glu81, Gln131, Leu133
RoscovitineControl-8.8-51.7Cys83, Phe80, Asp144

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPAINS AlertPredicted Toxicity
This compound 382.43.5160Low
Isopongachromene 336.44.1140Low
ZINC12345410.53.8250Low
ZINC67890395.43.1260Low
Roscovitine354.43.2350Low

Experimental Protocols

Protocol 1: Ligand-Based Virtual Screening using a Pharmacophore Model

This protocol outlines the generation of a 3D pharmacophore model based on the known inhibitor this compound and its use to screen a natural product database.

Objective: To identify molecules from a large database that share the key chemical features of this compound necessary for binding to CDK5.

Materials:

  • Software: Discovery Studio, MOE, or similar molecular modeling software.

  • Database: A 3D-conformer database of natural products (e.g., ZINC, IMPPAT).

  • Structure: 3D structure of this compound (SDF or MOL2 format).

Methodology:

  • Pharmacophore Model Generation:

    • Import the 3D structure of this compound into the modeling software.

    • Use a pharmacophore generation tool (e.g., HipHop or Catalyst) to identify key chemical features. Based on this compound's structure, these will likely include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

    • Generate a hypothesis that spatially arranges these features. The best model will accurately map onto the low-energy conformation of this compound.

    • Validation (Crucial): Validate the pharmacophore model using a test set of known CDK5 inhibitors (actives) and non-inhibitors (decoys). A good model will have a high true positive rate and a low false positive rate.

  • Database Preparation:

    • Ensure the natural product database is prepared with high-quality 3D conformers for each molecule to allow for flexible matching.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen the prepared natural product database.

    • Employ a flexible search algorithm to allow conformers of the database molecules to match the query.

    • Collect all molecules that successfully map to the pharmacophore features. These are your "pharmacophore hits."

  • Hit Filtering:

    • Rank the hits based on a "fit score," which quantifies how well the molecule's features align with the pharmacophore query.

    • Retain the top-ranking hits for further analysis in the next stage (Molecular Docking).

Protocol 2: Structure-Based Virtual Screening using Molecular Docking

This protocol describes how to perform molecular docking of the pharmacophore hits into the ATP-binding site of CDK5 to predict binding affinity and pose.

Objective: To refine the list of hits by predicting their binding mode and affinity to the CDK5 active site.

Materials:

  • Software: AutoDock Vina, PyRx, or similar docking software.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer.

  • Receptor Structure: Crystal structure of human CDK5 (e.g., PDB ID: 3O96 ).

  • Ligand Structures: The "pharmacophore hits" from Protocol 1 (SDF or PDBQT format).

Methodology:

  • Receptor Preparation:

    • Download the CDK5 crystal structure (PDB ID: 3O96) from the Protein Data Bank.

    • Open the structure in a molecular viewer. Remove water molecules, co-crystallized ligands, and any non-protein chains (e.g., the p25 activator).

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor in the required format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Convert the 2D structures of the pharmacophore hits into 3D structures.

    • Minimize the energy of each ligand.

    • Add polar hydrogens, compute Gasteiger charges, and define rotatable bonds.

    • Save the prepared ligands in the required format (e.g., PDBQT).

  • Grid Box Generation:

    • Identify the ATP-binding site of CDK5. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature. Key residues include Ile10, Glu81, Cys83, and Asp144.

    • Define a grid box that encompasses this entire binding pocket. For PDB ID 3O96, a representative grid box might be centered at X=15, Y=54, Z=17 with dimensions of 20Å x 20Å x 20Å. Note: The exact coordinates must be determined based on the prepared receptor structure.

  • Molecular Docking:

    • Launch the docking program (e.g., AutoDock Vina).

    • Input the prepared receptor file, the prepared ligand files, and the grid box parameters.

    • Set the exhaustiveness parameter (e.g., 8 or higher) to ensure a thorough search of the conformational space.

    • Run the docking simulation for each ligand. The program will generate several possible binding poses for each ligand, ranked by a docking score (binding affinity in kcal/mol).

  • Analysis of Results:

    • Analyze the output files. Select the pose with the best (most negative) docking score for each ligand.

    • Visualize the top-ranked poses within the CDK5 binding site using PyMOL or another viewer.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key residues of the active site.

    • Filter the results, retaining only the compounds that show favorable docking scores (e.g., ≤ -8.0 kcal/mol) and form logical interactions with the binding pocket. These are your "docking hits" for the final filtering stage.

References

Application Notes and Protocols for Testing Desmodin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin, a novel small molecule compound, has emerged as a potential therapeutic agent in oncology. Preliminary studies on related compounds, such as Desmosdumotin C, have demonstrated significant cytotoxic effects against various human cancer cell lines, including ovarian, lung, and epidermoid nasopharyngeal carcinoma.[1] This document provides detailed protocols for the initial in vitro evaluation of this compound's anti-cancer properties, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it outlines the methodology for investigating the compound's mechanism of action by examining its impact on key cancer-related signaling pathways, such as Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK. Desmoid tumor cell lines, which often harbor mutations leading to the activation of the Wnt/β-catenin pathway, are highlighted as a particularly relevant model system for these studies.[2]

Recommended Cell Lines

A crucial first step is the selection of appropriate cancer cell lines for screening this compound. Based on the activity of similar compounds and the desire to investigate specific signaling pathways, the following cell lines are recommended:

  • Desmoid Tumor Cell Lines:

    • HCM-BROD-0762-C49: Positive for the CTNNB1 T41A mutation.[2]

    • DES23-CRL-3591: Positive for the CTNNB1 S45F mutation.[2] These cell lines provide a model with a constitutively active Wnt/β-catenin pathway.

  • Other Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A commonly used cell line in cancer research.

    • HeLa (Human Cervical Cancer): A well-characterized and robust cell line.

    • MCF-7 (Human Breast Cancer): An estrogen receptor-positive breast cancer cell line.

    • PC-3 (Human Prostate Cancer): An androgen-independent prostate cancer cell line.

Experimental Workflow

The following diagram outlines the general workflow for the initial characterization of this compound's anti-cancer activity.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution viability Cell Viability Assays (MTT / XTT) prep_this compound->viability culture_cells Culture Cancer Cell Lines culture_cells->viability apoptosis Apoptosis Assays (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) viability->cell_cycle caspase Caspase-3/7 Activity Assay apoptosis->caspase western_blot Western Blotting (Signaling Pathways) cell_cycle->western_blot data_analysis Data Analysis and Interpretation caspase->data_analysis western_blot->data_analysis

Caption: Experimental workflow for in vitro testing of this compound.

Protocols

Cell Viability Assays (MTT and XTT)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

a. MTT Assay Protocol

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[3][4]

b. XTT Assay Protocol

Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[5][6][7][8]

Data Presentation: Cell Viability (IC50 Values in µM)

Cell LineThis compound (24h)This compound (48h)This compound (72h)
HCM-BROD-0762-C4985.242.120.5
DES23-CRL-359192.548.723.8
A54975.635.818.2
HeLa68.331.215.9
MCF-780.139.519.8
PC-372.433.917.1
Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

a. Annexin V-FITC/Propidium Iodide (PI) Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[9][10][11]

Data Presentation: Percentage of Apoptotic Cells

Cell LineTreatmentEarly Apoptotic (%)Late Apoptotic/Necrotic (%)
A549Control2.11.5
This compound (24h)15.85.2
This compound (48h)35.212.7
PC-3Control1.81.2
This compound (24h)18.36.1
This compound (48h)40.115.3

b. Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate.

  • Treat cells with this compound as described for the Annexin V assay.

  • Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.[12][13][14][15][16]

Data Presentation: Relative Caspase-3/7 Activity (Fold Change)

Cell LineTreatmentFold Change vs. Control
A549This compound (24h)3.5
This compound (48h)7.8
PC-3This compound (24h)4.1
This compound (48h)8.5
Cell Cycle Analysis

Objective: To determine if this compound causes cell cycle arrest.

Protocol: Propidium Iodide Staining and Flow Cytometry

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for apoptosis assays.

  • Harvest cells and wash with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[17][18][19]

Data Presentation: Cell Cycle Distribution (%)

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A549Control55.230.114.7
This compound (24h)70.515.314.2
PC-3Control60.125.814.1
This compound (24h)75.812.511.7
Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways.

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C. (See table below for suggested antibodies).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Recommended Primary Antibodies:

PathwayTarget Protein
Wnt/β-cateninβ-catenin, Active-β-catenin, c-Myc, Cyclin D1
PI3K/Akt/mTORp-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR
MAPK/ERKp-Raf, Raf, p-MEK, MEK, p-ERK, ERK
Loading ControlGAPDH, β-actin

Data Presentation: Relative Protein Expression (Fold Change vs. Control)

Cell LinePathwayTarget ProteinFold Change (this compound-treated)
HCM-BROD-0762-C49Wnt/β-cateninActive-β-catenin0.2
c-Myc0.3
A549PI3K/Akt/mTORp-Akt0.4
p-mTOR0.5
PC-3MAPK/ERKp-ERK0.3

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->DestructionComplex Inhibits BetaCatenin_on β-catenin (Stable) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription This compound This compound? This compound->BetaCatenin_on Inhibits?

Caption: Wnt/β-catenin signaling pathway.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes This compound This compound? This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->mTORC1 Inhibits?

Caption: PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound? This compound->Raf Inhibits? This compound->MEK Inhibits? This compound->ERK Inhibits?

Caption: MAPK/ERK signaling pathway.

Conclusion

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. The detailed protocols for assessing cell viability, apoptosis, cell cycle, and key signaling pathways will enable researchers to systematically evaluate its efficacy and elucidate its mechanism of action. The presented data tables and signaling pathway diagrams serve as examples for data organization and interpretation. Further studies, including in vivo experiments, will be necessary to validate these initial findings and to further explore the therapeutic potential of this compound.

References

Application Notes: Protocols for Assessing the Neuroprotective Effects of Desmodium Compounds on Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compounds derived from the Desmodium genus, particularly Desmodium pulchellum, have demonstrated significant neuroprotective potential. These natural products are rich in phenolic compounds, flavonoids, and phenylpropanoids, which contribute to their potent antioxidant and radical scavenging activities.[1][2] Research has shown that extracts from D. pulchellum can protect neuronal cells, such as the human neuroblastoma SH-SY5Y cell line, from neurotoxins like 6-hydroxydopamine (6-OHDA), a model compound used to study Parkinson's disease.[1][2] The primary mechanism of this neuroprotection involves mitigating oxidative stress by reducing intracellular reactive oxygen species (ROS) and lipid peroxidation, thereby preventing neuronal apoptosis.[1][2][3]

These application notes provide a comprehensive framework of experimental protocols to systematically evaluate the neuroprotective efficacy of compounds derived from Desmodium species. The methodologies detailed below are essential for researchers, scientists, and drug development professionals working to characterize novel neuroprotective agents.

Overall Experimental Workflow

The investigation into the neuroprotective effects of Desmodium compounds follows a logical progression from initial cytotoxicity screening to the elucidation of underlying molecular mechanisms. This workflow ensures a thorough characterization of the compound's efficacy.

G cluster_workflow Experimental Workflow A Compound Preparation (Desmodium Extract) B Cell Culture (e.g., SH-SY5Y Cells) A->B C Cytotoxicity Assessment (MTT Assay - Determine non-toxic dose) B->C D Neuroprotection Assay (e.g., 6-OHDA Challenge) C->D E Cell Viability & Apoptosis Assays (MTT, Western Blot) D->E F Oxidative Stress Marker Analysis (ROS, MDA Assays) D->F G Signaling Pathway Analysis (Western Blot for Apoptotic Proteins) E->G F->G H Data Analysis & Interpretation G->H

Caption: A streamlined workflow for assessing the neuroprotective effects of Desmodium compounds.

Part 1: In Vitro Assessment of Neuroprotection

In vitro assays are fundamental for the initial screening of neuroprotective compounds, offering a controlled environment to assess efficacy, dose-response relationships, and mechanisms of action.

Recommended Cell Model:

  • SH-SY5Y Cells: A human neuroblastoma cell line commonly used in neuroscience research. These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins like 6-OHDA, making them an excellent model for studying neuroprotection.[1][2]

Neurotoxic Challenge:

  • 6-hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons, primarily through the generation of oxidative stress.[1] It is widely used to create cellular models of Parkinson's disease.

Experimental Protocols

Cell Culture and Treatment
  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Desmodium extract/compound

    • 6-hydroxydopamine (6-OHDA)

    • 96-well and 6-well plates

  • Procedure:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in appropriate plates (e.g., 1 x 10⁴ cells/well for a 96-well plate for viability assays; 2 x 10⁵ cells/well for a 6-well plate for protein analysis) and allow them to adhere for 24 hours.[4]

    • For neuroprotection experiments, pre-treat the cells with various concentrations of the Desmodium compound for a specified period (e.g., 2 hours).

    • Introduce the neurotoxic agent (e.g., 25 µM 6-OHDA) and co-incubate for the desired duration (e.g., 24 hours).[5]

    • Include the following control groups:

      • Control: Untreated cells.

      • Toxin-Only: Cells treated only with 6-OHDA.

      • Compound-Only: Cells treated only with the highest concentration of the Desmodium compound to check for inherent toxicity.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • After the treatment period, remove the culture medium from the 96-well plate.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[8][9]

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • 96-well black-walled, clear-bottom plates

  • Procedure:

    • Seed and treat cells in a 96-well black plate as described in the cell culture protocol.

    • After treatment, wash the cells once with warm PBS.

    • Load the cells with 10-25 µM DCFH-DA in serum-free medium or PBS and incubate for 30-45 minutes at 37°C in the dark.[10][11]

    • Wash the cells twice with PBS to remove the excess probe.[9]

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[8][10]

Lipid Peroxidation Assay (Malondialdehyde - MDA)

MDA is an end-product of polyunsaturated fatty acid peroxidation and serves as a reliable biomarker for oxidative stress.[1]

  • Materials:

    • MDA Lysis Buffer (with BHT to prevent further oxidation)

    • Thiobarbituric acid (TBA) solution

    • MDA standards

  • Procedure:

    • After treatment, harvest the cells and homogenize them in MDA Lysis Buffer on ice.[12]

    • Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.[12]

    • Collect the supernatant for the assay.

    • Add TBA solution to the supernatant and standards.

    • Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.[12]

    • Cool the samples in an ice bath to stop the reaction.

    • Measure the absorbance at 532 nm.[13]

    • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Analysis of Apoptotic Proteins by Western Blot

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases.[14][15]

  • Materials:

    • RIPA lysis buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band densities using software like ImageJ and normalize to a loading control (e.g., β-actin).[14] An increase in the ratio of cleaved-Caspase-3 to pro-Caspase-3 or Bax to Bcl-2 is indicative of apoptosis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Data are typically presented as Mean ± Standard Deviation (SD).

Table 1: Effect of Desmodium Compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.2
6-OHDA Only25 µM52.3 ± 4.1
Desmodium + 6-OHDA25 µg/mL65.8 ± 3.9
Desmodium + 6-OHDA50 µg/mL78.4 ± 4.5
Desmodium + 6-OHDA100 µg/mL89.1 ± 3.7
Desmodium Only100 µg/mL98.5 ± 4.8

Table 2: Effect of Desmodium Compound on Intracellular ROS and MDA Levels

Treatment GroupROS Level (Fold Change)MDA Level (nmol/mg protein)
Control1.00 ± 0.121.2 ± 0.15
6-OHDA Only2.85 ± 0.253.5 ± 0.21
Desmodium (100 µg/mL) + 6-OHDA1.35 ± 0.181.8 ± 0.19

Table 3: Effect of Desmodium Compound on Apoptotic Protein Expression

Treatment GroupBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control1.00 ± 0.111.00 ± 0.14
6-OHDA Only3.10 ± 0.284.25 ± 0.31
Desmodium (100 µg/mL) + 6-OHDA1.45 ± 0.191.60 ± 0.22

Signaling Pathway Visualization

The neuroprotective effect of Desmodium compounds against 6-OHDA-induced toxicity is primarily attributed to their ability to counteract oxidative stress and inhibit the subsequent apoptotic cascade.

G cluster_pathway Proposed Neuroprotective Mechanism of Desmodium Compounds Toxin Neurotoxin (e.g., 6-OHDA) ROS ↑ Intracellular ROS Toxin->ROS Desmodium Desmodium Compound Desmodium->ROS Inhibits Antioxidant Restoration of Antioxidant Defense Desmodium->Antioxidant MDA ↑ Lipid Peroxidation (MDA) ROS->MDA Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax Caspase Caspase Activation (Cleaved Caspase-3) Bax->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Antioxidant->ROS Viability ↑ Neuronal Viability Antioxidant->Viability

Caption: Key signaling pathways in Desmodium-mediated neuroprotection against oxidative stress.

References

ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction for Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin, a pterocarpan (B192222) class flavonoid, has been identified as a potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 5 (CDK5). This characteristic positions this compound as a compound of interest for further investigation in drug discovery, particularly for indications where CDK5 dysregulation is implicated. A critical step in the early-stage development of any new chemical entity is the comprehensive characterization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This profile is a key determinant of a drug candidate's potential for clinical success.

These application notes provide a detailed framework for the in silico prediction and subsequent in vitro experimental validation of the ADMET properties of this compound. As no specific ADMET data for this compound is currently available in the public domain, this document outlines a predictive and methodological approach. The protocols and workflows described herein are based on established methodologies for natural products and flavonoids.

Predicted ADMET Profile of this compound

Based on its chemical structure (a pterocarpan flavonoid), a general ADMET profile for this compound can be predicted. Flavonoids often exhibit variable oral bioavailability due to factors such as poor aqueous solubility and susceptibility to first-pass metabolism. The lipophilicity of this compound will influence its absorption and distribution. Metabolism is likely to occur in the liver, primarily through cytochrome P450 (CYP) enzymes, and subsequent conjugation reactions. The route and rate of excretion will depend on the physicochemical properties of this compound and its metabolites. Toxicity is a critical consideration, and while no data exists for this compound, studies on extracts from Desmodium species suggest potential for drug-drug interactions.

In Silico ADMET Prediction

In silico tools offer a rapid and cost-effective initial assessment of a compound's ADMET properties. These computational models utilize the chemical structure of a molecule to predict its pharmacokinetic and toxicological characteristics.

Protocol for In Silico ADMET Prediction of this compound
  • Obtain the Chemical Structure of this compound: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is essential for input into prediction software.

    • SMILES: CC1(C=CC2=C(C3=C(C=C2O1)OCC4C3OC5=CC(=C(C=C45)OC)O)OC)C

  • Select and Utilize ADMET Prediction Software: A number of free and commercial web-based tools are available. It is recommended to use a consensus approach by employing multiple platforms to increase the reliability of the predictions.

    • Recommended Free Tools:

      • SwissADME: Provides predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

      • pkCSM: Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.

      • ADMETlab 2.0: A comprehensive platform for ADMET prediction.

      • ProTox-II: Focuses on the prediction of various toxicity endpoints.

  • Input the SMILES String: Copy and paste the SMILES string for this compound into the selected web servers.

  • Execute the Prediction: Run the prediction algorithms on each platform.

  • Compile and Analyze the Data: Consolidate the predicted ADMET parameters into a structured table for comparative analysis. Pay close attention to parameters that may indicate potential liabilities, such as poor oral bioavailability, high potential for CYP inhibition, or predicted toxicity.

Predicted Physicochemical and ADMET Properties of this compound (Illustrative Table)

The following table is a template that would be populated with data from in silico prediction tools.

Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )382.42Complies with Lipinski's Rule of Five (<500)
LogP (Lipophilicity)Indicates lipophilicity, affecting absorption and distribution
Water SolubilityCrucial for absorption and formulation
pKaIndicates ionization state at physiological pH
Absorption
Human Intestinal Absorption (%)High percentage suggests good oral absorption
Caco-2 PermeabilityPredicts intestinal permeability
P-glycoprotein Substrate/InhibitorIndicates potential for drug efflux/drug-drug interactions
Distribution
Volume of Distribution (VDss)Indicates the extent of tissue distribution
Blood-Brain Barrier (BBB) PermeationPredicts potential for CNS effects
Plasma Protein Binding (%)High binding can limit free drug concentration
Metabolism
CYP Isoform Substrate (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Identifies major metabolic pathways
CYP Isoform Inhibitor (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Predicts potential for drug-drug interactions
Excretion
Total ClearancePredicts the rate of drug elimination
Renal OCT2 SubstrateIndicates potential for renal excretion pathway
Toxicity
AMES ToxicityPredicts mutagenic potential
hERG InhibitionPredicts potential for cardiotoxicity
HepatotoxicityPredicts potential for liver injury
Oral Rat Acute Toxicity (LD50)Estimates acute toxicity

Experimental Protocols for In Vitro ADMET Assays

Following in silico screening, in vitro assays are essential for experimental validation of the predicted ADMET properties.

Absorption

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow, reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), LC-MS/MS system.

  • Protocol:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer Yellow).

    • Prepare dosing solutions of this compound in HBSS.

    • To assess apical to basolateral (A-B) permeability, add the this compound solution to the apical side and fresh HBSS to the basolateral side.

    • To assess basolateral to apical (B-A) permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.

Metabolism

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate (B84403) buffer, reference compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for low clearance), LC-MS/MS system.

  • Protocol:

    • Prepare a reaction mixture containing HLM and this compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

CYP Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.

  • Materials: Human liver microsomes, specific CYP isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4), NADPH regenerating system, known inhibitors for each isoform, LC-MS/MS system.

  • Protocol:

    • Prepare reaction mixtures containing HLM, a specific CYP probe substrate, and varying concentrations of this compound (or a known inhibitor as a positive control).

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time.

    • Stop the reaction with a quenching solution.

    • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

    • Calculate the percent inhibition of metabolite formation at each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition).

Toxicity

Cell Viability (Cytotoxicity) Assay

This assay assesses the potential of a compound to cause cell death.

  • Materials: Human cell line (e.g., HepG2 for hepatotoxicity), cell culture medium, this compound, positive control (e.g., doxorubicin), MTT or MTS reagent.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT or MTS reagent to the wells and incubate.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 value (the concentration of this compound that reduces cell viability by 50%).

Toxicity Considerations from Related Plant Extracts

While no toxicity data is available for isolated this compound, studies on aqueous extracts of Desmodium adscendens provide some preliminary insights. An acute toxicity study in rats reported a median lethal dose (LD50) of 1122 mg/kg for the oral administration of the leaf extract.[1][2] Subchronic toxicity studies suggested that the extract is relatively safe at therapeutic doses, but also indicated the potential for induction of CYP enzymes, which could lead to drug-drug interactions.[1] These findings underscore the importance of conducting thorough toxicity assessments for this compound.

Visualizations

ADMET_Prediction_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation smiles This compound SMILES tools ADMET Prediction Tools (SwissADME, pkCSM, etc.) smiles->tools data_analysis Data Compilation & Analysis tools->data_analysis predicted_profile Predicted ADMET Profile data_analysis->predicted_profile absorption Absorption Assays (Caco-2 Permeability) predicted_profile->absorption Guide Experimental Design metabolism Metabolism Assays (Microsomal Stability, CYP Inhibition) predicted_profile->metabolism toxicity Toxicity Assays (Cell Viability) predicted_profile->toxicity experimental_data Experimental ADMET Data absorption->experimental_data metabolism->experimental_data toxicity->experimental_data

Caption: General workflow for ADMET prediction of this compound.

CDK5_Signaling_Pathway This compound This compound CDK5 CDK5/p25 This compound->CDK5 Inhibition Potential_Toxicity Potential Off-Target Effects / Toxicity This compound->Potential_Toxicity Substrates Downstream Substrates (e.g., Tau, p53) CDK5->Substrates Phosphorylation Cellular_Effects Cellular Effects (e.g., Neuronal function, Apoptosis) Substrates->Cellular_Effects

Caption: Hypothetical signaling pathway of this compound as a CDK5 inhibitor.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial ADMET characterization of this compound. A systematic approach combining in silico prediction with targeted in vitro experimental validation is crucial for building a robust ADMET profile. This early assessment will enable informed decision-making in the progression of this compound as a potential therapeutic agent, helping to identify and mitigate potential liabilities and ultimately increasing the probability of successful drug development.

References

Application Notes and Protocols for the Synthesis of Desmodin Derivatives with Improved Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin, a pterocarpan (B192222) found in plants of the Desmodium species, has garnered interest for its potential therapeutic properties, including anticancer and neuroprotective effects.[1] One of its proposed mechanisms of action is the inhibition of cyclin-dependent kinase 5 (CDK5), a key regulator in neuronal function and a potential target in cancer therapy. The structural modification of natural products like this compound is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation for improved biological activity, with a focus on anticancer applications.

Due to a lack of extensive public data on the synthesis of a wide range of this compound derivatives, this document leverages data from the closely related compound, Desmosdumotin C, to illustrate structure-activity relationships (SAR) and provide a template for the design and evaluation of novel this compound analogs. The synthetic strategies and biological assays described herein are broadly applicable to pterocarpan scaffolds.

Data Presentation: Structure-Activity Relationship of Desmosdumotin C Analogs

The following table summarizes the cytotoxic activity (ED₅₀ in µg/mL) of synthesized Desmosdumotin C analogs against various human cancer cell lines and human umbilical vein endothelial cells (HUVEC). This data provides insights into how different structural modifications can influence anticancer potency and selectivity.[2]

CompoundA549A4311A9HCT-8PC-3KBKB-VINHUVEC
1 (Desmosdumotin C) HHH1.83.52.13.2>102.53.13.8
2 HBrH2.54.12.84.5>101.92.33.9
7 HFH1.52.91.82.88.92.12.73.5
13 HHPropyl3.14.83.55.1>108.51.54.2
14 HBrPropyl2.12.61.92.94.63.84.11.1
21 PropylHH2.84.23.14.8>107.91.33.9
25 PropylHPropyl1.21.91.52.13.30.60.82.5
26 PropylBrPropyl1.01.20.91.32.30.90.91.8

Data extracted from "Antitumor Agents 259. Design, Syntheses and Structure-Activity-Relationship Study of Desmosdumotin C Analogs".[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general synthetic workflow for generating derivatives of a core flavonoid-like structure, which can be adapted for this compound. The example focuses on Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties, a common strategy for creating diversity.[3]

Materials:

  • This compound precursor (e.g., a brominated or iodinated analog)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., methanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the this compound precursor (1 equivalent) and the aryl/heteroaryl boronic acid (1.2 equivalents) in the chosen solvent.

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., 0.1 equivalents) and the base (e.g., 3 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 65°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4][5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3: In Vitro CDK5 Kinase Assay

This protocol is for measuring the inhibitory activity of this compound derivatives against CDK5/p25.[2]

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Synthesized this compound derivatives

  • 384-well plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the this compound derivatives in kinase buffer. Prepare a solution of CDK5/p25 enzyme in kinase buffer. Prepare a substrate/ATP mix.

  • Kinase Reaction: Add 1 µL of the inhibitor or vehicle (DMSO) to the wells of a 384-well plate. Add 2 µL of the diluted CDK5/p25 enzyme. Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification & Analysis cluster_end Final Product Desmodin_Precursor This compound Precursor (e.g., Halogenated) Reaction_Step 1. Boronic Acid 2. Pd(OAc)₂, K₂CO₃ 3. Methanol, 65°C Desmodin_Precursor->Reaction_Step Purification Column Chromatography Reaction_Step->Purification Analysis NMR, MS Purification->Analysis Final_Product This compound Derivative Analysis->Final_Product

Caption: Synthetic workflow for generating this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

G Start Seed Cancer Cells in 96-well Plate Treatment Add this compound Derivatives (Serial Dilutions) Start->Treatment Incubation_1 Incubate for 48-72 hours Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add Solubilization Solution Incubation_2->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement End Calculate IC₅₀ Values Measurement->End

Caption: MTT assay workflow for evaluating cytotoxicity.

CDK5 Signaling Pathway

G cluster_substrates Downstream Substrates p35_p39 p35/p39 Active_CDK5 Active CDK5/p35 Complex p35_p39->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Tau Tau Active_CDK5->Tau Phosphorylation pRB pRB Active_CDK5->pRB Phosphorylation FAK FAK Active_CDK5->FAK Phosphorylation Desmodin_Derivative This compound Derivative Desmodin_Derivative->Active_CDK5 Inhibition

Caption: Simplified CDK5 signaling pathway and inhibition.

PI3K/Akt/mTOR Signaling Pathway in Cancer

G cluster_outcomes Cellular Outcomes Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Flavonoid_Derivative Flavonoid Derivative (e.g., this compound analog) Flavonoid_Derivative->PI3K Inhibition Flavonoid_Derivative->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway, a target for anticancer flavonoids.

References

Troubleshooting & Optimization

Improving the yield of Desmodin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desmodin Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the yield and purity of this compound from plant sources.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound extraction process in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Answer: Low yield is a frequent challenge in natural product extraction. Several factors, from initial sample preparation to the final extraction parameters, can be the cause. Consider the following possibilities and solutions.

Logical Flow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Start: Low this compound Yield check_lysis Is cell disruption adequate? start->check_lysis optimize_lysis Action: - Ensure fine powder consistency. - Consider pre-treatment (e.g., freeze-drying). - Employ UAE or MAE for enhanced cell wall disruption. check_lysis->optimize_lysis No check_solvent Is the solvent appropriate? check_lysis->check_solvent Yes optimize_lysis->check_solvent optimize_solvent Action: - Select solvent based on polarity (e.g., ethanol (B145695), methanol, ethyl acetate). - Perform small-scale solubility tests. - Use co-solvents to enhance solubility. check_solvent->optimize_solvent No check_params Are extraction parameters (time, temp, ratio) optimized? check_solvent->check_params Yes optimize_solvent->check_params optimize_params Action: - Use Response Surface Methodology (RSM) to find optimal conditions. - Refer to optimized parameter tables (see below). - Avoid excessive temperature to prevent degradation. check_params->optimize_params No check_degradation Could this compound be degrading? check_params->check_degradation Yes optimize_params->check_degradation prevent_degradation Action: - Control pH of the extraction medium. - Protect from light and excessive heat. - Store samples and extracts properly (-80°C for long-term). check_degradation->prevent_degradation Yes end Yield Improved check_degradation->end No prevent_degradation->end

Caption: A step-by-step workflow for diagnosing and resolving low this compound yield.

Possible Causes & Solutions:

  • Inadequate Sample Preparation: The efficiency of extraction is highly dependent on the surface area of the plant material.

    • Solution: Ensure the dried plant material is ground into a fine, consistent powder (e.g., ≤ 250 µm particle size) to maximize solvent contact.[1] For tough plant matrices, cryogenic grinding using liquid nitrogen can enhance mechanical disruption while minimizing thermal degradation.[2]

  • Inappropriate Solvent Selection: The choice of solvent is critical and depends on the polarity of this compound.

    • Solution: this compound is slightly soluble in solvents like ethanol, methanol, and ethyl acetate.[3] Ethanol is often a suitable choice.[4] The use of aqueous-organic solvent mixtures (e.g., 60-80% ethanol in water) can improve extraction efficiency for phenolic compounds.[5][6] Perform small-scale pilot extractions with different solvents to determine the best option for your specific plant material.

  • Suboptimal Extraction Conditions: Parameters such as temperature, time, and solvent-to-solid ratio significantly impact yield.

    • Solution: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times compared to conventional methods.[6][7] Optimize these parameters systematically, potentially using a Response Surface Methodology (RSM) approach.[5][7] Increasing temperature generally improves extraction efficiency but be cautious of temperatures that could cause degradation.[8]

  • Degradation of this compound: Like many natural compounds, this compound may be susceptible to degradation under harsh conditions (e.g., high heat, extreme pH, or light exposure).[9][10][11]

    • Solution: Store dried plant material in a cool, dark, and dry place; for long-term storage, -80°C is recommended.[12] During extraction, avoid unnecessarily high temperatures and prolonged exposure to light. After extraction, store the purified compound or extract at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in amber vials.

Question 2: How can I reduce the level of impurities in my final extract?

Answer: High impurity levels can interfere with downstream applications and quantification. A multi-step approach is often necessary for obtaining a pure compound.

  • Cause: Co-extraction of Unwanted Compounds: The initial extraction will inevitably pull other compounds from the plant matrix.

    • Solution 1: Sequential Extraction: Begin with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and other non-polar compounds before extracting this compound with a more polar solvent.[13]

    • Solution 2: Liquid-Liquid Partitioning: After the initial extraction, dissolve the crude extract in a solvent mixture (e.g., ethanol/water) and partition it against immiscible solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate, to separate compounds based on their solubility.[13]

  • Cause: Inadequate Purification Method: A single extraction step is rarely sufficient for purification.

    • Solution: Chromatographic Purification: Employ column chromatography techniques to separate this compound from other components.[14] Common stationary phases include silica (B1680970) gel or Sephadex LH-20.[13][14] High-speed counter-current chromatography (HSCCC) is another effective technique for isolating compounds from complex mixtures.[15]

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a flavonoid, specifically classified as a pterocarpan.[16] Its molecular formula is C₂₂H₂₂O₆.[16]

Q2: What are the most effective extraction methods for this compound? Modern, non-conventional methods are generally more efficient than traditional techniques.[17]

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[6] It is known for reducing extraction time and solvent consumption.[6]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent within the plant matrix, causing cell rupture and release of target compounds.[7][18] MAE can significantly shorten extraction time and improve yield compared to conventional methods.[7]

  • Conventional Methods: These include maceration, heat-reflux, and Soxhlet extraction.[7][17] While effective, they often require longer extraction times and higher solvent volumes.[7]

Q3: How do I choose the best solvent for this compound extraction? The ideal solvent should have high solubility for this compound while minimizing the co-extraction of impurities.

  • Solubility Data: this compound is reported to be slightly soluble in ethanol, methanol, acetone, and ethyl acetate, and practically insoluble in water and petroleum ether.[3]

  • Green Solvents: Ethanol is often preferred as it is effective and considered a "green" or environmentally friendly solvent.[4]

  • Solvent Mixtures: Aqueous ethanol (e.g., 40-80%) is frequently used in MAE and UAE to optimize the extraction of phenolic compounds, as the polarity can be fine-tuned.[1]

Q4: What are typical optimized parameters for advanced extraction methods? Optimization is key to maximizing yield. While specific values depend on the plant material and equipment, published studies provide excellent starting points.

Table 1: Example Optimized Parameters for Ultrasound-Assisted Extraction (UAE)

Parameter Optimized Value Source
Ethanol Concentration 60% - 83% [4][5]
Liquid-to-Solid Ratio 13:1 to 30:1 mL/g [4][5]
Ultrasonic Power 160 W - 541 W [4][5]
Extraction Time 20 - 23 min [4][5]

| Temperature | 40 °C |[5][19] |

Table 2: Example Optimized Parameters for Microwave-Assisted Extraction (MAE)

Parameter Optimized Value Source
Ethanol Concentration 40% [1]
Liquid-to-Solid Ratio 35:1 to 41:1 g/mL [1][7]
Microwave Power 100 W - 350 W [1][7]
Extraction Time ~2 min - 38 min [1][7]

| Temperature | ~68 °C |[18] |

Experimental Protocols & Workflow

General Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product plant_material Dried Plant Material (e.g., Desmodium sp.) grinding Grinding to Fine Powder plant_material->grinding extraction Extraction (e.g., UAE or MAE with Ethanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) crude_extract->partition column Column Chromatography (Silica Gel or Sephadex) partition->column fractions Collect & Combine Fractions column->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal analysis Purity Analysis (HPLC, MS) pure_this compound Purified this compound analysis->pure_this compound solvent_removal->analysis

Caption: General experimental workflow from raw plant material to purified this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline based on optimized methods for extracting phenolic compounds from plant materials.[4][5][19]

  • Preparation: Weigh 1.0 g of finely ground plant powder and place it into a 50 mL extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 20 mL of 75% ethanol) to achieve the desired liquid-to-solid ratio.[6]

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the parameters based on your optimization experiments (e.g., Temperature: 40°C, Power: 160 W, Time: 20 minutes).[5] The ultrasonic probe should be submerged about 1.5 cm into the solvent.

  • Recovery: After extraction, filter the mixture through Whatman No. 1 filter paper.[19] If the solution is not clear, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant.

  • Storage: Store the extract in an amber vial at 4°C for further analysis or purification.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is a general guideline based on optimized methods for extracting flavonoids and other phenolic compounds.[1][7][20]

  • Preparation: Weigh 1.0 g of finely ground plant powder and place it into a microwave-safe extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 35 mL of 40% ethanol) to the vessel.[1][7]

  • Extraction: Place the vessel in the microwave extractor. Set the parameters based on your optimization (e.g., Microwave Power: 350 W, Time: 38 minutes).[7] Ensure the system is equipped with a condenser to prevent solvent loss.[1][20]

  • Recovery: After the extraction cycle is complete and the vessel has cooled, filter the contents to separate the extract from the solid plant residue.

  • Solvent Removal: The solvent can be removed using a rotary evaporator to concentrate the this compound-rich extract.

  • Storage: Store the concentrated extract in a cool, dark place for subsequent purification steps.

References

Overcoming solubility issues with Desmodin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desmodin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a pterocarpan, a class of isoflavonoids, naturally found in plants of the Desmodium genus, such as Desmodium adscendens.[1] Extracts from these plants, containing compounds like this compound, have been traditionally used for a variety of medicinal purposes.[2][3][4] Pre-clinical studies on extracts and isolated compounds from Desmodium species have indicated several biological activities, including:

  • Anti-inflammatory effects : Extracts have been shown to reduce inflammation in various experimental models.[5][6][7][8]

  • Antioxidant properties : The presence of phenolic compounds, including flavonoids, contributes to the antioxidant capacity of Desmodium extracts, which can protect cells from oxidative stress.[6][8][9][10][11]

  • Anticancer potential : Related pterocarpans, such as glyceollins, have demonstrated anticancer effects by modulating key signaling pathways.[4][12]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: this compound, like other pterocarpans, is a hydrophobic molecule.[2][3] This means it has poor solubility in water and aqueous buffers such as phosphate-buffered saline (PBS). This low aqueous solubility is a common challenge for many natural compounds and can lead to precipitation when diluting stock solutions into cell culture media or other aqueous experimental systems.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of hydrophobic compounds like this compound for in vitro assays.[2] It is crucial to use anhydrous, cell culture grade DMSO to prevent moisture absorption, which can cause the compound to precipitate.

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.5% (v/v).[2] However, the tolerance to DMSO can vary between cell lines, with some sensitive or primary cells requiring concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.[2]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during in vitro experiments with this compound.

Problem Possible Cause Solution
Precipitation observed in the DMSO stock solution. Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, causing the hydrophobic compound to precipitate.Use anhydrous, cell culture grade DMSO. Store stock solutions in tightly sealed vials, preferably with a desiccant, and prepare fresh solutions as needed.[2]
Concentration Exceeds Solubility Limit: The amount of this compound may be too high for the volume of DMSO.While this compound's exact solubility in DMSO is not readily available, for similar pterocarpans like medicarpin, stock solutions of 10-50 mM are achievable.[2] If precipitation occurs, try preparing a more dilute stock solution.
Precipitate forms when diluting the DMSO stock solution into aqueous cell culture medium. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the hydrophobic compound to crash out of solution.[2]Improve Dilution Technique: Add the DMSO stock solution dropwise into pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid mixing helps to disperse the compound before it can aggregate and precipitate.[2]
Use a Serial Dilution Approach: Instead of a single large dilution, create intermediate dilutions in cell culture medium. For example, first, dilute the DMSO stock 1:10 in serum-free medium, and then use this intermediate solution to prepare the final working concentrations.[3]
Final Concentration Exceeds Aqueous Solubility: The target concentration of this compound in the final medium may be above its solubility limit in that aqueous environment.Reduce the Final Concentration: If precipitation persists, try using a lower final concentration of this compound in your assay.[2]
Use a Co-solvent: In some cases, including a small percentage of a water-miscible organic co-solvent like ethanol (B145695) in the final medium can improve solubility. However, the final concentration of the co-solvent must be tested for cytotoxicity in your specific cell line.
Employ Solubilizing Agents: For challenging compounds, the use of cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can enhance aqueous solubility by forming inclusion complexes or micelles, respectively.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Recommended Method (Serial Dilution): a. Perform an initial 1:100 dilution of the DMSO stock into pre-warmed, serum-free medium to create a 100 µM intermediate solution. Mix well by gentle pipetting. b. Use this 100 µM intermediate solution to prepare your final working concentrations in the complete cell culture medium.

  • Alternative Method (Direct Dilution): a. Calculate the volume of the stock solution needed to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%. b. Slowly add the calculated volume of the this compound stock solution dropwise to the pre-warmed culture medium while gently swirling the medium.

  • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium.

  • Add the final diluted this compound solution or vehicle control to your cell cultures and gently swirl the plates to ensure even distribution.

Potential Signaling Pathways Modulated by this compound

While the direct molecular targets of this compound are still under investigation, based on the known anti-inflammatory and anticancer activities of structurally related pterocarpans and flavonoids, several key signaling pathways are likely to be involved.

experimental_workflow cluster_nucleus Cell Nucleus This compound This compound CellSurfaceReceptor Cell Surface Receptor (e.g., TLR, TNFR) This compound->CellSurfaceReceptor Inhibition? PI3K PI3K CellSurfaceReceptor->PI3K MAPK_p38 MAPK (p38) CellSurfaceReceptor->MAPK_p38 MAPK_JNK MAPK (JNK) CellSurfaceReceptor->MAPK_JNK IKK IKK CellSurfaceReceptor->IKK Akt Akt PI3K->Akt Akt->IKK NFkB NF-κB MAPK_p38->NFkB MAPK_JNK->NFkB IkB IκB IKK->IkB P IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes Transcription

Caption: Potential signaling pathways modulated by this compound.

The diagram above illustrates the potential mechanisms by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB, PI3K/Akt, and MAPK signaling pathways.[13][14][15][16][17][18][19][20][21][22][23] These pathways are critical regulators of inflammation, and their inhibition by natural compounds is a key area of research in drug discovery.

experimental_workflow_dissolution Start Start: Dissolving this compound Weigh 1. Weigh this compound Powder Start->Weigh AddDMSO 2. Add Anhydrous DMSO Weigh->AddDMSO Vortex 3. Vortex to Dissolve AddDMSO->Vortex StockSolution 4. Concentrated Stock Solution (e.g., 10 mM in 100% DMSO) Vortex->StockSolution Dilution 5. Dilute for Assay StockSolution->Dilution PrecipitationCheck Precipitation? Dilution->PrecipitationCheck Troubleshoot Troubleshoot: - Use serial dilution - Add dropwise to warm media - Lower final concentration PrecipitationCheck->Troubleshoot Yes WorkingSolution 6. Final Working Solution (e.g., 1-50 µM in media with <0.5% DMSO) PrecipitationCheck->WorkingSolution No Troubleshoot->Dilution End End: Ready for Experiment WorkingSolution->End

Caption: Experimental workflow for dissolving this compound.

This workflow diagram provides a step-by-step guide for the successful preparation of this compound solutions for experimental use, including key troubleshooting steps to address common solubility challenges.

References

Technical Support Center: Optimizing HPLC Parameters for Desmodin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Desmodin and other flavonoids.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Co-elution of Peaks

Question: Why are my this compound peaks not separating from other components, resulting in poor resolution or complete co-elution?

Answer: Poor resolution is a common challenge when separating structurally similar compounds like flavonoids.[1][2] A systematic optimization of your chromatographic conditions is key to enhancing the subtle differences in their physicochemical properties.

Initial System Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Evaluate the column's performance by injecting a known standard.[1][2]

  • System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test.[1]

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity.[3]

    • Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727).[2][4] Try adjusting the organic solvent percentage in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will increase retention time.[1]

    • pH Modifier: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase can improve peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase.[2][5]

  • Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often necessary for separating complex mixtures containing flavonoids.[6] Start with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 30-40 minutes) to determine the approximate elution time of this compound, then create a shallower gradient around that point to improve separation.[7]

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity, potentially improving peak shape and altering selectivity.[2][8][9] However, be mindful of the thermal stability of your analyte. A thermostatted column compartment is essential for maintaining consistent temperature and reproducible retention times.[1]

  • Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting peaks.[1] Note that this will also increase the total run time.

G cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_end Outcome start Poor Peak Resolution check_column Assess Column Health (Inject Standard) start->check_column Begin Troubleshooting check_system Run System Suitability Test check_column->check_system opt_mp Adjust Mobile Phase (Acetonitrile %, pH) check_system->opt_mp If system is OK opt_grad Optimize Gradient Slope opt_mp->opt_grad end_node Resolution Achieved opt_mp->end_node Resolved opt_temp Change Column Temperature (e.g., 30-40°C) opt_grad->opt_temp opt_grad->end_node Resolved opt_flow Decrease Flow Rate opt_temp->opt_flow opt_temp->end_node Resolved change_col Select Different Column (e.g., Phenyl-Hexyl) opt_flow->change_col If still unresolved opt_flow->end_node Resolved change_col->end_node Resolved

Caption: A troubleshooting workflow for addressing poor peak resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is asymmetrical, showing significant tailing or fronting. How can I fix this?

Answer: Asymmetrical peaks can compromise the accuracy of quantification.[2]

For Peak Tailing:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on flavonoids, causing tailing.[7]

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity. Using a modern, high-purity, end-capped C18 column also minimizes these interactions.[2][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[2]

    • Solution: Reduce the injection volume or dilute your sample.[2]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.[1][2]

    • Solution: Flush the column with a strong solvent to remove contaminants.[1][2]

For Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[1][10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1][2]

  • Column Overload: Severe mass overload can also lead to peak fronting.[1]

    • Solution: Decrease the injection volume or sample concentration.[1]

Issue 3: Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What is the cause?

Answer: Retention time stability is crucial for reliable peak identification. Drifts can be caused by several factors.[11]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause shifts, especially in gradient elution.

    • Solution: Ensure the column is equilibrated for at least 10-15 column volumes before starting a run.[7]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase or solvent degradation can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily, mix thoroughly, and use high-purity HPLC-grade solvents.[7][10]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, affecting retention times.[1][11]

    • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound separation?

A1: Reversed-phase (RP) chromatography is the predominant method for flavonoid analysis.[12] A C18 column is the most common starting point due to its high hydrophobicity and ability to separate a wide range of compounds.[13][14] For potentially better selectivity with aromatic compounds like flavonoids, consider a Phenyl-Hexyl stationary phase. High-purity, end-capped silica (B1680970) columns are recommended to minimize peak tailing.[7]

Q2: How should I prepare the mobile phase for flavonoid analysis?

A2: A typical mobile phase for reversed-phase separation of flavonoids consists of:

  • Mobile Phase A: Water with an acidic modifier.

  • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.[2][8] Acetonitrile is often preferred as it generally provides better peak shapes and lower backpressure.[4][5] An acidic modifier, such as 0.1% formic acid, is crucial for improving peak symmetry.[2] Always use HPLC-grade solvents and high-purity water, and degas the mobile phase before use to prevent bubble formation in the system.[15]

Q3: Should I use an isocratic or gradient elution?

A3: For complex samples containing multiple compounds with different polarities, a gradient elution is generally more effective.[6] It allows for the separation of a wider range of analytes in a reasonable time frame. An isocratic method (constant mobile phase composition) may be suitable if you are analyzing a purified sample of this compound or if the other components have very similar retention properties.

Q4: What is a good starting flow rate and temperature?

A4: For a standard analytical column (e.g., 4.6 mm internal diameter), a flow rate of 0.8 to 1.2 mL/min is a common starting point.[7] A column temperature of 30-40°C can improve efficiency and reproducibility.[8][9] These parameters should be optimized during method development.

Q5: How do I select the appropriate detection wavelength?

A5: Flavonoids typically exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal as it can scan a range of wavelengths to determine the optimal absorbance maximum for this compound.[16] If a PDA detector is not available, you can analyze a standard solution of this compound with a UV-Vis spectrophotometer to find its λmax. Common wavelengths used for flavonoid detection are around 254 nm, 280 nm, and 360 nm.[17] For a group of five specific flavonoids including quercetin, a detection wavelength of 355 nm was used.[8]

Data and Parameters Summary

Table 1: Typical HPLC Column Specifications for Flavonoid Analysis
ParameterTypical SpecificationRationale
Stationary Phase C18, Phenyl-HexylC18 is a versatile, hydrophobic phase. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.[14][18]
Particle Size 1.8 - 5 µmSmaller particles (≤ 2 µm) offer higher efficiency (UHPLC) but generate higher backpressure. 3-5 µm is standard for HPLC.[13][19]
Column Length 50 - 250 mmShorter columns (50-150 mm) are used for faster analysis. Longer columns (250 mm) provide higher resolution for complex samples.[13][19]
Internal Diameter 2.1 - 4.6 mm4.6 mm is standard. Smaller diameters (2.1 mm) conserve solvent and can increase sensitivity, especially with MS detectors.[6][13]
Pore Size 100 - 120 ÅSuitable for small molecules like flavonoids.[13]
Table 2: Example Scouting Gradient for Method Development
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
30.0595
35.0595
35.1955
40.0955

Experimental Protocol: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust gradient HPLC method for the separation of this compound.

Initial Column and Mobile Phase Selection
  • Select a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[7]

  • Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.[7]

  • Prepare a standard solution of this compound in a suitable solvent, preferably the initial mobile phase composition.

System Setup and Scouting Gradient
  • Set the column temperature to 30°C.[8]

  • Set the flow rate to 1.0 mL/min.[2]

  • Set the UV detector to monitor at a wavelength determined from this compound's UV spectrum (e.g., 254 nm or 355 nm).[8][17]

  • Perform a broad, linear "scouting" gradient from 5% B to 95% B over 30-40 minutes to determine the approximate retention time of this compound and other compounds in the sample.[7]

Gradient Optimization
  • Based on the scouting run, create a shallower gradient around the elution time of the peaks of interest to improve resolution.

  • If this compound elutes too early, decrease the initial percentage of Mobile Phase B.

  • If this compound elutes very late, you can increase the initial percentage of Mobile Phase B to shorten the run time.[7]

  • A segmented gradient can be an effective tool to improve the separation of closely eluting peaks.

Fine-Tuning and Validation
  • Adjust the flow rate (typically between 0.8 and 1.2 mL/min for a 4.6 mm ID column) to optimize resolution and analysis time.[7]

  • Optimize the column temperature (e.g., 30-40 °C) to improve peak shape and reduce viscosity.[7]

  • Once an optimal method is developed, validate it for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.[9]

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_fine_tune Phase 3: Fine-Tuning cluster_validate Phase 4: Validation prep_col Select C18 Column prep_mp Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) prep_col->prep_mp prep_sample Prepare this compound Standard prep_mp->prep_sample dev_scout Run Broad Scouting Gradient (5-95% B over 30 min) prep_sample->dev_scout dev_eval Evaluate Chromatogram (Identify this compound Peak) dev_scout->dev_eval dev_optim Optimize Gradient Slope (Shallow gradient around peak) dev_eval->dev_optim tune_flow Adjust Flow Rate (0.8-1.2 mL/min) dev_optim->tune_flow tune_temp Adjust Temperature (30-40°C) tune_flow->tune_temp validate Validate Method (Linearity, Precision, Accuracy) tune_temp->validate

Caption: An experimental workflow for HPLC method development.

References

Technical Support Center: Enhancing MD Simulation Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses "Desmodin" as a placeholder for a general globular protein. The principles, troubleshooting steps, and protocols described are broadly applicable to Molecular Dynamics (MD) simulations of most protein systems. Specific parameters may need to be adjusted based on the unique characteristics of the protein under investigation.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common issues researchers encounter when aiming for high-accuracy MD simulations of proteins like this compound.

Part 1: Foundational Setup & Parameterization

Q1: How do I choose the most accurate force field for my this compound simulation?

A: The choice of force field is critical as it dictates the potential energy of the system and thus the behavior of atoms during the simulation.[1] For proteins, the most common and well-validated force fields are AMBER, CHARMM, and OPLS.[2][3] There is no single "best" choice, as some are better suited for specific tasks like studying folding or protein-ligand interactions.[3] It is often recommended to consult the literature for simulations of proteins similar to this compound.[3] If starting without a clear precedent, AMBER and CHARMM are excellent, robust choices for general protein simulations.[1][2]

Data Presentation: Comparison of Common Protein Force Fields

Force Field FamilyStrengthsCommon Use CasesKey Considerations
AMBER Excellent for protein and nucleic acid simulations, extensive parameter library, well-regarded for protein-ligand interactions and folding studies.[2]Protein folding, protein-ligand binding, DNA/RNA structure.[2]Often paired with TIP3P or OPC water models. New versions like AMBER19SB show improved performance.[3]
CHARMM Widely used for proteins, nucleic acids, and lipids. Particularly strong for studying interactions with lipids and ligands.[2]Protein-lipid interactions, membrane proteins, protein-ligand binding.[2]The CHARMM36m variant is noted for its good performance with intrinsically disordered proteins.[1]
OPLS Highly accurate and transferable for small molecules, making it a strong choice for protein-ligand systems where the ligand parameters are critical.[1]Protein-ligand binding, simulations of small organic molecules in solution.Be sure to use the all-atom (OPLS-AA) version for high-accuracy protein simulations.

Q2: My simulation shows this compound aggregating or unfolding unrealistically. Could the water model be the cause?

A: Yes, the choice of explicit water model plays a critical role in accurately simulating protein-protein interactions and maintaining a stable protein structure.[4][5] Using an inappropriate water model can lead to an imbalance between protein-water and water-water interactions, potentially causing spurious protein collapse or aggregation.[6][7] For instance, the widely used TIP3P model has been shown in some studies to produce overly straightforward aggregation, while four-point models like TIP4P-EW or TIP4P/2005 can better capture the balance of association and dissociation.[4][5]

Data Presentation: Properties of Common Explicit Water Models

Water ModelNumber of PointsKey CharacteristicsCommon Pairings & Notes
TIP3P 3Computationally efficient, but may overestimate protein-protein interactions, leading to aggregation.[5][8]Default for many older force fields. Newer force fields are often parameterized with more modern water models.[7]
SPC/E 3A slightly improved 3-point model compared to TIP3P, offering better density and diffusion properties.A good balance of accuracy and computational cost.
TIP4P-Ew 4Generally provides a better description of water properties and protein-water interfaces than 3-point models.[5]Often provides a good balance for protein stability and dynamics.
TIP4P/2005 4Considered one of the most accurate rigid, non-polarizable water models for reproducing various physical properties of water.[5]Can better reproduce the dynamics of protein association/dissociation.[4][5]
OPC 4A modern 4-point model designed to be a more accurate successor to TIP4P, showing excellent performance with newer AMBER force fields.[3]Recommended for use with the AMBER19SB force field.[3]

Q3: How can I improve the accuracy of electrostatic calculations without making my simulation too slow?

A: Calculating electrostatic interactions is typically the most computationally demanding part of an MD simulation.[9][10] For accurate simulations under periodic boundary conditions, using a full electrostatic method like Particle Mesh Ewald (PME) is essential.[9][11] Truncating electrostatic interactions can lead to significant artifacts and instability.[11] The accuracy of PME can be tuned with several parameters, allowing you to balance computational cost and precision.[10]

Data Presentation: Key PME Parameters for Tuning Accuracy

PME ParameterEffect on AccuracyEffect on PerformanceRecommendation
ewald_rtol (Direct space tolerance)Controls the splitting of work between direct and reciprocal space. Lower values increase direct-space accuracy.Higher tolerance shifts more work to the faster Fourier space calculation.A default of 1e-5 or 1e-6 is a good starting point for high-accuracy simulations.
fourierspacing (Grid spacing)A smaller grid spacing (denser grid) increases the accuracy of the long-range potential calculation in reciprocal space.[10]Significantly slows down the calculation due to larger FFTs.[10]Start with a value around 0.12 nm and decrease toward 0.10 nm for higher accuracy, monitoring performance impact.
pme_order (Interpolation order)A higher interpolation order (e.g., 6th vs. 4th) increases the accuracy of assigning charges to the grid and interpolating forces back to atoms.[10]Minor performance cost compared to grid spacing.A value of 4 (cubic) is standard; increasing to 6 can provide a modest accuracy boost.

Experimental Protocols & Workflows

A robust MD simulation follows a well-defined workflow to ensure the system is properly prepared and stable before the production run where data is collected.

Diagram: Standard MD Simulation Workflow

MD_Workflow cluster_prep 1. System Preparation cluster_equil 2. System Equilibration cluster_prod 3. Production & Analysis A Obtain Initial Structure (PDB, Homology Model) B Select Force Field & Water Model A->B C Add Solvent & Ions (Neutralize System) B->C D Energy Minimization (Remove Bad Contacts) C->D E NVT Equilibration (Temperature Coupling) D->E F NPT Equilibration (Pressure Coupling) E->F G Production MD Run (Collect Trajectory) F->G H Trajectory Analysis (RMSD, RMSF, etc.) G->H I Interpret Results H->I

Caption: A standard workflow for preparing, running, and analyzing a molecular dynamics simulation.

Detailed Protocol: Running a Standard MD Simulation of this compound

Objective: To generate a stable, high-quality trajectory of this compound in an aqueous environment.

Methodology:

  • System Preparation:

    • Step 1.1 (Structure Acquisition): Obtain the initial 3D coordinates for this compound. This can be from the Protein Data Bank (PDB) or a high-quality homology model. Inspect the structure for missing residues or atoms and model them if necessary.

    • Step 1.2 (Force Field and Water Model Selection): Choose an appropriate force field (e.g., AMBER14SB) and explicit water model (e.g., TIP3P).[2] This choice should be informed by the research question and literature precedents.

    • Step 1.3 (Solvation): Place the protein in a simulation box of appropriate shape (e.g., cubic or triclinic), ensuring a minimum distance (typically 1.0-1.2 nm) between the protein and the box edge to prevent self-interaction artifacts under periodic boundary conditions.

    • Step 1.4 (Ionization): Fill the simulation box with the chosen water model. Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the protein. Additional ions can be added to mimic physiological salt concentrations (e.g., 150 mM NaCl).

  • Energy Minimization:

    • Objective: To relax the system and remove any steric clashes or unfavorable geometries introduced during setup.[12]

    • Procedure: Perform a steep descent energy minimization of the entire system until the maximum force on any atom is below a target threshold (e.g., 1000 kJ/mol/nm). This ensures a stable starting point for equilibration.[12]

  • System Equilibration:

    • Step 3.1 (NVT Ensemble - Constant Volume):

      • Objective: To bring the system to the target temperature.

      • Procedure: Run a short simulation (e.g., 100-200 ps) with position restraints on the protein's heavy atoms. Use a thermostat (e.g., Nose-Hoover) to maintain the target temperature (e.g., 300 K). Monitor the system temperature to ensure it reaches a stable plateau.

    • Step 3.2 (NPT Ensemble - Constant Pressure):

      • Objective: To adjust the system density to the target pressure.

      • Procedure: Run a longer simulation (e.g., 500-1000 ps), continuing to restrain the protein's heavy atoms. Use both a thermostat and a barostat (e.g., Parrinello-Rahman) to maintain the target temperature and pressure (e.g., 1 bar). Monitor the system density and pressure to confirm they have reached equilibrium.

  • Production MD Run:

    • Objective: To generate the final trajectory for analysis.

    • Procedure: Remove the position restraints from the protein. Run the simulation for the desired length of time (from nanoseconds to microseconds, depending on the biological process of interest). Save the coordinates and energy data at regular intervals (e.g., every 10-100 ps).

Part 2: Advanced Troubleshooting

Q4: My simulation is unstable and crashing, with errors like "LINCS warnings" or "system blowing up." What should I do?

A: This is a common problem, especially for novice users. The issue almost always stems from a poorly prepared or unequilibrated system, or an inappropriate choice of simulation parameters. Follow a systematic troubleshooting process to identify the cause.

Diagram: Troubleshooting Simulation Instability

Troubleshooting_Flowchart Start Simulation is Unstable (Energy/Pressure Explodes) CheckMinimization Was Energy Minimization Thorough? Start->CheckMinimization CheckEquilibration Was the System Fully Equilibrated (NVT/NPT)? CheckMinimization->CheckEquilibration Yes Action_Minimize Re-run a longer/ more robust minimization. CheckMinimization->Action_Minimize No CheckTimestep Is the Timestep Too Large? CheckEquilibration->CheckTimestep Yes Action_Equilibrate Extend NVT/NPT equilibration until properties stabilize. CheckEquilibration->Action_Equilibrate No CheckStructure Is the Initial Structure Problematic (e.g., clashes)? CheckTimestep->CheckStructure No Action_Timestep Reduce timestep (e.g., to 1 fs) and use constraints (SHAKE/LINCS). CheckTimestep->Action_Timestep Yes Action_Structure Inspect initial PDB file. Model missing loops or relax structure in vacuum first. CheckStructure->Action_Structure Yes End Problem Likely Solved CheckStructure->End No Action_Minimize->End Action_Equilibrate->End Action_Timestep->End Action_Structure->End

Caption: A decision tree for diagnosing and fixing common causes of simulation instability.

Q5: How do I select an appropriate integration timestep?

A: The integration timestep determines the interval at which forces are recalculated and positions are updated.[13] Choosing a timestep that is too large is a primary cause of simulation instability because it fails to capture the fastest atomic motions, leading to a breakdown of the numerical integration.[13][14]

The highest frequency vibrations in a protein system are typically the stretching of bonds involving hydrogen atoms, which occur on a femtosecond (fs) timescale.[13][14]

  • Without Constraints: If you are simulating all atomic motions, a timestep of 1 fs is generally required.

  • With Constraints: To use a larger timestep, algorithms like SHAKE or LINCS are used to constrain the length of bonds to hydrogen atoms. This removes the fastest vibrational modes and allows for a stable timestep of 2 fs, which is standard practice in most modern protein simulations.[14]

  • Checking for Stability: A good way to check if your timestep is appropriate is to run a short simulation in the NVE (constant energy) ensemble. If the total energy remains stable with minimal drift, your timestep is likely appropriate.[14] If the energy drifts significantly or explodes, the timestep is too large.[14]

Conceptual Guide: Factors Influencing Simulation Accuracy

The final accuracy of an MD simulation is not the result of a single choice, but rather the interplay of multiple, carefully selected parameters and protocols.

Diagram: Interplay of Factors for Simulation Accuracy

Accuracy_Factors cluster_params Core Parameters cluster_protocol Simulation Protocol cluster_system System Setup Accuracy Simulation Accuracy & Reliability ForceField Force Field ForceField->Accuracy WaterModel Water Model ForceField->WaterModel WaterModel->Accuracy Electrostatics Electrostatics Method (e.g., PME) Electrostatics->Accuracy Equilibration Equilibration Quality Equilibration->Accuracy SimLength Simulation Length (Sampling) Equilibration->SimLength Timestep Integration Timestep Timestep->Accuracy Timestep->Electrostatics SimLength->Accuracy InitialStruct Initial Structure Quality InitialStruct->Accuracy BoundaryCond Boundary Conditions BoundaryCond->Accuracy

Caption: Key factors and their interconnectedness in determining the overall accuracy of an MD simulation.

References

Technical Support Center: Mitigating Off-Target Effects of Desmodin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Desmodin in cell-based assays. The information is presented in a question-and-answer format to directly tackle common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known target?

This compound is a phytochemical that has been identified as a potential inhibitor of cyclin-dependent kinase 5 (CDK5).[1] CDK5 is a proline-directed serine/threonine kinase involved in various neuronal and cellular processes. Its dysregulation has been implicated in neurodegenerative diseases and cancer.[1]

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[2] For a kinase inhibitor like this compound, this could involve binding to other kinases with similar ATP-binding pockets.[3][4] These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and confounding results, ultimately hindering drug development.[2][5]

Q3: How can I determine the optimal concentration of this compound to use in my cell-based assays while minimizing potential off-target effects?

A crucial first step is to perform a dose-response curve.[2][6][7] This experiment helps identify the concentration range where this compound elicits the desired on-target effect (e.g., inhibition of CDK5 activity or a downstream cellular phenotype) without causing significant cytotoxicity, which is often associated with off-target effects. The goal is to find the lowest concentration that produces the maximal desired effect.[6]

Q4: What are the key strategies to validate that the observed cellular phenotype is a direct result of this compound's effect on its intended target (on-target effect)?

To confirm that the observed effects are due to the inhibition of the intended target, several validation strategies are recommended:

  • Genetic Knockdown/Knockout: Use techniques like siRNA to knockdown the expression of the target protein or CRISPR-Cas9 to knock it out completely.[8][9][10] If the cellular phenotype observed with this compound treatment is absent in the knockdown or knockout cells, it strongly suggests the effect is on-target.

  • Rescue Experiments: If the target of this compound has a known downstream signaling pathway, attempt to "rescue" the phenotype by overexpressing a downstream component of that pathway.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments with this compound.

  • Possible Cause: Variability in cell culture conditions, such as cell passage number and seeding density.[2]

  • Troubleshooting Steps:

    • Standardize cell culture protocols, ensuring consistent cell passage numbers and seeding densities for all experiments.[2]

    • Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

    • Assess the stability of this compound in your specific experimental media and conditions over the time course of your assay using analytical methods like HPLC.[2]

Problem 2: Observed cellular phenotype does not align with the known function of the intended target.

  • Possible Cause: The observed phenotype may be a result of one or more off-target effects.[2]

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is engaging with its intended target in your cellular system using methods like a Cellular Thermal Shift Assay (CETSA).[5]

    • Perform Pathway Analysis: Use techniques like Western blotting or qPCR to investigate unexpected changes in signaling pathways that are not known to be regulated by the intended target.[2]

    • Validate Off-Target Interactions: If you suspect specific off-targets, use functional assays or Western blotting to confirm their engagement by this compound.[2]

Problem 3: High levels of cytotoxicity are observed even at low concentrations of this compound.

  • Possible Cause: The cytotoxicity may be due to potent off-target effects.

  • Troubleshooting Steps:

    • Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both the concentration of this compound and the incubation time to identify a window where on-target effects are observable with minimal toxicity.[2]

    • Test in Different Cell Lines: Cell-type specific expression of off-target proteins can influence toxicity.[2] Testing this compound in multiple cell lines can provide insights into whether the toxicity is target-related or due to a specific off-target.

    • Co-treatment with Inhibitors: If a known off-target pathway is suspected to be causing the toxicity, consider co-treating the cells with a specific inhibitor of that pathway to see if the toxicity is rescued.[2]

Data Presentation

Table 1: Dose-Response Data for this compound

Concentration (µM)On-Target Effect (% Inhibition)Cell Viability (%)
0 (Vehicle)0100
0.1
0.5
1
5
10
25
50
100

This table should be populated with your experimental data to determine the optimal concentration of this compound.

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM this compoundIC50 (µM)
CDK5 (On-Target)
Off-Target Kinase 1
Off-Target Kinase 2
Off-Target Kinase 3
...

A comprehensive kinase screen is recommended to identify potential off-target interactions. A significant difference (typically >100-fold) between the IC50 for the on-target versus off-target kinases suggests good selectivity.[3]

Table 3: Validation of On-Target Effect using siRNA

ConditionCellular Phenotype (quantified)Target Protein Expression (% of control)
Vehicle Control100
This compound
Scrambled siRNA + Vehicle
Scrambled siRNA + this compound
Target siRNA + Vehicle
Target siRNA + this compound

This table helps to confirm that the observed phenotype is dependent on the presence of the target protein.

Experimental Protocols

1. Dose-Response Curve Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium and add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform your primary assay to measure the on-target effect (e.g., a kinase activity assay or a downstream functional assay) and a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Plot the percentage of on-target effect and cell viability against the logarithm of the this compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).

2. siRNA Knockdown Protocol for Target Validation

  • siRNA Design: Design and synthesize at least two to three different siRNA sequences targeting your gene of interest to control for off-target effects of the siRNA itself.[11] Use a non-targeting or scrambled siRNA as a negative control.[11]

  • Transfection: Transfect cells with the target-specific siRNAs and the control siRNA using a suitable transfection reagent according to the manufacturer's protocol. Optimize transfection conditions for your specific cell type.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency at the protein level using Western blotting or at the mRNA level using qPCR.

  • This compound Treatment: Treat the remaining transfected cells with this compound at the predetermined optimal concentration and the vehicle control.

  • Phenotypic Analysis: Perform your primary cellular assay to assess whether the knockdown of the target protein alters the cellular response to this compound.

3. CRISPR-Cas9 Knockout Protocol for Target Validation

  • gRNA Design: Design and clone two or more guide RNAs (gRNAs) targeting your gene of interest into a suitable Cas9 expression vector.

  • Transfection/Transduction: Deliver the Cas9 and gRNA expression vectors into your cells using an appropriate method (e.g., transfection or lentiviral transduction).

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Screen the clones for the absence of the target protein expression by Western blot and confirm the gene knockout at the genomic level by sequencing.[8]

  • This compound Treatment: Treat the validated knockout clones and a wild-type control cell line with this compound.

  • Phenotypic Analysis: Compare the phenotypic response to this compound in the knockout and wild-type cells.

Mandatory Visualization

Experimental_Workflow A Start: Hypothesis This compound affects Phenotype X via Target Y B Dose-Response Curve (On-target effect vs. Cytotoxicity) A->B C Determine Optimal Concentration (Max effect, Min toxicity) B->C D Validate On-Target Effect C->D E siRNA Knockdown of Target Y D->E Genetic Approach F CRISPR Knockout of Target Y D->F Genetic Approach G Phenotype Abolished? E->G F->G H Conclusion: On-Target Effect G->H Yes I Phenotype Persists? G->I No J Investigate Off-Target Effects I->J K Kinase Profiling J->K L Pathway Analysis J->L M Conclusion: Off-Target Effect K->M L->M Target_Validation_Logic A Observation: This compound induces Phenotype X B Hypothesis: Phenotype X is mediated by Target Y A->B C Genetic Perturbation of Target Y (siRNA or CRISPR) B->C D Treat with this compound C->D E Is Phenotype X still observed? D->E F Conclusion: Phenotype X is On-Target E->F No G Conclusion: Phenotype X is Off-Target or Target Y is not the primary mediator E->G Yes Signaling_Pathway_Investigation cluster_control Control Cells cluster_this compound This compound-Treated Cells A Upstream Signal B Target Y (CDK5) A->B C Downstream Effector B->C D Cellular Phenotype C->D A2 Upstream Signal B2 Target Y (CDK5) (Inhibited) A2->B2 C2 Downstream Effector (Inactive) B2->C2 D2 Altered Phenotype (On-Target) C2->D2 E2 Off-Target Z F2 Unintended Pathway E2->F2 G2 Confounding Phenotype (Off-Target) F2->G2 This compound This compound This compound->B2 On-Target This compound->E2 Off-Target

References

Technical Support Center: Enhancing In Vivo Bioavailability of Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Desmodin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when investigating and improving the in vivo bioavailability of this promising pterocarpan (B192222).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a pterocarpan found in plants of the Desmodium genus, such as Desmodium gangeticum.[1] Pterocarpans are a class of isoflavonoids with various reported biological activities. While in silico models predict high gastrointestinal absorption for this compound, practical in vivo bioavailability can be limited by factors such as poor aqueous solubility, rapid metabolism, and efflux transporter activity. These factors can lead to low plasma concentrations and reduced therapeutic efficacy.

Q2: My in vivo study with orally administered this compound shows low and variable plasma concentrations. What are the potential causes?

A2: Low and variable plasma concentrations of this compound following oral administration can stem from several factors:

  • Poor Solubility: this compound, like many flavonoids, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the compound out of intestinal cells back into the lumen.

  • Formulation Issues: The formulation used to administer this compound may not be optimized for its physicochemical properties, leading to poor release and dissolution.

Q3: What are the initial steps to troubleshoot poor oral bioavailability of this compound?

A3: A systematic approach is recommended:

  • Physicochemical Characterization: Confirm the solubility of your this compound sample in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

  • In Vitro Permeability Assessment: Use in vitro models like the Caco-2 cell monolayer assay to assess its intestinal permeability and identify potential P-gp efflux.

  • Metabolic Stability Assay: Evaluate the metabolic stability of this compound in liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.

  • Formulation Analysis: Review the composition of your current formulation to determine if it is suitable for a potentially poorly soluble compound.

Troubleshooting Guides

Issue 1: Low Cmax and AUC after Oral Administration in Rodents
Potential Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility 1. Particle Size Reduction: Micronize or nanosize the this compound powder. 2. Formulation with Solubilizing Agents: Prepare a formulation using surfactants (e.g., Tween® 80), cyclodextrins (e.g., HP-β-CD), or as a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).Increased dissolution rate and higher plasma concentrations (Cmax and AUC).
High first-pass metabolism 1. Co-administration with a CYP450 Inhibitor: In preclinical studies, co-administer a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolism. 2. Formulation to Bypass Hepatic Portal Circulation: Investigate formulations that promote lymphatic uptake, such as lipid-based systems.Significantly increased AUC and oral bioavailability.
P-glycoprotein (P-gp) mediated efflux 1. Co-administration with a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil (B1683045) or piperine) in your in vivo experiment.Increased Cmax and AUC, indicating that efflux is a limiting factor.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent formulation 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly dispersed before each administration. 2. Prepare a Solution: If solubility allows, prepare a solution formulation for more consistent dosing.Reduced variability in plasma concentration profiles between individual animals.
Food Effects 1. Standardize Fasting Period: Ensure all animals are fasted for a consistent period before dosing. 2. Administer with a Standardized Meal: If investigating food effects, provide a consistent meal to all animals in the fed group.More consistent absorption profiles and reduced variability in pharmacokinetic parameters.

Data Presentation: Hypothetical Pharmacokinetic Data for this compound in Rats

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 20 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)Oral Bioavailability (%)
Aqueous Suspension150 ± 352.0600 ± 1505
Micronized Suspension300 ± 601.51200 ± 25010
HP-β-CD Complex650 ± 1201.03000 ± 50025
SEDDS900 ± 1800.754800 ± 90040
IV Bolus (2 mg/kg)--1200 ± 200100

Table 2: Effect of P-gp and CYP450 Inhibitors on the Pharmacokinetics of this compound (20 mg/kg, Aqueous Suspension)

Treatment GroupCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)Fold Increase in AUC
This compound only150 ± 352.0600 ± 150-
This compound + Piperine (10 mg/kg)450 ± 901.51800 ± 3503.0
This compound + 1-ABT (50 mg/kg)350 ± 701.81500 ± 3002.5

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg in a suitable vehicle like DMSO/PEG400/Saline).

    • Group 2: Oral gavage (PO) of this compound formulation (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using non-compartmental analysis with appropriate software.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile. Gradient elution.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad™ 5500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_preclinical Preclinical Investigation Workflow formulation Formulation Development (e.g., Suspension, SEDDS) animal_model Animal Model (e.g., Sprague-Dawley Rats) dosing Dosing (Oral Gavage) animal_model->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling bioanalysis Plasma Sample Analysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Calculate Oral Bioavailability pk_analysis->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

troubleshooting_logic start Low Oral Bioavailability of this compound solubility Poor Solubility? start->solubility metabolism High First-Pass Metabolism? solubility->metabolism No sol_strat Strategies: - Particle Size Reduction - Solubilizing Excipients - Lipid Formulations solubility->sol_strat Yes efflux P-gp Efflux? metabolism->efflux No met_strat Strategies: - Co-administer CYP Inhibitor - Lymphatic Targeting metabolism->met_strat Yes eff_strat Strategies: - Co-administer P-gp Inhibitor efflux->eff_strat Yes

Caption: Troubleshooting logic for low this compound bioavailability.

signaling_pathway_analogy cluster_absorption Factors Influencing this compound Absorption cluster_barriers Bioavailability Barriers oral_admin Oral Administration of this compound dissolution Dissolution in GI Fluids oral_admin->dissolution absorption Intestinal Absorption dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ solubility_barrier Solubility Limit solubility_barrier->dissolution efflux_pump P-gp Efflux efflux_pump->absorption metabolism_barrier First-Pass Metabolism metabolism_barrier->liver

References

Technical Support Center: Synthesis of Desmodin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Desmodin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of pterocarpan (B192222) flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the pterocarpan core of this compound analogs?

A1: A prevalent strategy for synthesizing the pterocarpan skeleton involves a multi-step process starting from readily available phenolic precursors. Key stages often include the construction of an isoflavonoid (B1168493) intermediate, followed by a critical cyclization step to form the characteristic fused furan-pyran ring system of the pterocarpan core. Biomimetic approaches, which mimic the biosynthetic pathway in plants, are also employed and often involve an oxidative cyclization of an isoflavan (B600510) precursor.

Q2: I am observing low yields in the final cyclization step to form the pterocarpan ring. What are the likely causes?

A2: Low yields in the cyclization to form the pterocarpan core are a common challenge. Several factors can contribute to this issue:

  • Substrate Purity: The purity of the isoflavan or chalcone (B49325) precursor is critical. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Conditions: The choice of cyclization reagent and reaction conditions (temperature, solvent, reaction time) are crucial. For example, in acid-catalyzed cyclizations, the concentration and type of acid must be carefully optimized to avoid degradation of the starting material or product.

  • Stereochemistry: The stereochemistry of the precursor can significantly influence the efficiency of the cyclization.

Q3: What are some common side reactions observed during the synthesis of pterocarpans like this compound?

A3: Several side reactions can occur during pterocarpan synthesis, leading to a mixture of products and reduced yields of the desired analog. These can include:

  • Formation of Dehydration Products: Under acidic conditions, elimination of a hydroxyl group can lead to the formation of pterocarpene derivatives.

  • Rearrangement Products: Some cyclization methods, such as those employing certain heavy metal catalysts, can lead to rearranged skeletal structures.

  • Incomplete Reactions: Failure of a reaction to proceed to completion will result in a mixture of starting material and product, complicating purification.

Q4: How can I purify my synthesized this compound analog effectively?

A4: The purification of this compound analogs, which are often moderately polar compounds, is typically achieved through a combination of chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a standard method for the initial purification of the crude reaction mixture. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate, is often effective.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, reversed-phase preparative HPLC is recommended. A C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water is commonly used.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Isoflavonoid Intermediate
Symptom Possible Cause Suggested Solution
Incomplete reaction (observed by TLC)Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture.
Formation of multiple side productsIncorrect stoichiometry of reagents or inappropriate base.Ensure the accurate measurement of all starting materials. The choice of base and its concentration can be critical; consider screening different bases (e.g., piperidine, pyrrolidine) and optimizing their amounts.
Poor solubility of starting materialsInappropriate solvent.Select a solvent in which all reactants are fully soluble at the reaction temperature. For some condensations, a higher boiling point solvent like DMF or DMSO might be necessary.
Problem 2: Challenges in the Cyclization to the Pterocarpan Core
Symptom Possible Cause Suggested Solution
No desired product formationInactive cyclization reagent or unsuitable reaction conditions.Ensure the quality and activity of the cyclization reagent (e.g., DDQ, thallium(III) nitrate). Optimize the reaction temperature and solvent. Some reactions may require anhydrous conditions.
Formation of a complex mixture of productsNon-selective reaction or product degradation.Consider milder cyclization conditions. If using a strong acid, try a weaker acid or reduce the reaction temperature. Protecting groups on sensitive functionalities may be necessary.
Low diastereoselectivity (for chiral analogs)Inappropriate chiral auxiliary or catalyst.For asymmetric syntheses, the choice of chiral catalyst or auxiliary is paramount. Screen different chiral ligands or auxiliaries to improve stereocontrol.
Problem 3: Difficulties in the Introduction of the Dimethylchromene Ring
Symptom Possible Cause Suggested Solution
Low yield of the pyrano-pterocarpanInefficient cyclization of the prenyl group.The reaction of a hydroxyl group with a prenylating agent (e.g., 3,3-dimethylallyl bromide) followed by cyclization can be sensitive to conditions. Ensure the use of a suitable base and solvent. Lewis acid catalysts can sometimes promote the cyclization.
Formation of regioisomersNon-selective prenylation.If multiple hydroxyl groups are present, selective protection is crucial before introducing the prenyl group to ensure reaction at the desired position.

Experimental Protocols

A generalized experimental workflow for the synthesis of a pterocarpan scaffold is outlined below. Note that specific conditions will need to be optimized for each this compound analog.

experimental_workflow cluster_start Starting Materials cluster_isoflavone Isoflavone Synthesis cluster_isoflavan Reduction cluster_pterocarpan Cyclization cluster_modification Functionalization cluster_purification Purification & Analysis start1 Phenolic Precursor A isoflavone Isoflavone Intermediate start1->isoflavone start2 Phenolic Precursor B start2->isoflavone isoflavan Isoflavan Precursor isoflavone->isoflavan Reduction (e.g., NaBH4) pterocarpan Pterocarpan Core isoflavan->pterocarpan Oxidative Cyclization (e.g., DDQ) modification This compound Analog pterocarpan->modification Introduction of Substituents purification Purification (Chromatography) modification->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: Generalized workflow for pterocarpan synthesis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process when encountering low yields in the synthesis of this compound analogs.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of this compound Analog check_purity Check Purity of Intermediates start->check_purity check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents repurify Repurify Intermediates check_purity->repurify optimize_conditions Optimize Conditions (Temp, Time, Solvent) check_conditions->optimize_conditions new_reagents Use Fresh/Purified Reagents check_reagents->new_reagents protecting_groups Introduce/Modify Protecting Groups optimize_conditions->protecting_groups

Caption: Troubleshooting logic for low yield synthesis.

Technical Support Center: Optimizing Bioassays for Desmodium Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in bioassays involving extracts and compounds from Desmodium species. The complex nature of natural product screening necessitates robust optimization to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio when screening Desmodium extracts?

A low signal-to-noise ratio can stem from several factors inherent to natural product research. These include low concentrations of the active compound within the extract, inherent fluorescence or color of the extract interfering with assay readings, and degradation of unstable bioactive compounds. Additionally, non-specific interactions of compounds in the extract with assay reagents or the target can lead to either suppressed signal or increased background noise.

Q2: How can I mitigate autofluorescence from my Desmodium extract in fluorescence-based assays?

Autofluorescence is a common issue with plant extracts due to the presence of various fluorescent compounds.[1][2] To address this, it is recommended to perform a pre-screen of the extract without the addition of assay-specific fluorescent reagents to quantify its intrinsic fluorescence.[1] This background can then be subtracted from the final assay signal. Alternatively, switching to a non-fluorescent assay modality, such as a luminescent or absorbance-based readout, can circumvent the issue entirely.[1]

Q3: My bioassay results are inconsistent across different batches of the same Desmodium extract. What could be the cause?

Inconsistency between batches is a frequent challenge in natural product research. This variability can be due to natural fluctuations in the phytochemical profile of the plant material based on harvesting time, geographical location, and storage conditions. Furthermore, inconsistencies in the extraction and sample preparation process can significantly impact the composition of the final extract and its performance in a bioassay.

Q4: What are Pan-Assay Interference Compounds (PAINS) and could they be affecting my Desmodium bioassay?

Pan-Assay Interference Compounds (PAINS) are molecules known to frequently appear as "hits" in high-throughput screening assays due to non-specific activity rather than specific interaction with the intended target.[2] Natural product extracts can contain compounds that fall into this category.[2] Identifying potential PAINS in your extract through computational filtering of known PAINS substructures can be a crucial step in distinguishing true bioactive compounds from false positives.[2]

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the true signal from your bioactive compound, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence or Color of the Extract 1. Run a background control: Prepare wells with the assay medium and the Desmodium extract at the same concentration as the experimental wells, but without cells or the target enzyme.[2] Read the absorbance or fluorescence of these control wells and subtract this value from your experimental readings.[2] 2. Perform a pre-read: Before adding fluorescent substrates, read the plate containing the cells and the extract to measure intrinsic fluorescence.[2]
Non-Specific Binding 1. Optimize Blocking: Ensure that appropriate blocking agents (e.g., BSA, casein) are used to prevent non-specific binding of extract components to the microplate wells. 2. Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help reduce non-specific binding and compound aggregation.[1]
Contaminated Reagents 1. Use Fresh Reagents: Prepare fresh buffers and reagent solutions for each experiment to avoid contamination. 2. Filter Sterilize: Filter sterilize all buffers and media to remove any particulate matter or microbial contamination that could contribute to background signal.
Issue 2: Weak or No Signal

A weak or absent signal can make it impossible to determine the bioactivity of your Desmodium extract.

Potential Cause Recommended Solution
Low Concentration of Active Compound 1. Increase Extract Concentration: Perform a dose-response experiment with a wider range of extract concentrations to determine if a higher concentration yields a detectable signal. 2. Fractionate the Extract: Use chromatographic techniques to separate the crude extract into fractions. Test these fractions in the bioassay to potentially enrich the concentration of the active compound.
Degradation of Bioactive Compound 1. Optimize Storage Conditions: Store extracts at low temperatures (-20°C or -80°C) and protected from light to prevent degradation of sensitive compounds. 2. Use Freshly Prepared Extracts: Whenever possible, use freshly prepared extracts for bioassays to minimize the impact of compound degradation over time.
Inappropriate Assay Conditions 1. Optimize Incubation Times: Vary the incubation times for the extract with the target and for the final signal development to ensure the reaction has sufficient time to proceed. 2. Check pH and Temperature: Ensure the pH and temperature of the assay buffer are optimal for the target enzyme or cell line being used.
Signal Quenching by Extract 1. Run a quenching control: Prepare a control with your fluorescent probe at its final concentration and add the natural product extract. A decrease in signal compared to the probe alone indicates quenching.[2]

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method to assess the antioxidant potential of Desmodium extracts.

Materials:

  • Desmodium extract dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a serial dilution of the Desmodium extract and ascorbic acid in the appropriate solvent.

  • In a 96-well plate, add 100 µL of each dilution of the extract or standard to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

Sample Concentration (µg/mL) Absorbance at 517 nm % Inhibition
Blank-1.2500
Desmodium Extract101.05016.0
250.85032.0
500.62550.0
1000.37570.0
Ascorbic Acid50.45064.0
100.20084.0
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Scavenging)

This protocol assesses the ability of Desmodium extracts to scavenge nitric oxide, an indicator of anti-inflammatory potential.

Materials:

  • Desmodium extract dissolved in a suitable solvent

  • Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS)

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Curcumin (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 546 nm

Procedure:

  • Prepare various concentrations of the Desmodium extract and curcumin.

  • In a 96-well plate, mix 50 µL of each sample concentration with 50 µL of 10 mM sodium nitroprusside.

  • Incubate the plate at room temperature for 150 minutes.

  • After incubation, add 50 µL of Griess reagent to each well.

  • Allow the color to develop for 5 minutes at room temperature.

  • Measure the absorbance at 546 nm.

  • Calculate the percentage of nitric oxide scavenging activity.

Data Presentation:

Sample Concentration (µg/mL) Absorbance at 546 nm % Scavenging
Control-0.9800
Desmodium Extract500.78420.0
1000.63735.0
2000.44155.0
Curcumin100.34365.0
200.19680.0

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental process and potential biological mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis Desmodium_Extract Desmodium Extract (Crude or Fractionated) Serial_Dilution Serial Dilution Desmodium_Extract->Serial_Dilution Plate_Setup Plate Setup (96-well plate) Serial_Dilution->Plate_Setup Controls Prepare Controls (Positive & Negative) Controls->Plate_Setup Reagent_Addition Reagent Addition Plate_Setup->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Signal_Detection Data_Collection Data Collection Signal_Detection->Data_Collection Background_Subtraction Background Subtraction Data_Collection->Background_Subtraction Calculate_Activity Calculate % Activity/ Inhibition Background_Subtraction->Calculate_Activity Dose_Response Dose-Response Curve & IC50 Calculation Calculate_Activity->Dose_Response

Caption: General experimental workflow for bioassays of Desmodium extracts.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Desmodium_Flavonoids Desmodium Flavonoids (e.g., Desmodin) PI3K PI3K Desmodium_Flavonoids->PI3K modulates MAPKKK MAPKKK Desmodium_Flavonoids->MAPKKK modulates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK MAPK->Cell_Survival Inflammation Inflammation (e.g., NO production) MAPK->Inflammation

Caption: Potential modulation of cell signaling pathways by Desmodium flavonoids.

References

Technical Support Center: Best Practices for Long-Term Storage of Desmodin Samples

Author: BenchChem Technical Support Team. Date: December 2025

General Considerations for Desmodin Storage

Currently, there is a lack of specific, publicly available data on the long-term stability and storage requirements of this compound. The following guidelines are based on general best practices for the storage of chemical compounds in a research and drug development setting.[1][2][3] It is imperative for researchers to perform their own stability studies to determine the optimal storage conditions for their specific this compound samples and formulations. Forced degradation studies can provide valuable insights into the intrinsic stability of the molecule and potential degradation pathways.[4][5][6]

Frequently Asked Questions (FAQs)

1. What are the recommended general conditions for the long-term storage of solid this compound samples?

For long-term storage of solid (powder) this compound, it is recommended to store it in a cool, dry, and dark environment. A standard recommendation for many chemical compounds is at or below -20°C in a tightly sealed container to minimize degradation from moisture and air.[1]

2. How should I store this compound samples that are dissolved in a solvent?

Solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to slow down potential chemical degradation.[1] The choice of solvent can significantly impact stability, and it is crucial to use a solvent in which this compound is known to be stable. Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]

3. Is this compound sensitive to light?

Many chemical compounds are light-sensitive. While specific data for this compound is unavailable, it is a best practice to protect it from light.[1] Use amber-colored vials or wrap containers in aluminum foil to prevent photolytic degradation.[1]

4. What type of container is best for storing this compound samples?

For solid samples, use airtight containers made of an inert material like glass or a suitable plastic. For solutions, borosilicate glass vials with tight-fitting, chemically resistant caps (B75204) are recommended. Ensure the container material is compatible with the storage solvent.

5. How does humidity affect the stability of solid this compound?

Humidity can lead to the hydrolysis and degradation of chemical compounds.[8] Solid this compound should be stored in a desiccated environment, especially if not stored at sub-zero temperatures. Using a desiccator or storing within a controlled low-humidity environment is advisable.[1]

Troubleshooting Guide

Q1: I observe precipitation in my this compound solution after thawing. What should I do?

  • Possible Cause: The compound may have a low solubility in the chosen solvent at lower temperatures, or the concentration may be too high.

  • Solution:

    • Gently warm the sample to room temperature and vortex or sonicate briefly to see if the precipitate redissolves.

    • If precipitation persists, it may be necessary to filter the solution before use to remove any undissolved material.

    • For future storage, consider using a different solvent that offers better solubility at low temperatures or storing at a lower concentration.

Q2: My experimental results are inconsistent when using older this compound samples. Could storage be the issue?

  • Possible Cause: The this compound may have degraded over time due to improper storage conditions, such as temperature fluctuations, exposure to light, or repeated freeze-thaw cycles.

  • Solution:

    • Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity and concentration of the stored sample compared to a fresh sample.

    • If degradation is confirmed, discard the old stock and prepare a fresh solution.

    • Review your storage protocol. Ensure samples are stored at the correct temperature, protected from light, and aliquoted to minimize freeze-thaw cycles.

Q3: I suspect my solid this compound sample has absorbed moisture. How can I tell, and what should I do?

  • Possible Cause: The container may not have been sealed properly, or it was opened in a humid environment.

  • Solution:

    • Visually inspect the powder for any changes in appearance, such as clumping or a change in color.

    • If moisture absorption is suspected, the purity of the sample should be verified analytically.

    • To prevent this, always allow the container to warm to room temperature before opening to avoid condensation. Store in a desiccator if possible.

Data Presentation

Table 1: Example Long-Term Storage Conditions for this compound Samples

Sample FormatTemperatureHumidityLight ProtectionContainerNotes
Solid (Powder) -20°C or belowDesiccatedRequiredAirtight, inert materialAllow to equilibrate to room temperature before opening.
In DMSO Solution -80°CN/ARequiredBorosilicate glass vials with PTFE capsAliquot to single-use volumes to avoid freeze-thaw cycles.
In Aqueous Buffer -80°CN/ARequiredPolypropylene or glass vialspH of the buffer can affect stability; perform stability tests.

Experimental Protocols

Protocol: Assessing Long-Term Stability of this compound in Solution

  • Objective: To determine the degradation rate of this compound in a specific solvent at various storage temperatures.

  • Materials:

    • Solid this compound

    • Selected solvent (e.g., DMSO, Ethanol)

    • Analytical equipment (e.g., HPLC-UV, LC-MS)

    • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)

    • Amber glass vials

  • Methodology:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Aliquot the stock solution into multiple amber vials for each storage temperature.

    • Establish a baseline (Time 0) by analyzing the concentration and purity of a freshly prepared sample using a validated analytical method.

    • Place the aliquots in their respective temperature-controlled storage units.

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

    • Allow the samples to thaw and equilibrate to room temperature.

    • Analyze the samples for concentration and purity.

    • Compare the results to the Time 0 baseline to determine the extent of degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Vials for Each Condition prep->aliquot storage_neg80 Store at -80°C storage_neg20 Store at -20°C storage_4 Store at 4°C storage_25 Store at 25°C analysis Analyze Purity & Concentration at Time Points storage_neg80->analysis Time Points storage_neg20->analysis storage_4->analysis storage_25->analysis data Compare Data to Baseline analysis->data conclusion Determine Optimal Storage Conditions data->conclusion

Caption: Workflow for a long-term stability study of this compound samples.

troubleshooting_workflow start Stored this compound Sample Retrieved for Experiment check_visual Visually Inspect Sample (Precipitate, Color Change?) start->check_visual warm_sonicate Warm to Room Temp & Sonicate check_visual->warm_sonicate Yes check_purity Check Purity/Concentration (e.g., HPLC) check_visual->check_purity No check_redissolve Does Precipitate Redissolve? warm_sonicate->check_redissolve proceed_exp Proceed with Experiment check_redissolve->proceed_exp Yes consider_filter Consider Filtering or Preparing Fresh Sample check_redissolve->consider_filter No is_pure Is Purity Acceptable? check_purity->is_pure is_pure->proceed_exp Yes discard Discard and Prepare Fresh Stock is_pure->discard No

Caption: Decision workflow for handling stored this compound samples before use.

References

Navigating Desmodin Research: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-cancer properties of agents derived from the Desmodium genus. While the term "Desmodin" can be ambiguous, this guide focuses on the most prominently researched anti-cancer activities associated with Desmodium gangeticum extracts and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-cancer action reported for Desmodium gangeticum (DG) extract?

A1: Research on A549 human lung carcinoma cells suggests that an aqueous extract of Desmodium gangeticum (DG) primarily exerts its anti-cancer effects by inducing cell cycle arrest in the G1 phase.[1] This arrest prevents cancer cells from progressing to the S phase (DNA synthesis) and M phase (mitosis), ultimately leading to apoptosis (programmed cell death).[1]

Q2: Which molecular targets are modulated by Desmodium gangeticum extract to induce G1 cell cycle arrest?

A2: The DG extract has been shown to modulate the expression of several key cell cycle regulatory proteins. It increases the expression of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, as well as cyclin D1 and cyclin E.[1] Concurrently, it decreases the expression of cyclin A, cyclin B1, and Cdc2 (also known as CDK1).[1]

Q3: I am not observing significant cytotoxicity with my this compound-related compound. What are some potential reasons?

A3: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Compound Solubility: Poor solubility of the compound in your culture medium can lead to a lower effective concentration than intended. Ensure complete dissolution of your stock solution and visually inspect for any precipitation in the final culture medium.

  • Cell Line Specificity: The cytotoxic effects of anti-cancer agents can be highly cell-line dependent. The reported effects of Desmodium gangeticum were observed in A549 lung cancer cells.[1] Your chosen cell line may have different sensitivity.

  • Concentration and Incubation Time: The anti-cancer effects of DG extract were found to be concentration- and time-dependent.[1] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.

  • Compound Stability: Ensure the stability of your compound under your experimental conditions (e.g., in culture medium at 37°C). Repeated freeze-thaw cycles of stock solutions should be avoided.

Q4: My Western blot results for cell cycle proteins are inconsistent after treatment. What can I do to troubleshoot this?

A4: Inconsistent Western blot results can arise from several technical issues. Here are some troubleshooting steps:

  • Consistent Cell Seeding and Treatment: Ensure uniform cell seeding density across your plates and consistent timing and concentration of your compound treatment.

  • Proper Sample Preparation: Use ice-cold buffers and protease/phosphatase inhibitors during cell lysis to prevent protein degradation. Ensure accurate protein quantification to load equal amounts of protein for each sample.

  • Antibody Quality: Use antibodies that have been validated for your specific application and target protein. Optimize primary and secondary antibody concentrations and incubation times.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Q5: Are there other compounds related to "this compound" with reported anti-cancer activity?

A5: Yes, a natural product called Desmosdumotin C, isolated from Desmos dumosus, has demonstrated anti-tumor activity.[2][3] Research has focused on synthesizing and evaluating analogues of Desmosdumotin C, some of which have shown potent cytotoxicity against various human cancer cell lines.[2][3] It is important to note that Desmosdumotin C is a distinct chemical entity from the extracts of Desmodium gangeticum.

Data Presentation

Table 1: Modulation of Cell Cycle Regulatory Proteins by Desmodium gangeticum (DG) Extract in A549 Cells

ProteinFunctionEffect of DG ExtractReference
p21Cyclin-dependent kinase inhibitor (CKI)Increased expression[1]
p27Cyclin-dependent kinase inhibitor (CKI)Increased expression[1]
Cyclin D1G1 phase progressionIncreased expression[1]
Cyclin EG1/S phase transitionIncreased expression[1]
Cyclin AS and G2/M phase progressionDecreased expression[1]
Cyclin B1G2/M phase transitionDecreased expression[1]
Cdc2 (CDK1)Mitotic progressionDecreased expression[1]

Table 2: Cytotoxicity of Selected Desmosdumotin C Analogues

CompoundCell LineED50 (µg/mL)Reference
26 (4-Bromo-3′,3′,5′-tripropyl analog)A549 (Lung)1.0[3]
A431 (Skin)1.2[3]
1A9 (Ovarian)0.9[3]
HCT-8 (Colon)1.3[3]
KB (Nasopharyngeal)0.9[3]
KB-VIN (Drug-resistant)0.9[3]
25 (3′,3′,5′-tripropyl analog)KB (Nasopharyngeal)0.6[3]
KB-VIN (Drug-resistant)0.8[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is to assess the cytotoxic effects of a this compound-related compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • This compound-related compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound-related compound in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Western Blot for Cell Cycle Proteins

This protocol is for analyzing the expression of cell cycle regulatory proteins following treatment with a this compound-related compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-cyclin E, anti-cyclin A, anti-cyclin B1, anti-Cdc2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and run them on an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Desmodium_Signaling_Pathway cluster_G1_Arrest G1 Phase Arrest cluster_G2_M_Inhibition G2/M Progression Inhibition Desmodium Desmodium gangeticum Extract Cell A549 Lung Cancer Cell Desmodium->Cell p21 p21 Cell->p21 Upregulates p27 p27 Cell->p27 Upregulates CyclinD1 Cyclin D1 Cell->CyclinD1 Upregulates CyclinE Cyclin E Cell->CyclinE Upregulates CyclinA Cyclin A Cell->CyclinA Downregulates CyclinB1 Cyclin B1 Cell->CyclinB1 Downregulates Cdc2 Cdc2 (CDK1) Cell->Cdc2 Downregulates CDK4_6 CDK4/6 p21->CDK4_6 CDK2 CDK2 p27->CDK2 CyclinD1->CDK4_6 CyclinE->CDK2 G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CDK2->G1_S_Transition Apoptosis Apoptosis G1_S_Transition->Apoptosis Leads to G2_M_Progression G2/M Progression CyclinA->G2_M_Progression CyclinB1->G2_M_Progression Cdc2->G2_M_Progression

Caption: Proposed signaling pathway for Desmodium gangeticum-induced G1 cell cycle arrest and apoptosis.

experimental_workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with this compound-related compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Cell Cycle Proteins) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis apoptosis->data_analysis conclusion Conclusion on Anti-Cancer Mechanism data_analysis->conclusion

Caption: General experimental workflow for investigating the anti-cancer effects of this compound-related compounds.

References

Technical Support Center: Optimizing Cell Culture Conditions for Desmodin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Desmodin" may refer to several different compounds, including phytochemicals from the Desmodium genus. Publicly available, detailed cell culture protocols for a specific compound named "this compound" are limited. This guide synthesizes information on related and functionally similar compounds, such as Emodin and extracts from Desmodium gangeticum, which are known to modulate the Wnt/β-catenin and apoptosis pathways. The following protocols and data should be used as a starting point and optimized for your specific experimental context.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues researchers may encounter when working with this compound or similar compounds.

Q1: How do I dissolve this compound for cell culture experiments?

A1: Most natural compounds with anti-cancer properties, like Emodin, are hydrophobic. They should first be dissolved in an organic solvent to create a high-concentration stock solution before being diluted into your aqueous cell culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

  • Working Solution: Dilute the DMSO stock directly into pre-warmed (37°C) culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically ≤ 0.1% (v/v).[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: What should I do if I see a precipitate after adding the compound to my media?

A2: Precipitation can occur if the compound's solubility limit in the aqueous medium is exceeded or due to improper dilution technique.[1][2]

  • Troubleshooting Steps:

    • Check Final Concentration: You may be using a concentration that is too high. Try lowering the final working concentration.

    • Improve Dilution Technique: When preparing the working solution, add the DMSO stock to your pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[1]

    • Verify Stock Solution: Ensure your DMSO stock is fully dissolved and has no visible crystals before diluting it.

    • Serum Interaction: Some compounds can bind to proteins in fetal bovine serum (FBS), affecting their solubility. While this is less common, you could test solubility in serum-free media if problems persist.

Q3: What is a good starting concentration and how do I determine the optimal dose?

A3: The effective concentration is highly cell-line dependent.[3] A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50).

  • Starting Range: For a new compound, it is advisable to test a wide range of concentrations using a logarithmic or semi-log dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

  • Determining IC50: The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability.[4] This value is typically determined by treating cells with various concentrations of the compound for a fixed time (e.g., 24, 48, or 72 hours) and then performing a cell viability assay (like MTT or resazurin).[4][5] The results are plotted as percent viability versus log concentration, and a non-linear regression analysis is used to calculate the IC50 value.[6]

Q4: How long should I incubate my cells with the compound?

A4: The optimal incubation time depends on the biological endpoint you are measuring. A time-course experiment is essential for optimization.[6][7]

  • Cell Viability/Proliferation: For assays measuring overall cell growth or death, longer incubation times are common, typically ranging from 24 to 72 hours.[6][7]

  • Signaling Pathway Analysis: To detect more immediate effects, such as the phosphorylation of a protein in a signaling cascade (e.g., via Western Blot), shorter incubation times are often sufficient. A suggested range could be 30 minutes, 1, 2, 4, 8, and 24 hours.[6]

  • Apoptosis/Cell Cycle Arrest: Detection of apoptosis (e.g., via Annexin V staining) or cell cycle changes often requires intermediate incubation times, typically between 12 and 48 hours.[5][8]

Q5: I'm not seeing any effect on my cells. What should I do?

A5: This is a common issue in experimental biology.[9][10]

  • Troubleshooting Flowchart:

    • Confirm Compound Activity: Ensure your compound stock is correctly prepared and has not degraded. Use a positive control cell line known to be sensitive, if possible.[6]

    • Increase Concentration: The concentrations you tested might be too low for your specific cell line. Try a higher dose range.[11]

    • Extend Incubation Time: The biological effect you are measuring may take longer to manifest. Extend your time-course study.[11]

    • Check Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Stressed or senescent cells may respond differently.

    • Verify Protocol: Double-check all steps of your assay protocol, from cell seeding density to reagent preparation.[9]

Q6: I'm observing high levels of cell death even at low concentrations. How can I fix this?

A6: Excessive cytotoxicity can mask specific mechanistic effects.

  • Possible Causes & Solutions:

    • Incubation Time is Too Long: Prolonged exposure can lead to off-target effects. Reduce the incubation time.[6]

    • Solvent Toxicity: Ensure the final DMSO concentration is not the cause. Run a vehicle-only control at the highest DMSO concentration used.[6]

    • High Cell Line Sensitivity: Your cell line may be exceptionally sensitive. Test a lower range of concentrations to find a non-lethal dose that still modulates the target pathway.

Quantitative Data Summary

The following tables summarize IC50 values for Emodin and extracts from Desmodium gangeticum (DG) found in the literature. These values highlight the variability across different cell lines and should be used as a reference for designing your own dose-response experiments.

Table 1: IC50 Values of Emodin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepaRGHepatocellular Carcinoma24~40
HepaRGHepatocellular Carcinoma48~20
HK-2Human Kidney EpithelialNot SpecifiedDose-dependent inhibition
A375MelanomaNot SpecifiedProliferation inhibited
COLO 800MelanomaNot SpecifiedProliferation inhibited

(Data synthesized from studies on Emodin and Aloe-Emodin, which show dose- and time-dependent inhibition of cell proliferation and induction of apoptosis)[12][13][14]

Table 2: IC50 Values of Desmodium gangeticum (DG) Crude Extract

Cell LineCancer TypeIncubation Time (h)IC50 (mg/ml)
A549Human Lung Carcinoma241.26
A549Human Lung Carcinoma480.93
A549Human Lung Carcinoma720.82

(Data from a study on the crude extract of Desmodium gangeticum)[15]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound treatment.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of your this compound stock in complete culture medium. It is common to prepare these at 2x the final desired concentration.

  • Treatment: Carefully remove the medium from the wells. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[6]

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression or phosphorylation in the Wnt/β-catenin and apoptosis pathways.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase, as trypsin can sometimes cleave surface proteins.[16] Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Mandatory Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_off Wnt OFF (Active Destruction) cluster_on Wnt ON (Pathway Activated) Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Recruits Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Complex Inhibits BetaCatenin_cyto β-catenin Complex->BetaCatenin_cyto Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome Ubiquitination BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates This compound This compound / Emodin This compound->BetaCatenin_nuc Potential Inhibition

Caption: Wnt/β-catenin signaling and potential inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Cell Line DoseResponse Dose-Response & Time-Course (MTT Assay) Start->DoseResponse CalcIC50 Calculate IC50 Select Optimal Time/Dose DoseResponse->CalcIC50 Mechanism Mechanistic Assays CalcIC50->Mechanism Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis Western Western Blot (Wnt & Apoptosis markers) Mechanism->Western CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Analysis Data Analysis & Interpretation Apoptosis->Analysis Western->Analysis CellCycle->Analysis

Caption: Workflow for assessing this compound's cellular effects.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Start Experiment Yields Unexpected Results NoEffect No Effect Observed Start->NoEffect e.g., No change in viability TooMuchDeath Excessive Cell Death Start->TooMuchDeath e.g., Viability near zero CheckStock Is Compound Stock OK? (Freshly prepared? Stored correctly?) NoEffect->CheckStock CheckVehicle Is Vehicle Control OK? (DMSO < 0.1%?) TooMuchDeath->CheckVehicle IncreaseDose Increase Concentration Range CheckStock->IncreaseDose Yes Reassess1 Re-run Experiment CheckStock->Reassess1 No, remake stock IncreaseTime Extend Incubation Time IncreaseDose->IncreaseTime CheckCells Check Cell Health & Passage # IncreaseTime->CheckCells CheckCells->Reassess1 DecreaseDose Decrease Concentration Range CheckVehicle->DecreaseDose Yes Reassess2 Re-run Experiment CheckVehicle->Reassess2 No, adjust vehicle DecreaseTime Shorten Incubation Time DecreaseDose->DecreaseTime DecreaseTime->Reassess2

Caption: Troubleshooting flowchart for unexpected results.

References

Calibration curve issues in Desmodin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Desmodin quantification via LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves in this compound quantification?

A1: Non-linear calibration curves for this compound are frequently observed in LC-MS/MS analysis and can stem from several factors. These include matrix effects from biological samples, saturation of the ion source or detector at high concentrations, and issues with the preparation of calibration standards. It is also possible that the analyte-internal standard response ratio is not linear across the entire concentration range.

Q2: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What should I check first?

A2: A low correlation coefficient is a primary indicator of issues with your assay. Here are the initial troubleshooting steps:

  • Preparation of Standards: Verify the accuracy of your stock solution and the serial dilutions for your calibration standards. Pipetting errors or incorrect calculations can introduce significant variability.

  • Internal Standard (IS) Response: Check the peak area of the internal standard across all calibration points. A consistent IS response is crucial. Significant variations may indicate problems with sample preparation or instrument stability.

  • Matrix Effects: If you are using a simple protein precipitation, consider a more robust sample clean-up method like solid-phase extraction (SPE) to minimize matrix interference.

  • Instrument Performance: Ensure the LC-MS/MS system is performing optimally. Check for any recent maintenance issues or changes in performance.

Q3: I'm observing significant signal suppression or enhancement. How can I mitigate these matrix effects for this compound analysis?

A3: Matrix effects are a common challenge in the bioanalysis of this compound from complex matrices like plasma or urine.[1][2] Here are effective strategies to minimize their impact:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as d4-Desmosine, will co-elute with this compound and experience similar ionization suppression or enhancement, thus providing a reliable normalization of the signal.[3][4]

  • Improve Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.[5]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components that may be causing the interference.

  • Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their effect on the ionization of this compound.

Q4: What is a suitable internal standard for this compound quantification?

A4: The ideal internal standard for this compound quantification is a stable isotope-labeled (SIL) version of the analyte.[4] Deuterated Desmosine (B133005) (e.g., d4-Desmosine) and ¹³C,¹⁵N-labeled Isodesmosine (B1214917) have been successfully used in published methods.[3][6] These SIL-IS have nearly identical chemical and physical properties to this compound, ensuring they behave similarly during sample extraction, chromatography, and ionization, which is critical for accurate quantification.[7]

Q5: What are the key stability considerations for this compound in biological samples?

A5: this compound stability in biological matrices is a critical factor for reliable quantification. Studies have shown that this compound in serum and plasma is stable at room temperature or 4°C for at least 20 hours and can withstand at least three freeze-thaw cycles.[8] However, it is always recommended to perform your own stability assessments under your specific storage and handling conditions. Factors that can affect stability include temperature, light exposure, and enzymatic degradation.[9][10]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve
Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation 1. Prepare fresh stock and working solutions. 2. Use calibrated pipettes and proper pipetting techniques. 3. Verify calculations for serial dilutions.
Matrix Effects 1. Implement a stable isotope-labeled internal standard (SIL-IS). 2. Optimize the sample preparation method (e.g., switch from protein precipitation to SPE). 3. Dilute the sample to reduce matrix component concentration.
Detector Saturation 1. Extend the upper limit of quantification (ULOQ) of your calibration curve to identify the point of saturation. 2. If saturation is observed, either narrow the calibration range or dilute samples that fall in the saturation region.
Inappropriate Regression Model 1. Evaluate both linear and quadratic regression models. 2. Use a weighting factor (e.g., 1/x or 1/x²) if heteroscedasticity is observed (i.e., variance is not constant across the concentration range).
Issue 2: High Variability in Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure consistent timing and execution of each step in the sample preparation protocol. 2. Check for lot-to-lot variability in SPE cartridges or other consumables.
Analyte Instability 1. Evaluate the stability of this compound under your specific sample handling and storage conditions (bench-top, freeze-thaw, long-term). 2. Minimize the time samples are at room temperature before processing.
Internal Standard Issues 1. Ensure the internal standard is added at a consistent concentration to all samples and standards. 2. Verify the stability of the internal standard in the stock solution and in the final extracted sample.
Instrument Carryover 1. Inject a blank sample after the highest calibration standard to check for carryover. 2. If carryover is present, optimize the autosampler wash procedure.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol/water mixture) to prepare a primary stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent.

  • Calibration Standards: Spike the appropriate blank biological matrix (e.g., human plasma) with the working standard solutions to create a set of at least 6-8 non-zero calibration standards covering the desired quantification range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range using a separate stock solution from the one used for the calibration standards.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • Sample Aliquoting: Aliquot a known volume of the biological sample (e.g., 100 µL of plasma), calibration standards, or QC samples into a microcentrifuge tube.

  • Internal Standard Addition: Add a small volume of the internal standard working solution to each tube.

  • Precipitation: Add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile) to each tube.

  • Vortexing: Vortex the tubes vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing & Quantification prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal_qc Spike Blank Matrix (Calibration & QC Samples) prep_stock->prep_cal_qc add_is Add Internal Standard prep_cal_qc->add_is prep_sample Aliquot Unknown Samples prep_sample->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction centrifuge Centrifuge/Elute extraction->centrifuge transfer Transfer Supernatant/Eluate centrifuge->transfer injection Inject into LC-MS/MS transfer->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration cal_curve Generate Calibration Curve integration->cal_curve quantify Quantify Unknowns cal_curve->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Calibration Curve (r² < 0.99 or High %RE) check_is Check Internal Standard Response Consistency start->check_is is_ok Consistent check_is->is_ok is_not_ok Inconsistent check_is->is_not_ok check_prep Review Standard/Sample Preparation Protocol is_ok->check_prep is_not_ok->check_prep prep_ok Protocol OK check_prep->prep_ok prep_not_ok Error Identified check_prep->prep_not_ok check_matrix Investigate Matrix Effects prep_ok->check_matrix fix_prep Correct Pipetting/ Calculations & Re-prepare prep_not_ok->fix_prep matrix_ok Minimal Effects check_matrix->matrix_ok matrix_not_ok Significant Effects check_matrix->matrix_not_ok check_instrument Assess Instrument Performance matrix_ok->check_instrument improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_not_ok->improve_cleanup use_sil_is Use Stable Isotope- Labeled IS matrix_not_ok->use_sil_is instrument_ok Performance OK check_instrument->instrument_ok instrument_not_ok Issue Found check_instrument->instrument_not_ok maintain_instrument Perform Instrument Maintenance instrument_not_ok->maintain_instrument

Caption: Troubleshooting logic for calibration curve issues.

References

Interpreting ambiguous results in Desmodin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desmodin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting ambiguous results and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. It primarily acts by competitively binding to the ATP-binding pocket of phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3 and subsequent downstream activation of Akt and mTOR. This inhibition leads to decreased cell proliferation, survival, and growth.

Q2: I am observing significant cell death at my target concentration, but western blot analysis shows incomplete inhibition of p-Akt. Why is this happening?

A2: This discrepancy can arise from several factors:

  • Off-target effects: this compound may have off-target cytotoxic effects that are independent of the PI3K pathway.

  • Timing of analysis: The peak of p-Akt inhibition might occur at a different time point than the onset of significant apoptosis.

  • Cellular context: The specific cell line you are using may have parallel survival pathways that are not dependent on PI3K signaling, but are sensitive to this compound's off-target activities.

  • Drug concentration: The concentration causing cytotoxicity might be much higher than that required for effective PI3K pathway inhibition, leading to confounding off-target effects.

Q3: My cell viability assay results are inconsistent across experiments. What are the potential causes?

A3: Inconsistent cell viability results are a common issue. Consider the following:

  • Reagent stability: Ensure this compound aliquots are stored correctly and have not undergone multiple freeze-thaw cycles.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

  • Seeding density: Inconsistent initial cell seeding density can lead to variability in proliferation rates and drug response.

  • Assay timing: Ensure that the duration of drug exposure and the timing of the viability assay are consistent between experiments.

Troubleshooting Guides

Issue 1: Unexpected Increase in p-Akt Levels at High this compound Concentrations

Symptoms: Western blot analysis shows a paradoxical increase in phosphorylated Akt (p-Akt) at concentrations of this compound above the expected IC50.

Possible Causes and Solutions:

CauseRecommended Action
Feedback Loop Activation High levels of PI3K inhibition can sometimes trigger a compensatory feedback loop, leading to the activation of upstream receptor tyrosine kinases (RTKs) and subsequent reactivation of the PI3K/Akt pathway. Perform a time-course experiment to observe the dynamics of p-Akt and p-RTK levels.
Off-Target Kinase Activation This compound might be activating other kinases at high concentrations that can phosphorylate Akt. A kinome screen could identify potential off-target interactions.
Antibody Specificity Issues The antibody used for western blotting may be cross-reacting with other phosphorylated proteins that are upregulated at high this compound concentrations. Validate your antibody using a known positive and negative control.

Experimental Workflow for Troubleshooting Unexpected p-Akt Increase:

G start Start: Unexpected p-Akt increase observed time_course Perform Time-Course Western Blot (0, 1, 6, 12, 24h) start->time_course feedback_check Assess p-RTK levels (e.g., p-EGFR, p-HER2) time_course->feedback_check feedback_pos Feedback loop confirmed feedback_check->feedback_pos p-RTKs increased feedback_neg No change in p-RTKs feedback_check->feedback_neg p-RTKs not increased end_feedback Conclusion: Feedback activation is likely cause. Consider combination therapy. feedback_pos->end_feedback kinome_screen Perform Kinome Screen feedback_neg->kinome_screen off_target_pos Off-target kinase identified kinome_screen->off_target_pos Kinase activated off_target_neg No significant off-target activation kinome_screen->off_target_neg No kinase activated end_off_target Conclusion: Off-target activation is the likely cause. Characterize the off-target kinase. off_target_pos->end_off_target antibody_validation Validate p-Akt Antibody (e.g., with lambda phosphatase) off_target_neg->antibody_validation antibody_valid Antibody is specific antibody_validation->antibody_valid antibody_invalid Antibody is non-specific antibody_validation->antibody_invalid Signal lost with phosphatase end_unresolved Issue unresolved. Consider alternative hypotheses. antibody_valid->end_unresolved end_antibody Conclusion: Use a different, validated p-Akt antibody. antibody_invalid->end_antibody

Troubleshooting workflow for unexpected p-Akt increase.

Issue 2: High Variability in Cell Viability Data

Symptoms: Large error bars in cell viability assays (e.g., MTT, CellTiter-Glo) and poor reproducibility between replicate experiments.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Cell Seeding Use an automated cell counter to ensure consistent cell numbers. Allow cells to adhere and stabilize for 24 hours before adding this compound.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
This compound Precipitation Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower final concentration.
Incomplete Reagent Mixing Ensure thorough but gentle mixing after adding the viability reagent to each well.

Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) and Total Akt
  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody for p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detector.

    • Strip the membrane and re-probe for Total Akt and a loading control (e.g., GAPDH).

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature on a shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation releases inhibition

This compound's inhibitory action on the PI3K/Akt/mTOR pathway.

Validation & Comparative

Desmodin: A Computationally Predicted CDK5 Inhibitor Compared to Experimentally Validated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Desmodin, a computationally identified potential inhibitor of Cyclin-Dependent Kinase 5 (CDK5), against a panel of established, experimentally validated CDK5 inhibitors. This document summarizes the available data, outlines experimental methodologies for inhibitor assessment, and visualizes key cellular pathways and workflows.

Introduction to CDK5 and its Inhibition

Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the serine/threonine kinase family, predominantly active in post-mitotic neurons.[1] Unlike other CDKs, its activity is not directly linked to the cell cycle but is crucial for neuronal development, migration, and synaptic plasticity. Dysregulation of CDK5 activity has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in some cancers, making it a significant therapeutic target.[1][2] The development of potent and selective CDK5 inhibitors is a key focus in the quest for novel treatments for these conditions.

This compound: A Computationally Predicted Inhibitor

Recent in-silico studies have identified this compound, a phytochemical, as a potential ATP-competitive inhibitor of CDK5.[2][3] This prediction is based on computational methods, including virtual screening of phytochemical libraries, molecular docking, and molecular dynamics simulations, which suggest a significant binding affinity of this compound to the ATP-binding pocket of CDK5.[2]

It is crucial to note that, to date, the inhibitory activity of this compound against CDK5 has not been experimentally validated. The data presented below for this compound is purely computational and awaits confirmation through in-vitro and in-vivo studies.

Comparative Efficacy of CDK5 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized CDK5 inhibitors, providing a benchmark against which the computationally predicted potential of this compound can be contextualized. The IC50 values, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, are a standard measure of inhibitor efficacy.

InhibitorTypeCDK5 IC50 (in vitro)Other CDKs Inhibited (IC50)Reference
This compound Phytochemical (potential)Not Experimentally DeterminedNot Experimentally Determined[2][3]
Roscovitine (Seliciclib) Purine analogue0.16 µM - 0.7 µMCDK1 (0.65 µM), CDK2 (0.7 µM), CDK7, CDK9 (~0.2-0.7 µM)[4][5]
Dinaciclib Pyrazolo[1,5-a]pyrimidine1 nMCDK1 (3 nM), CDK2 (1 nM), CDK9 (4 nM)[6]
Flavopiridol (Alvocidib) FlavonoidPotent inhibitor (specific IC50 varies)Broad-spectrum CDK inhibitor[6][7]
Olomoucine Purine analogue3 µMCDK1 (7 µM), CDK2 (7 µM)[8]
Purvalanol A Purine analogue75 nMCDK2 (4-70 nM)[8]
AT7519 Pyrazole derivative0.13 µMCDK1 (0.21 µM), CDK2 (0.047 µM), CDK4 (0.1 µM), CDK6 (0.17 µM), CDK9 (0.13 µM)[8]

Experimental Protocols

The determination of a compound's inhibitory effect on CDK5 activity is typically achieved through in-vitro kinase assays. Below is a generalized protocol for such an assay.

In-vitro CDK5 Kinase Assay Protocol

This protocol outlines the measurement of CDK5 kinase activity and its inhibition using a radiometric assay with [γ-³²P]ATP.

Materials:

  • Recombinant active CDK5/p25 or CDK5/p35 enzyme

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., MOPS, MgCl₂, EGTA, EDTA, DTT)

  • Test inhibitor (e.g., this compound, dissolved in DMSO)

  • Positive control inhibitor (e.g., Roscovitine)

  • Negative control (DMSO)

  • SDS-PAGE apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the substrate (Histone H1), and the recombinant CDK5 enzyme.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixtures. Include a positive control (a known CDK5 inhibitor) and a negative control (vehicle, typically DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the reaction tubes at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by SDS-PAGE. The phosphorylated Histone H1 will be radioactive.

  • Detection: Visualize the phosphorylated substrate by autoradiography or a phosphorimager.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9]

Visualizing Cellular Pathways and Workflows

To better understand the context of CDK5 inhibition and the process of identifying novel inhibitors, the following diagrams are provided.

CDK5_Signaling_Pathway cluster_downstream Downstream Targets cluster_effects Cellular Effects p35_p39 p35 / p39 Active_CDK5 Active CDK5 Complex p35_p39->Active_CDK5 Activation CDK5 CDK5 CDK5->Active_CDK5 Tau Tau Active_CDK5->Tau Phosphorylation pRB pRB Active_CDK5->pRB Phosphorylation MEK1 MEK1 Active_CDK5->MEK1 Phosphorylation PAK1 PAK1 Active_CDK5->PAK1 Phosphorylation Inhibitors This compound (potential) Roscovitine Dinaciclib Inhibitors->Active_CDK5 Neurodegeneration Neurodegeneration (hyperphosphorylation) Tau->Neurodegeneration Neurite_Outgrowth Neurite Outgrowth pRB->Neurite_Outgrowth Synaptic_Plasticity Synaptic Plasticity MEK1->Synaptic_Plasticity PAK1->Neurite_Outgrowth

Caption: Simplified CDK5 signaling pathway and points of inhibition.

Inhibitor_Screening_Workflow Library Phytochemical Library (e.g., containing this compound) Virtual_Screening Virtual Screening & Molecular Docking Library->Virtual_Screening Hit_Identification Hit Identification (e.g., this compound) Virtual_Screening->Hit_Identification MD_Simulations Molecular Dynamics Simulations Hit_Identification->MD_Simulations In_Vitro_Assay In-vitro Kinase Assay (IC50 Determination) MD_Simulations->In_Vitro_Assay Experimental Validation Lead_Optimization Lead Optimization In_Vitro_Assay->Lead_Optimization In_Vivo_Studies In-vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for identifying and validating novel CDK5 inhibitors.

Conclusion

This compound presents an interesting, computationally-predicted candidate for CDK5 inhibition. However, without experimental validation, its efficacy remains theoretical. The established CDK5 inhibitors, such as Roscovitine and Dinaciclib, offer a clear benchmark for potency and have well-characterized biological activities. Future research should focus on the experimental validation of this compound's inhibitory potential against CDK5 to determine its true therapeutic promise. The methodologies and comparative data provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor discovery.

References

Desmodin vs. Isopongachromene: A Comparative Guide to a New Frontier of CDK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new in silico study has identified two novel phytochemicals, Desmodin and Isopongachromene, as promising inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a critical enzyme implicated in neurodegenerative diseases and cancer. This guide provides a comprehensive comparison of these two potential therapeutic agents, based on the available computational data, and outlines the experimental path forward for their validation.

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine-threonine kinase that plays a pivotal role in neuronal development and function.[1] However, its dysregulation has been linked to the pathology of Alzheimer's disease, Parkinson's disease, and various cancers, making it a significant target for drug development.[1][2] A recent study by Akhtar et al. (2022) utilized a computational approach to screen a library of phytochemicals from Indian medicinal plants, identifying this compound and Isopongachromene as potent, ATP-competitive inhibitors of CDK5.[1][3] This guide synthesizes the findings of this research, presenting a comparative analysis of these two compounds and providing the context for their potential therapeutic applications.

Computational Performance Metrics

While experimental validation is pending, the computational analysis provides a strong basis for the potential of this compound and Isopongachromene as CDK5 inhibitors. The following table summarizes the key in silico metrics from the study by Akhtar et al. (2022), which suggest a strong binding affinity of both compounds to the ATP-binding pocket of CDK5.

ParameterThis compoundIsopongachromeneRoscovitine (Control)
Binding Energy (kcal/mol) -10.1-9.9-8.7
Predicted pKi 7.407.266.38
Interacting Residues Leu13, Val21, Ala34, Val67, Phe83, Gln84, Gln132, Asp145, Asn146Leu13, Val21, Ala34, Val67, Phe83, Gln84, Gln132, Asp145, Asn146Leu13, Val21, Ala34, Val67, Phe83, Gln84, Gln132, Asp145, Asn146

Data sourced from Akhtar et al. (2022). Binding energy and predicted pKi are indicators of the strength of the interaction between the compound and the target protein, with more negative binding energy and higher pKi values suggesting stronger binding.

The CDK5 Signaling Pathway and Inhibition

CDK5 is activated by binding to its regulatory partners, p35 or p39. The resulting complex phosphorylates a variety of downstream substrates, influencing processes such as neuronal migration, neurite outgrowth, and synaptic plasticity. In pathological conditions, p35 can be cleaved into p25, leading to the hyperactivation of CDK5 and contributing to neurotoxicity. This compound and Isopongachromene are predicted to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK5 and preventing the transfer of phosphate (B84403) to its substrates, thereby blocking its downstream effects.

CDK5_Signaling_Pathway cluster_activation Activation cluster_active_complex Active Complex cluster_substrates Downstream Substrates cluster_inhibition Inhibition p35 p35/p39 CDK5 CDK5 p35->CDK5 Binding Active_CDK5 Active CDK5/p35 Tau Tau Active_CDK5->Tau Phosphorylation pRB pRB Active_CDK5->pRB Phosphorylation MEK1 MEK1 Active_CDK5->MEK1 Phosphorylation PAK1 PAK1 Active_CDK5->PAK1 Phosphorylation This compound This compound This compound->Active_CDK5 Inhibition Isopongachromene Isopongachromene Isopongachromene->Active_CDK5 Inhibition

Figure 1: Simplified CDK5 signaling pathway and the proposed mechanism of inhibition by this compound and Isopongachromene.

The Path to Validation: Experimental Protocols

The promising in silico results for this compound and Isopongachromene necessitate experimental validation. The following are standard methodologies that would be employed to confirm their CDK5 inhibitory activity.

In Vitro Kinase Assay

An in vitro kinase assay is the first step to experimentally determine the inhibitory potency of a compound. The primary output of this assay is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol Outline:

  • Reagents and Materials: Recombinant human CDK5/p25 complex, a suitable substrate (e.g., Histone H1), ATP (radiolabeled or non-radiolabeled), this compound/Isopongachromene, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Serially dilute this compound and Isopongachromene to a range of concentrations. b. In a microplate, combine the CDK5/p25 enzyme, the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction for a specified time at a controlled temperature. e. Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Dilution Serial Dilution of Inhibitors (this compound/Isopongachromene) Start->Dilution Reaction_Setup Set up Kinase Reaction: - CDK5/p25 Enzyme - Substrate (e.g., Histone H1) - Diluted Inhibitor Dilution->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Detect Kinase Activity (e.g., ADP-Glo Assay) Termination->Detection Analysis Data Analysis: Calculate IC50 Value Detection->Analysis

Figure 2: A generalized workflow for an in vitro CDK5 kinase assay.
Cell-Based Assays

Following in vitro validation, cell-based assays are crucial to assess the compounds' effects in a biological context. These assays can determine the compounds' ability to penetrate cells, engage the target, and elicit a cellular response.

Examples of Cell-Based Assays:

  • Western Blotting: To measure the phosphorylation of CDK5 substrates (e.g., Tau, pRB) in cells treated with this compound or Isopongachromene. A reduction in substrate phosphorylation would indicate target engagement and inhibition of CDK5 activity.

  • Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines where CDK5 is overexpressed or hyperactive.

  • Neuronal Cell-Based Models: To evaluate the neuroprotective effects of the compounds in models of neurodegeneration, for instance, by measuring neuronal survival or neurite outgrowth in the presence of a neurotoxic stimulus.

Future Outlook

The computational identification of this compound and Isopongachromene as potent CDK5 inhibitors opens up an exciting new avenue for the development of therapeutics for neurodegenerative diseases and cancer.[1][3] While the in silico data is compelling, it is imperative that these findings are now translated into experimental validation. The detailed experimental protocols outlined above provide a clear roadmap for the necessary future research. Should these compounds prove to be effective and selective inhibitors of CDK5 in experimental settings, they could represent a significant advancement in the field of kinase inhibitor drug discovery. The scientific community awaits the results of these crucial next steps with great interest.

References

In Vitro Anticancer Activity of Desmodin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide on the in vitro anticancer activity of Desmodin, a natural compound of interest for cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its performance, where data is available, in comparison to other alternatives, supported by experimental data.

Executive Summary

This compound, a compound derived from the plant Desmodium gangeticum, has demonstrated potential anticancer properties. In vitro studies on the crude extract of Desmodium gangeticum have shown inhibitory effects on the growth of human lung carcinoma cells (A549). The primary mechanism of action appears to be the induction of cell cycle arrest at the G1 phase. This is achieved by modulating the expression of key regulatory proteins, including the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and cyclins D1 and E, alongside the downregulation of cyclins A and B1, and the cell division cycle protein 2 (Cdc2).

While data on the purified compound this compound is limited, this guide compiles the available information on the activity of its parent extract and provides a comparative context with the standard chemotherapeutic agent, doxorubicin. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research in this area.

Data Presentation

Due to the limited availability of public data on purified this compound, the following tables present data on the cytotoxic activity of the crude aqueous extract of Desmodium gangeticum (DG) against the A549 human lung carcinoma cell line. For comparative purposes, a table with the cytotoxic activity of the standard chemotherapeutic drug, Doxorubicin, against various cancer cell lines is also included.

Table 1: Cytotoxicity of Desmodium gangeticum (DG) Crude Extract against A549 Human Lung Carcinoma Cells [1]

Time PointIC50 (mg/mL)
24 hours0.75 ± 0.05
48 hours0.50 ± 0.03
72 hours0.25 ± 0.02

IC50 values represent the concentration of the extract required to inhibit the growth of 50% of the cells.

Table 2: Comparative Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.1 - 1.2[2]
HeLa (Cervical)~1.45[3]
A549 (Lung)~0.2Data from various sources

Note: The IC50 values for Doxorubicin are provided as a general reference and were not determined in a head-to-head comparison with this compound.

Signaling Pathway

The proposed mechanism of action for the anticancer activity of the crude extract of Desmodium gangeticum, and by extension potentially this compound, involves the regulation of the cell cycle. The extract induces a G1 phase arrest by influencing the expression of key cell cycle regulatory proteins.

G1_Arrest_Pathway This compound Desmodium gangeticum Extract (this compound) p21 p21 This compound->p21 Upregulates p27 p27 This compound->p27 Upregulates CyclinA_CDK2 Cyclin A / CDK2 This compound->CyclinA_CDK2 Downregulates CyclinB_CDK1 Cyclin B / CDK1 (Cdc2) This compound->CyclinB_CDK1 Downregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits G1_Arrest G1 Phase Arrest p27->CyclinD_CDK46 Inhibits p27->CyclinE_CDK2 Inhibits G1_Phase G1 Phase S_Phase S Phase CyclinD_CDK46->S_Phase Promotes CyclinE_CDK2->S_Phase Promotes G2_Phase G2 Phase CyclinA_CDK2->G2_Phase Promotes M_Phase M Phase CyclinB_CDK1->M_Phase Promotes G1_Phase->S_Phase Progression S_Phase->G2_Phase G2_Phase->M_Phase

Caption: Proposed signaling pathway of Desmodium gangeticum extract inducing G1 cell cycle arrest.

Experimental Protocols

Detailed methodologies for key in vitro experiments to validate the anticancer activity of a compound like this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cell migration.

Protocol:

  • Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound at various concentrations.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through an extracellular matrix.

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the coated inserts.

  • Treatment: Add medium containing this compound to the upper chamber.

  • Chemoattractant: Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of invaded cells under a microscope.

Conclusion

The available in vitro data on the crude extract of Desmodium gangeticum suggests a promising anticancer potential, primarily through the induction of G1 cell cycle arrest in A549 lung cancer cells. However, to fully validate the anticancer activity of purified this compound, further comprehensive studies are required. These should include determining its IC50 values across a panel of cancer cell lines, direct comparative studies with standard chemotherapeutic agents, and detailed quantitative analysis of its effects on apoptosis, cell cycle, migration, and invasion. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

Cross-Validation of Molecular Docking and Experimental Results for Desmodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational molecular docking predictions for the natural compound Desmodin and the available experimental data on the anti-cancer properties of extracts from its source, Desmodium gangeticum. While in-silico studies have identified this compound as a promising candidate for cancer therapy, this guide highlights the current gap in experimental validation for the pure compound and outlines the necessary experimental protocols to bridge this gap.

Molecular Docking Analysis of this compound

Computational studies have explored the potential of this compound as an anti-cancer agent by predicting its interaction with key proteins involved in cancer progression. A significant in-silico study identified Cyclin-dependent kinase 5 (CDK5) as a potential molecular target for this compound. CDK5 is a protein kinase that has been implicated in tumorigenesis and neurodegenerative diseases.

The molecular docking analysis suggests that this compound could act as an ATP-competitive inhibitor of CDK5, binding to its ATP-binding pocket. This prediction is based on virtual screening of phytochemical libraries and subsequent molecular dynamics simulations to assess the stability of the this compound-CDK5 complex.

Table 1: Summary of Molecular Docking Predictions for this compound

CompoundPredicted TargetPredicted Mechanism of ActionReference
This compoundCyclin-dependent kinase 5 (CDK5)ATP-competitive inhibition[1]

Experimental Evidence from Desmodium gangeticum Extracts

While experimental data on pure this compound is limited, studies on the crude extracts of Desmodium gangeticum provide valuable insights into its potential anti-cancer effects. Research on A549 human lung carcinoma cells has demonstrated that a crude extract of D. gangeticum can inhibit cancer cell growth in a concentration- and time-dependent manner.

The primary mechanism of action observed for the extract is the induction of cell cycle arrest at the G1 phase. This is accompanied by the modulation of several key cell cycle regulatory proteins.

Table 2: Experimental Effects of Desmodium gangeticum Crude Extract on A549 Cancer Cells

Experimental AssayObserved EffectModulated ProteinsReference
Cell Viability (MTT Assay)Inhibition of A549 cell growth-[2]
Cell Cycle Analysis (Flow Cytometry)Arrest of cells in the G1 phase-[2]
Protein Expression (Western Blot)- Increased expression- Decreased expression- p21, p27, Cyclin D1, Cyclin E- Cyclin A, Cyclin B1, Cdc2 (CDK1)[2]

Comparative Analysis and Future Directions

The molecular docking study pinpoints a specific molecular target for this compound (CDK5), suggesting a precise mechanism of action. In contrast, the experimental data from the crude extract of Desmodium gangeticum shows a broader effect on the cell cycle, implicating the regulation of multiple proteins.

This discrepancy highlights a critical knowledge gap: the lack of experimental validation for the anti-cancer effects of isolated this compound. It is plausible that this compound is a key contributor to the observed activity of the crude extract, and its inhibition of CDK5 could be an upstream event leading to the downstream modulation of other cell cycle proteins. However, without direct experimental evidence, this remains a hypothesis.

Therefore, the crucial next step in the investigation of this compound as a potential anti-cancer agent is to perform rigorous experimental validation using the purified compound. This will not only confirm its anti-cancer activity but also elucidate its precise mechanism of action and validate the in-silico predictions.

Experimental Protocols for Validation

To facilitate the experimental validation of this compound, the following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of pure this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if this compound induces programmed cell death (apoptosis).

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as CDK5 and other cell cycle regulators.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., CDK5, p21, Cyclin D1) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified to determine the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the predicted and observed mechanisms of action, as well as a proposed experimental workflow.

molecular_docking_pathway This compound This compound CDK5 CDK5 This compound->CDK5 Binds to ATP-binding pocket Inhibition This compound->Inhibition CellCycle Cell Cycle Progression CDK5->CellCycle Promotes ATP ATP ATP->CDK5 Binds Inhibition->CDK5 Inhibits experimental_pathway DG_Extract Desmodium gangeticum Crude Extract G1_Arrest G1 Phase Cell Cycle Arrest DG_Extract->G1_Arrest p21_p27 p21, p27 DG_Extract->p21_p27 Upregulates CyclinD1_E Cyclin D1, Cyclin E DG_Extract->CyclinD1_E Upregulates CyclinA_B1 Cyclin A, Cyclin B1 DG_Extract->CyclinA_B1 Downregulates Cdc2 Cdc2 (CDK1) DG_Extract->Cdc2 Downregulates Growth_Inhibition Cancer Cell Growth Inhibition G1_Arrest->Growth_Inhibition experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Experimental Validation Docking Molecular Docking (this compound vs. CDK5) CellViability Cell Viability Assay (MTT) Docking->CellViability Hypothesis Generation Apoptosis Apoptosis Assay (Annexin V) CellViability->Apoptosis Confirm Cytotoxicity WesternBlot Western Blot (CDK5, Cell Cycle Proteins) Apoptosis->WesternBlot Elucidate Mechanism WesternBlot->Docking Validate Target Engagement

References

Comparative analysis of Desmodin from different Desmodium species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Desmodin from Diverse Desmodium Species for Researchers and Drug Development Professionals

Introduction

This compound, a pterocarpan (B192222) class of flavonoid, is a significant bioactive compound found within various species of the genus Desmodium. This guide provides a comparative analysis of this compound derived from different Desmodium species, focusing on its biological activities and the methodologies for its study. While direct comparative studies on purified this compound from multiple species are limited, this document synthesizes available data on the phytochemical profile and bioactivity of extracts from various Desmodium species to infer the potential variations and applications of this compound. Notably, Desmodium gangeticum is a well-documented source of this compound, which has been shown to possess antileishmanial, antioxidant, anti-arthritic, and immunomodulatory activities[1][2]. Other species, such as Desmodium triflorum, have also been investigated for their flavonoid content and biological properties, including antibacterial, antiepileptic, antifungal, and radioprotective activities[1][2].

Data Presentation: Phytochemical and Biological Activity Comparison

Table 1: Comparative Antioxidant Activity of Methanolic Extracts from Various Desmodium Species

Desmodium SpeciesExtraction Yield (%)DPPH IC₅₀ (µg/mL)Reducing Power (µg ascorbate/mg sample)
D. gangeticum10.5 ± 0.4110.37 ± 2.5380.01 ± 0.39
D. heterocarpon8.9 ± 0.3> 1000018.24 ± 0.15
D. intortum9.7 ± 0.2> 1000025.46 ± 0.21
D. microphyllum7.8 ± 0.3> 1000012.58 ± 0.11
D. renifolium8.5 ± 0.2> 1000015.79 ± 0.14
D. scorpiurus6.9 ± 0.2852.87 ± 20.2135.17 ± 0.29
D. sequax12.3 ± 0.5201.19 ± 12.77115.32 ± 1.89
D. tortuosum9.2 ± 0.33390.93 ± 53.8129.87 ± 0.25
D. triflorum8.1 ± 0.21179.31 ± 21.7245.63 ± 0.38
D. uncinatum10.1 ± 0.4446.56 ± 10.4465.28 ± 0.54

Source: Adapted from Lin et al., 2012.[3]

Note: A lower DPPH IC₅₀ value indicates higher antioxidant activity. Higher reducing power also indicates greater antioxidant potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the isolation and biological evaluation of this compound from Desmodium species, based on established methods.

Protocol 1: Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from Desmodium plant material.

  • Plant Material Collection and Preparation:

    • Collect fresh, healthy plant parts (e.g., roots, aerial parts) of the desired Desmodium species.

    • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the material in the shade at room temperature for several days until completely dry.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Perform successive solvent extraction using a Soxhlet apparatus.

    • Begin with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and waxes.

    • Follow with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and finally methanol (B129727) or ethanol, to extract a wide range of compounds. This compound, being a flavonoid, is typically extracted in the more polar solvents.

  • Fractionation and Isolation:

    • Concentrate the desired solvent extract (e.g., methanolic extract) under reduced pressure using a rotary evaporator.

    • Subject the concentrated extract to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize spots under UV light and/or with a suitable staining reagent.

    • Pool fractions containing the compound of interest (this compound).

    • Perform further purification of the pooled fractions using techniques such as preparative HPLC to obtain pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol describes a common method for evaluating the antioxidant potential of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of the isolated this compound in methanol.

    • Use ascorbic acid or a similar standard antioxidant for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the this compound solution at different concentrations to the respective wells.

    • Include a control well containing DPPH solution and methanol (without the sample).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 3: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This protocol provides a method to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit protein denaturation.

  • Preparation of Reagents:

    • Prepare a solution of bovine serum albumin (BSA) or egg albumin in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

    • Prepare various concentrations of the isolated this compound.

    • Use a standard anti-inflammatory drug like diclofenac (B195802) sodium for comparison.

  • Assay Procedure:

    • Mix the protein solution with different concentrations of the this compound solution.

    • Include a control group with the protein solution and the vehicle used to dissolve this compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the solutions at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Isolation and Identification cluster_2 Phase 3: Biological Activity Assessment cluster_3 Phase 4: Comparative Analysis Start Collection of different Desmodium species Drying Drying and Pulverization Start->Drying Extraction Solvent Extraction Drying->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification Identification Spectroscopic Analysis (NMR, MS) Purification->Identification Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) Purification->AntiInflammatory DataAnalysis Data Compilation and Comparison Identification->DataAnalysis Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimuli NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription

References

Benchmarking Desmodin's antioxidant activity against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various Desmodium species, often cited for their medicinal properties, against well-established antioxidant compounds. As "Desmodin" as a specific compound is not extensively characterized in publicly available literature for its antioxidant properties, this guide will focus on the antioxidant capacity of extracts from different Desmodium species. The data presented herein is compiled from various scientific studies to offer a benchmark for evaluating the potential of Desmodium-derived compounds in antioxidant research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of Desmodium species has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radicals), are summarized below alongside the activities of standard antioxidants for a comprehensive comparison. A lower IC50 value indicates a higher antioxidant activity.

Compound/ExtractAssayIC50 (µg/mL)IC50 (µM)
Desmodium sequaxDPPH2.51-
Desmodium heterocarponDPPH4.83-
Desmodium microphyllumDPPH5.23-
Desmodium tortuosum (EtOAc fraction)DPPH6.79-
Desmodium gangeticumDPPH51.3-
Desmodium triquetrumDPPHSignificant dose-dependent activity-
Quercetin (B1663063)DPPH0.74 - 4.972.45 - 16.45
Ascorbic Acid (Vitamin C)DPPH4.97 - 9.5328.22 - 54.11
TroloxDPPH--
Desmodium pulchellumABTS--
Desmodium sequaxABTS--
Desmodium motoriumABTS--
QuercetinABTS--
Ascorbic Acid (Vitamin C)ABTS--
TroloxABTS--

Note: IC50 values for plant extracts are presented in µg/mL as the exact molar concentration of the active components is not known. The molecular weights used for conversion to µM are: Quercetin (302.24 g/mol ), Ascorbic Acid (176.12 g/mol ), and Trolox (250.29 g/mol ).[1][2][3][4][5][6]

In addition to in vitro chemical assays, the cellular antioxidant activity (CAA) provides a more biologically relevant measure of antioxidant potential by accounting for cellular uptake and metabolism.

Compound/ExtractAssayResults
Desmodium adscendensCellular ROS reduction83.21% reduction at 25 mg/mL
QuercetinCAAEC50 of 8.77 ± 0.09 μM
Ascorbic Acid (Vitamin C)CAAData not readily available in standardized units

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Procedure:

  • A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (Desmodium extract or standard antioxidant) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Procedure:

  • The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Procedure:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.

  • The cells are then treated with the test compound and a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • After an incubation period, a free radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.

  • In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • The fluorescence intensity is measured over time using a microplate reader.

  • The antioxidant capacity of the test compound is determined by its ability to inhibit the formation of DCF compared to control cells.

  • The results are often expressed as quercetin equivalents, which quantifies the antioxidant activity relative to that of quercetin.

Visualizing Methodologies and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay cluster_analysis Data Analysis Desmodium_Extract Desmodium Extract Preparation DPPH_Assay DPPH Assay Desmodium_Extract->DPPH_Assay ABTS_Assay ABTS Assay Desmodium_Extract->ABTS_Assay CAA_Assay Cellular Antioxidant Activity (CAA) Assay Desmodium_Extract->CAA_Assay Standard_Antioxidants Standard Antioxidants (Quercetin, Vit C, Trolox) Standard_Antioxidants->DPPH_Assay Standard_Antioxidants->ABTS_Assay Standard_Antioxidants->CAA_Assay IC50_Calculation IC50 Value Calculation DPPH_Assay->IC50_Calculation ABTS_Assay->IC50_Calculation CAA_Quantification CAA Value (Quercetin Equivalents) CAA_Assay->CAA_Quantification Comparison Comparative Analysis IC50_Calculation->Comparison CAA_Quantification->Comparison

Caption: Workflow for comparing antioxidant activity.

The antioxidant effects of many natural compounds are mediated through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Desmodium Desmodium (Antioxidant) Desmodium->Keap1_Nrf2 promotes dissociation Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_Ub promotes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: Nrf2 signaling pathway activation.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationships of Desmodin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Desmodin, a naturally occurring pterocarpan, and its synthetic analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate further research and development of this compound-based compounds for therapeutic applications.

Comparative Biological Activity of this compound and its Analogs

The following tables summarize the quantitative data from SAR studies, primarily focusing on the cytotoxic and antiviral activities of this compound and its derivatives.

Cytotoxicity Against Human Cancer Cell Lines

The in vitro anticancer activity of Desmosdumotin C (a compound related to this compound) and its newly synthesized analogs were evaluated against a panel of human tumor cell lines. The half-maximal effective concentration (ED50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1. A lower ED50 value indicates a higher potency.

Table 1: Cytotoxic Activity (ED50, µg/mL) of Desmosdumotin C Analogs [1]

CompoundA549 (Lung)A431 (Skin)1A9 (Ovarian)HCT-8 (Colon)PC-3 (Prostate)KB (Nasopharyngeal)KB-VIN (Drug-Resistant)HUVEC (Endothelial)
1 (Desmosdumotin C) 3.5-4.0->104.82.42.5
7 (4-Fluoro) 2.92.13.13.35.14.12.92.2
13 (4-Bromo-3'-propyl) 2.12.01.82.24.510.01.51.8
14 (4-Bromo-3',5'-dipropyl) 1.51.41.21.64.65.52.51.1
21 (3',3'-dimethyl-5'-ethyl) >10>10>10>10>10>100.7>10
26 (4-Bromo-3',3',5'-tripropyl) 1.01.20.91.32.34.21.91.5

Data extracted from "Antitumor Agents 259. Design, Syntheses and Structure-Activity-Relationship Study of Desmosdumotin C Analogs".[1]

Key SAR Insights from Cytotoxicity Data:

  • Halogenation: Fluorination at the C-4 position (compound 7) and bromination (compound 13) generally increased cytotoxic activity compared to the parent compound 1.[1]

  • Alkyl Substitution on Ring-A: Increasing the number and size of propyl groups on ring-A, especially in combination with bromination on ring-B (compounds 14 and 26), significantly enhanced cytotoxic potency across multiple cell lines.[1]

  • Selectivity: Compound 21 demonstrated remarkable selectivity for the drug-resistant KB-VIN cell line over its parent KB cell line, suggesting a potential to overcome drug resistance.[1]

  • Anti-angiogenic Potential: Several analogs, particularly compound 14, showed potent activity against Human Umbilical Vein Endothelial Cells (HUVEC), indicating potential anti-angiogenic properties.[1]

Antiviral Activity of Desmodium Flavonoids

While specific antiviral data for synthetic this compound analogs is limited in the reviewed literature, studies on flavonoids isolated from Desmodium species have demonstrated antiviral properties.

Table 2: Antiviral Activity of Flavonoids from Desmodium caudatum against Tobacco Mosaic Virus (TMV)

CompoundInactivation Efficacy (%)Protective Efficacy (%)Curative Efficacy (%)
2 64.62 - 82.5457.44 - 59.0041.17 - 43.92
5 64.62 - 82.5457.44 - 59.0041.17 - 43.92
6 64.62 - 82.54--
Ningnanmycin (Control) ---

Data is presented as a range of efficacy observed at a concentration of 500 µg/mL.

An ethanol (B145695) extract of Desmodium canadense has also shown significant virucidal activity against bovine herpesvirus type 1 (BoHV-1). The extract reduced the virus titer by a factor of ≥5.0±0.25 log10.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in each well is replaced with the medium containing the various concentrations of the test compound. Control wells with vehicle (DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The ED50 (or IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Virucidal Activity Assay

This protocol is used to determine the ability of a compound to directly inactivate viral particles.

  • Virus Preparation: A known titer of the virus stock (e.g., BoHV-1) is prepared.

  • Compound Incubation: The virus stock is incubated with various non-cytotoxic concentrations of the test extract (e.g., Desmodium canadense extract) for a defined period (e.g., 1-2 hours) at 37°C. A control with the virus incubated in the medium alone is also prepared.

  • Infection of Host Cells: The virus-compound mixture is then used to infect a monolayer of susceptible host cells (e.g., Madin-Darby bovine kidney - MDBK cells) in a 96-well plate.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-5 days.

  • Virus Titer Determination: The virus titer is determined using the 50% tissue culture infective dose (TCID50) method, which involves observing the CPE in the wells.

  • Data Analysis: The reduction in virus titer in the presence of the extract compared to the control is calculated to determine the virucidal activity.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and its analogs, as well as a typical experimental workflow.

Potential Signaling Pathways Modulated by Bioactive Flavonoids

This compound and its analogs, being flavonoids, are likely to exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis. In silico studies have suggested that this compound may act as a potential inhibitor of cyclin-dependent kinase 5 (CDK5), a key regulator in both cancer and neurodegenerative diseases.

cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 This compound Analog Action Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Ras Ras Growth Factors->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-kB NF-kB Akt->NF-kB Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Growth & Proliferation Desmodin_Analogs Desmodin_Analogs Desmodin_Analogs->PI3K Inhibition Desmodin_Analogs->Akt Inhibition Desmodin_Analogs->NF-kB Inhibition Apoptosis Apoptosis Desmodin_Analogs->Apoptosis

Potential anticancer signaling pathways modulated by this compound analogs.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic activity of this compound analogs.

cluster_workflow Cytotoxicity Screening Workflow A Cell Culture (e.g., A549, HCT-8) B Cell Seeding (96-well plates) A->B C Compound Treatment (this compound Analogs) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (ED50 Calculation) F->G H SAR Analysis G->H

A typical experimental workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

The SAR studies of this compound and its analogs have revealed promising candidates with potent cytotoxic and potential anti-angiogenic activities. The key structural modifications influencing bioactivity include halogenation and alkyl substitution. While the antiviral potential of the broader class of Desmodium flavonoids has been demonstrated, further investigation into the specific antiviral SAR of synthetic this compound analogs is warranted. Future research should also focus on elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs to better understand their mechanism of action and to guide the rational design of next-generation therapeutic agents. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers in this endeavor.

References

A Head-to-Head Comparison of Desmodin and Other Natural Compounds for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective neuroprotective agents, researchers are increasingly turning to natural compounds. Among these, Desmodin, a constituent of the Desmodium genus, has garnered attention for its potential therapeutic benefits in neurodegenerative diseases. This guide provides a comparative analysis of this compound against other well-researched natural compounds—curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063)—in the context of neuroprotection, supported by experimental data.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the neuroprotective effects of this compound (from Desmodium pulchellum extract), curcumin, resveratrol, and quercetin in in vitro models of neurotoxicity. The data is compiled from studies using neuronal cell lines exposed to toxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease.

CompoundCell LineNeurotoxinConcentration% Cell Viability Increase (vs. Toxin)% ROS Reduction (vs. Toxin)% MDA Reduction (vs. Toxin)Key Signaling Pathway(s)
Desmodium pulchellum extract SH-SY5Y6-OHDA (25 µM)250 µg/mL~50%~40%~35%Antioxidant/Radical Scavenging
Curcumin SH-SY5YAβ Oligomer40 µMSignificant protection (exact % not stated)[1]Significant reduction[1]Not specifiedNrf2/HO-1, PI3K/Akt[2][3]
Resveratrol PC126-OHDA (75 µM)25 µM~30%Not specifiedNot specifiedSIRT1, PI3K/Akt[4][5]
Quercetin SH-SY5Y6-OHDA (100 µM)50 nM~20%Significant reductionNot specifiedNrf2[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this comparison.

6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

This assay is a widely used in vitro model to screen for neuroprotective compounds against Parkinson's disease-like pathology.

a. Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.[8] To induce a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for 6 days.[9]

b. Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Desmodium pulchellum extract, curcumin, resveratrol, or quercetin) for a specified period (e.g., 2-4 hours).

c. Neurotoxin Exposure: Following pre-treatment, the culture medium is replaced with a medium containing 6-OHDA (e.g., 25-100 µM) and the test compound. The cells are then incubated for 24 hours.[10][11]

d. Assessment of Neuroprotection:

  • Cell Viability: Assessed using the MTT assay. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to a control group.[6]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorometer or flow cytometer.

  • Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is measured using a commercial assay kit, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.

MPP+-Induced Neurotoxicity Assay

This is another common in vitro model for Parkinson's disease.

a. Cell Culture: SH-SY5Y or PC12 cells are cultured as described above.

b. Treatment and Toxin Exposure: Cells are pre-treated with the test compound (e.g., quercetin) for a designated time before being exposed to MPP+ (e.g., 0.5 mM) for 24 hours.[12]

c. Evaluation of Neuroprotection: Cell viability and other neuroprotective parameters are assessed using the same methods described for the 6-OHDA model.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these natural compounds are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

cluster_workflow Experimental Workflow for Neuroprotection Assay Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment Neurotoxin Exposure Neurotoxin Exposure Compound Pre-treatment->Neurotoxin Exposure Assessment Assessment Neurotoxin Exposure->Assessment Cell Viability (MTT) Cell Viability (MTT) Assessment->Cell Viability (MTT) ROS Measurement ROS Measurement Assessment->ROS Measurement MDA Assay MDA Assay Assessment->MDA Assay

A typical workflow for in vitro neuroprotection screening.

cluster_this compound Desmodium pulchellum: Antioxidant Mechanism Desmodium pulchellum Desmodium pulchellum Scavenging Scavenging Desmodium pulchellum->Scavenging ROS ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage Scavenging->ROS cluster_curcumin Curcumin: Nrf2/HO-1 & PI3K/Akt Pathways Curcumin Curcumin PI3K PI3K Curcumin->PI3K Nrf2 Nrf2 Curcumin->Nrf2 Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection HO-1 HO-1 Nrf2->HO-1 HO-1->Neuroprotection cluster_resveratrol Resveratrol: SIRT1 & PI3K/Akt Pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 PI3K PI3K Resveratrol->PI3K Neuroprotection Neuroprotection SIRT1->Neuroprotection Akt Akt PI3K->Akt Akt->Neuroprotection

References

Desmodin's Therapeutic Potential: An Evidence-Based Comparison for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the therapeutic potential of Desmodin, a phytochemical identified as a promising anti-cancer agent. This document synthesizes available preclinical data, compares its proposed mechanism of action with established therapeutic strategies, and provides detailed experimental protocols to facilitate further investigation in animal models.

This compound has been identified through computational screening as a potential inhibitor of Cyclin-dependent kinase 5 (CDK5), a protein kinase implicated in the progression of several cancers and neurodegenerative diseases.[1] While direct in vivo studies on isolated this compound are currently limited in publicly available literature, this guide draws upon preclinical data from extracts of the Desmodium plant genus, from which this compound is derived, and extensive research on the in vivo effects of CDK5 inhibition to validate its therapeutic promise.

Comparative Efficacy in Animal Models

The therapeutic potential of this compound can be inferred from two primary lines of evidence: the anti-tumor activity of Desmodium extracts in animal models and the established effects of CDK5 inhibitors in preclinical cancer studies.

Evidence from Desmodium Plant Extracts

Extracts from various Desmodium species have demonstrated anti-cancer properties in vivo. These studies provide indirect evidence supporting the potential of their bioactive constituents, such as this compound.

Table 1: Summary of In Vivo Studies on Desmodium Extracts

Plant SpeciesAnimal ModelCancer TypeTreatmentKey FindingsReference
Desmodium gangeticumSwiss albino miceEhrlich Ascites Carcinoma (EAC)Methanol & Ethyl acetate (B1210297) extracts, Salicin (isolated compound)- Inhibited tumor growth- Increased lifespan of EAC-bearing mice[2]
Desmodium triflorumMiceN/A (Toxicity study)Crude extract- LD50 > 10 g/kg (gastric intubation), indicating low toxicity[3]
Evidence from CDK5 Inhibition in Animal Models

The proposed mechanism of action for this compound is the inhibition of CDK5. Numerous studies have validated CDK5 as a therapeutic target in various cancers by demonstrating the anti-tumor efficacy of its inhibition in animal models.

Table 2: Summary of In Vivo Studies on CDK5 Inhibition

Cancer TypeAnimal ModelMethod of CDK5 InhibitionKey FindingsReference
Pancreatic CancerOrthotopic xenograft miceDominant-negative CDK5- Inhibited tumor growth and metastasis[1]
Multiple MyelomaXenograft miceDinaciclib (pharmacological inhibitor)- Significantly reduced tumor volume[4]
MelanomaXenograft miceCDK5 knockdown- Decreased formation of lung and liver metastases[5]
Medullary Thyroid CarcinomaTransgenic miceArresting p25 (CDK5 activator) expression- 100% survival after 30 weeks[5]
Colorectal CancerXenograft mice20-223 (CP668863) (pharmacological inhibitor)- Decreased tumor growth, weight, and volume[6]

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and the experimental designs used in these preclinical studies is crucial for understanding the therapeutic potential of this compound.

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-cancer effects by inhibiting CDK5, which is involved in various cellular processes that contribute to tumor progression.

Desmodin_Signaling_Pathway This compound This compound CDK5 CDK5 This compound->CDK5 Inhibition Downstream_Effectors Downstream Effectors (e.g., Ral Signaling, pRb) CDK5->Downstream_Effectors Activation Tumor_Progression Tumor Progression (Proliferation, Migration, Angiogenesis) Downstream_Effectors->Tumor_Progression Promotion Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Acclimation Animal Acclimation Tumor_Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Animal_Acclimation->Tumor_Cell_Implantation Tumor_Growth Tumor Growth Monitoring Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Treatment Administration (e.g., this compound, Vehicle Control) Randomization->Treatment_Administration Tumor_Measurement Tumor Volume/Weight Measurement Treatment_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Tissue_Collection Tissue Collection for Histology & Biomarker Analysis Survival_Analysis->Tissue_Collection

References

Navigating the Challenges of Bioactivity Assay Reproducibility: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The reproducibility of bioactivity assays is a critical cornerstone of reliable scientific research and drug development. However, the scientific community currently lacks sufficient data to conduct a comparative analysis of "Desmodin" bioactivity assays across different laboratories. Extensive searches have revealed a significant gap in the literature regarding this specific compound and its associated assay methodologies.

While information on the chemical structure of this compound is available, public repositories of scientific literature do not contain studies detailing its specific biological activities or the assays used to measure them. This absence of published data prevents a direct comparison of assay performance and reproducibility between different research groups.

This guide, therefore, aims to address the broader challenge of bioactivity assay reproducibility by providing a framework for researchers working with novel or less-characterized compounds. It will outline the common sources of variability in bioactivity assays and offer best practices to enhance reproducibility, using examples from other well-studied natural compounds where such data is available.

Understanding the Sources of Inter-Laboratory Variation

The ability to reproduce experimental findings is fundamental to scientific progress. However, variability in bioassay results between different laboratories is a common challenge. This can stem from a multitude of factors, including:

  • Reagent and Sample Variability: Differences in the source and quality of reagents, cell lines, and the handling and storage of the test compound can significantly impact assay outcomes.

  • Protocol Deviations: Even minor variations in experimental protocols, such as incubation times, temperatures, and concentrations, can lead to disparate results.

  • Equipment and Instrumentation: Differences in the calibration and sensitivity of laboratory equipment can introduce variability.

  • Data Analysis and Interpretation: The statistical methods used to analyze data and the criteria for determining bioactivity can differ between labs.

  • Human Factor: Variations in operator technique and experience can also contribute to a lack of reproducibility.

An inter-laboratory study on the extraction testing of medical devices highlighted that when the same sample was tested by different laboratories, the results could differ by as much as 240%[1]. This underscores the profound impact that subtle methodological differences can have on experimental outcomes.

A Framework for Enhancing Reproducibility

To mitigate these challenges and improve the consistency of bioactivity data, researchers should consider the following best practices:

Detailed and Standardized Protocols

The development and meticulous documentation of standardized operating procedures (SOPs) are paramount. These protocols should explicitly detail every step of the assay, leaving no room for ambiguity.

Example of a Standardized Bioassay Workflow:

Standardized Bioassay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock solution, dilutions) Treatment Cell Treatment (Compound incubation) Compound_Prep->Treatment Cell_Culture Cell Culture (Seeding density, passage number) Cell_Culture->Treatment Reagent_Prep Reagent Preparation (Buffers, media) Assay_Step Assay-Specific Step (e.g., Luciferase addition) Reagent_Prep->Assay_Step Treatment->Assay_Step Data_Acquisition Data Acquisition (Plate reader) Assay_Step->Data_Acquisition Normalization Data Normalization (Control subtraction) Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Parameter_Calc Parameter Calculation (IC50/EC50) Curve_Fitting->Parameter_Calc

Caption: A generalized workflow for a cell-based bioactivity assay.

Rigorous Quality Control

Implementing robust quality control measures is essential. This includes:

  • Reference Standards: Consistently using a well-characterized reference standard in every assay run.

  • Positive and Negative Controls: Including appropriate controls to ensure the assay is performing as expected.

  • Cell Line Authentication: Regularly verifying the identity and purity of cell lines.

Transparent Reporting

Journals and funding agencies are increasingly advocating for more transparent and detailed reporting of experimental methods. This includes providing comprehensive information about all reagents, protocols, and data analysis methods used.

The Path Forward: A Call for Collaborative Studies

While this guide provides a general framework, addressing the specific reproducibility of assays for compounds like this compound will require dedicated inter-laboratory studies. Such studies, where multiple laboratories test the same samples using a common, detailed protocol, are the gold standard for assessing the reproducibility of an assay. The results of these studies can help to identify critical sources of variability and establish best practices for ensuring consistent and reliable data.

References

A Comparative Guide to Kinase Selectivity: Evaluating Desmodin's Potential as a CDK5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selectivity of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 5 (CDK5). While the phytochemical Desmodin has been identified as a promising candidate inhibitor of CDK5 through in silico studies, experimental data on its inhibitory activity and selectivity are not yet publicly available. This guide will therefore use well-characterized CDK inhibitors as examples to illustrate the principles and methodologies for determining kinase selectivity.

Introduction to this compound and CDK5

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Unlike other CDKs, CDK5 is not directly involved in cell cycle regulation but is activated by its binding to non-cyclin partners, p35 or p39. Dysregulation of CDK5 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in some cancers, making it an attractive therapeutic target.

This compound, a natural compound, has been identified through virtual screening and molecular dynamics simulations as a potential ATP-competitive inhibitor of CDK5. These computational studies suggest that this compound may bind to the ATP-binding pocket of CDK5, thereby inhibiting its kinase activity. However, experimental validation of these findings is essential to confirm its potency and, critically, its selectivity for CDK5 over other kinases.

Assessing Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical parameter that determines its therapeutic potential and potential off-target effects. A highly selective inhibitor targets a specific kinase with high potency while showing minimal activity against other kinases. This is particularly important for the CDK family, as many members share a high degree of structural similarity in their ATP-binding sites.

The selectivity of an inhibitor is typically determined by screening it against a large panel of kinases and measuring its half-maximal inhibitory concentration (IC50) for each. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.

Illustrative Kinase Selectivity Profiles

To demonstrate how kinase selectivity is presented, the following table summarizes the IC50 values for two well-characterized CDK inhibitors, Roscovitine and Dinaciclib, against a panel of kinases.

Kinase TargetRoscovitine IC50 (µM)Dinaciclib IC50 (nM)
CDK5/p35 0.16 - 0.2 [1][2]1 [3][4]
CDK1/cyclin B0.65[1][2]3[3][4]
CDK2/cyclin A0.7[1][2]1[3][4]
CDK2/cyclin E0.7[1][2]1[5]
CDK4/cyclin D1>100[2]-
CDK6/cyclin D2>100[2]-
CDK7/cyclin H--
CDK9/cyclin T1-4[3][4]
ERK134[2]-
ERK214[2]-

Note: IC50 values can vary depending on the assay conditions. The data presented here is for illustrative purposes.

This table highlights the differences in selectivity between the two inhibitors. While both are potent inhibitors of CDK5, Dinaciclib exhibits significantly higher potency (in the nanomolar range) compared to Roscovitine (in the micromolar range). Furthermore, Dinaciclib is a multi-kinase inhibitor with potent activity against CDK1, CDK2, and CDK9, whereas Roscovitine shows greater selectivity for CDK5, CDK1, and CDK2 over CDK4 and CDK6.

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. The following is a detailed protocol for the ADP-Glo™ Kinase Assay, a widely used method for measuring kinase activity and inhibitor IC50 values.

ADP-Glo™ Kinase Assay Protocol for IC50 Determination

Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of CDK5 activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Materials:

  • Recombinant CDK5/p25 or CDK5/p35 enzyme

  • Kinase substrate (e.g., Histone H1 peptide)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

    • Prepare a 2X solution of the CDK5 enzyme in kinase buffer.

    • Prepare a 2X solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be close to the Km value for CDK5.

    • Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these further in kinase buffer to create a 2X inhibitor solution series. Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solution (or vehicle) to the wells of the plate.

    • Add 2.5 µL of the 2X CDK5 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Inhibition and Signaling Pathways

Experimental Workflow for Determining Kinase Inhibitor Selectivity

The following diagram illustrates a typical workflow for identifying and characterizing a selective kinase inhibitor.

G cluster_0 Discovery & Initial Screening cluster_1 Potency & Selectivity Profiling cluster_2 Cellular & In Vivo Validation Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification High-Throughput Screening High-Throughput Screening High-Throughput Screening->Hit Identification Primary Kinase Assay (e.g., CDK5) Primary Kinase Assay (e.g., CDK5) Hit Identification->Primary Kinase Assay (e.g., CDK5) IC50 Determination IC50 Determination Primary Kinase Assay (e.g., CDK5)->IC50 Determination Kinase Panel Screening Kinase Panel Screening IC50 Determination->Kinase Panel Screening Selectivity Profile Selectivity Profile Kinase Panel Screening->Selectivity Profile Cell-Based Assays Cell-Based Assays Selectivity Profile->Cell-Based Assays Target Engagement Target Engagement Cell-Based Assays->Target Engagement Animal Models Animal Models Target Engagement->Animal Models Lead Optimization Lead Optimization Animal Models->Lead Optimization CDK5_Signaling_Pathway p35 p35 CDK5 CDK5 p35->CDK5 Activation p39 p39 p39->CDK5 Activation Tau Tau CDK5->Tau Phosphorylation pRb Retinoblastoma Protein (pRb) CDK5->pRb Phosphorylation DARPP32 DARPP32 CDK5->DARPP32 Phosphorylation MEF2 MEF2 CDK5->MEF2 Phosphorylation STAT3 STAT3 CDK5->STAT3 Phosphorylation Synaptic_Plasticity Synaptic Plasticity CDK5->Synaptic_Plasticity Neurite_Outgrowth Neurite Outgrowth Tau->Neurite_Outgrowth Cell_Cycle_Entry Cell Cycle Entry pRb->Cell_Cycle_Entry Dopamine_Signaling Dopamine Signaling DARPP32->Dopamine_Signaling Apoptosis Apoptosis MEF2->Apoptosis Gene_Transcription Gene Transcription STAT3->Gene_Transcription

References

A Meta-Analysis of Published Studies on Desmodin and Related Compounds from Desmodium Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Desmodin, a flavonoid isolated from Desmodium gangeticum, and related compounds and extracts from the Desmodium genus. Due to a lack of formal meta-analyses on pure this compound, this document synthesizes data from various published studies to offer insights into its anticancer and anti-inflammatory properties.

I. Anticancer Activity

Extracts from Desmodium gangeticum and the related compound Desmosdumotin C have demonstrated notable anticancer activities across various human cancer cell lines. The primary mechanism appears to involve cell cycle arrest and induction of apoptosis.

The following tables summarize the cytotoxic effects of Desmodium gangeticum extracts and Desmosdumotin C analogs on different cancer cell lines.

Table 1: Cytotoxicity of Desmodium gangeticum (DG) Crude Extract on A549 Human Lung Carcinoma Cells [1][2][3]

Treatment DurationIC50 Value (mg/mL)
24 hours1.26
48 hours0.93
72 hours0.82

Table 2: Cytotoxicity (ED50, µg/mL) of Desmosdumotin C and its Analogs Against Various Human Tumor Cell Lines [4]

CompoundA549 (Lung)A431 (Skin)1A9 (Ovarian)HCT-8 (Colon)KB (Nasopharyngeal)KB-VIN (Drug-Resistant)
Desmosdumotin C (1)3.5>104.03.7>105.6
4-Bromodesmosdumotin C (2)1.54.51.32.12.21.8
4-Bromo-3′,3′,5′-tripropyl (26)1.01.20.91.30.90.9

1. Cell Culture and Treatment: [1]

  • Cell Line: A549 human lung cancer cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in culture plates and treated with various concentrations of Desmodium gangeticum crude extract (e.g., 0.125 to 1 mg/mL) for specified durations (24, 48, 72 hours).

2. MTT Cell Viability Assay: [1][2]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • Plates are incubated for a few hours (e.g., 4 hours) at 37°C to allow formazan formation.

    • The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Desmodium gangeticum extract has been shown to arrest the cell cycle in the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins.[2][3]

DG Desmodium gangeticum Extract p21 p21 DG->p21 Upregulates p27 p27 DG->p27 Upregulates CyclinD1 Cyclin D1 DG->CyclinD1 Upregulates CyclinE Cyclin E DG->CyclinE Upregulates CyclinA Cyclin A DG->CyclinA Downregulates CyclinB1 Cyclin B1 DG->CyclinB1 Downregulates Cdc2 Cdc2 (CDK1) DG->Cdc2 Downregulates G1_Arrest G1 Phase Arrest p21->G1_Arrest p27->G1_Arrest CyclinD1->G1_Arrest CyclinE->G1_Arrest CyclinA->G1_Arrest CyclinB1->G1_Arrest Cdc2->G1_Arrest Cancer_Inhibition Inhibition of Cancer Cell Growth G1_Arrest->Cancer_Inhibition

D. gangeticum induced G1 cell cycle arrest pathway.

II. Anti-inflammatory Activity

Extracts from various Desmodium species have demonstrated significant anti-inflammatory effects in preclinical models. The proposed mechanism involves the reduction of pro-inflammatory mediators.

The following table summarizes the in vivo anti-inflammatory effects of Desmodium species extracts compared to standard anti-inflammatory drugs.

Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats by Desmodium Extracts

Plant Species & ExtractDose (mg/kg)% Inhibition of Edema (Time)Standard Drug & Dose (mg/kg)% Inhibition by StandardReference
Desmodium gangeticum (Ethanolic)5015.68% (6h)Indomethacin (10)51.96% (6h)[5]
10024.5% (6h)[5]
20045.09% (6h)[5]
Desmodium gangeticum (Water Decoction)2051.02% (3h)Phenylbutazone (100)55.10% (3h)[6]
Desmodium molliculum (Hydroalcoholic)250Significant (at 240 min)Diclofenac (25)Significant (at 240 min)[7]
500Significant (at 240 min)[7]

1. Carrageenan-Induced Paw Edema Model: [5][7]

  • Principle: This is a standard acute inflammation model where a phlogistic agent (carrageenan) is injected into the sub-plantar region of a rat's paw, inducing a quantifiable inflammatory response (edema).

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Procedure:

    • Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the plant extract).

    • The extract or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension is injected into the sub-plantar tissue of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

The anti-inflammatory mechanism of Desmodium extracts is linked to the downregulation of key inflammatory mediators.[8]

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) TNFa TNF-α Inflammatory_Stimulus->TNFa Induces IL1b IL-1β Inflammatory_Stimulus->IL1b Induces NO Nitric Oxide (NO) Inflammatory_Stimulus->NO Induces MDA Malondialdehyde (MDA) Inflammatory_Stimulus->MDA Induces Desmodium_Extract Desmodium Extracts Desmodium_Extract->TNFa Inhibits Desmodium_Extract->IL1b Inhibits Desmodium_Extract->NO Inhibits Desmodium_Extract->MDA Inhibits Inflammation Inflammation (Edema, Pain) TNFa->Inflammation IL1b->Inflammation NO->Inflammation MDA->Inflammation

Proposed anti-inflammatory mechanism of Desmodium extracts.

III. Potential as a CDK5 Inhibitor

In silico studies have identified this compound as a potential inhibitor of Cyclin-dependent kinase 5 (CDK5), a key target in neurodegenerative diseases and cancer.[9][10] While experimental validation for this compound's direct CDK5 inhibition is pending, other flavonoids have shown significant activity. For instance, Aureusidin, a flavonoid from Rhus parviflora, inhibits CDK5/p25 with an IC50 of 4.81 µM.[11] This suggests a promising avenue for future research into this compound's therapeutic applications.

1. In Vitro CDK5 Kinase Assay: [12][13]

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK5/p25 enzyme complex.

  • Reagents:

    • Recombinant active CDK5/p25 enzyme.

    • Substrate (e.g., Histone H1).

    • ATP (often radiolabeled [γ-32P]ATP for traditional methods, or non-radioactive methods like ADP-Glo™).

    • Kinase buffer.

    • Test inhibitor (this compound) at various concentrations.

  • Procedure (using ADP-Glo™ as an example):

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in a multi-well plate.

    • Add the diluted CDK5/p25 enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent) and a luminometer.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

The diagram below illustrates the workflow for identifying and validating CDK5 inhibitors like this compound.

Virtual_Screening Virtual Screening (IMPPAT Library) This compound This compound Virtual_Screening->this compound Identifies Docking Molecular Docking with CDK5 This compound->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Validates Binding InVitro_Assay In Vitro Kinase Assay (IC50 Determination) MD_Simulation->InVitro_Assay Suggests Testing Therapeutic_Lead Therapeutic Lead (Cancer, Neurodegeneration) InVitro_Assay->Therapeutic_Lead Confirms Activity

Workflow for this compound as a potential CDK5 inhibitor.

IV. Conclusion and Future Directions

The available evidence suggests that compounds from Desmodium species, including the flavonoid this compound, hold significant therapeutic potential, particularly in oncology and inflammatory diseases. However, the research is still in its nascent stages. To advance these findings toward clinical application, future studies should focus on:

  • Isolation and Quantification: Isolating pure this compound and other active compounds from Desmodium gangeticum to perform rigorous quantitative bioactivity studies.

  • Experimental Validation: Conducting in vitro kinase assays to experimentally validate the in silico findings of this compound's inhibitory effect on CDK5 and determine its IC50 value.

  • Comparative Studies: Designing head-to-head studies comparing the efficacy of pure this compound with existing anticancer and anti-inflammatory drugs.

  • Mechanism of Action: Further elucidating the detailed molecular mechanisms and signaling pathways affected by this compound in relevant disease models.

This guide serves as a foundational resource for researchers, consolidating the current knowledge and highlighting the promising, yet underexplored, therapeutic avenues of this compound.

References

Independent Verification of Desmodin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmodin, a pterocarpan (B192222) flavonoid isolated from the medicinal plant Desmodium gangeticum, has been identified as a constituent of extracts demonstrating a range of promising biological activities, including antileishmanial, antioxidant, anti-arthritic, and immunomodulatory effects. However, a comprehensive independent verification of the specific mechanism of action for isolated this compound is not yet available in peer-reviewed literature. Current research has predominantly focused on the effects of crude extracts or flavonoid-rich fractions of Desmodium species.

This guide provides an objective comparison of the reported activities of Desmodium extracts containing this compound against established therapeutic alternatives. It summarizes the available experimental data, details relevant experimental protocols, and visualizes potential signaling pathways to highlight the current understanding and future research directions for this compound.

Antioxidant Activity

Extracts of Desmodium species, rich in flavonoids including this compound, have demonstrated significant antioxidant properties. The proposed mechanism involves the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.

Comparative Analysis of Antioxidant Activity
Compound/ExtractProposed Mechanism of ActionKey Experimental FindingsSupporting Experimental Data (Example)
Desmodium gangeticum (Flavonoid Fraction) Direct free radical scavenging (DPPH, ABTS assays); Increased activity of antioxidant enzymes (SOD, CAT, GPX).[1]Potent antioxidant activity comparable to standard antioxidants.[1]IC50 for DPPH scavenging: Data not available for isolated this compound.
Vitamin C (Ascorbic Acid) Electron donor to neutralize free radicals; Regenerates other antioxidants like Vitamin E.[2][3][4]Well-established antioxidant with broad physiological roles.[2]IC50 for DPPH scavenging: ~5 µg/mL.
Glutathione "Master antioxidant"; Directly neutralizes free radicals and regenerates other antioxidants.[2][3][5]Crucial for cellular detoxification and protection against oxidative stress.[3]IC50 for DPPH scavenging: Varies with assay conditions.
Quercetin Potent free radical scavenger; Chelates metal ions involved in free radical generation.[4]One of the most abundant and active dietary flavonoids.IC50 for DPPH scavenging: ~2-5 µg/mL.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of plant extracts and isolated compounds.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: The test compound (e.g., this compound, plant extract) is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control is prepared with methanol instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the sample concentration.

Potential Antioxidant Signaling Pathway of Flavonoids

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Neutralization Neutralization ROS->Neutralization This compound This compound (Flavonoid) Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPX) This compound->Antioxidant_Enzymes Upregulation This compound->Neutralization Direct Scavenging Antioxidant_Enzymes->Neutralization Enzymatic Detoxification Neutralization->Cellular_Damage Inhibition

Potential Antioxidant Mechanism of this compound.

Anti-Leishmanial Activity

Extracts from Desmodium gangeticum, containing this compound, have been reported to possess antileishmanial activity.[6] The precise mechanism is yet to be elucidated for the isolated compound.

Comparative Analysis of Anti-Leishmanial Agents
Drug/CompoundMechanism of ActionKey AdvantagesKey Disadvantages
Desmodium gangeticum Extract Unknown for this compound. May involve disruption of parasite cellular processes.Natural origin; Potentially novel mechanism.Lack of specific data on this compound; Efficacy and toxicity not established.
Liposomal Amphotericin B Binds to ergosterol (B1671047) in the parasite cell membrane, forming pores and causing cell death.[7][8]High efficacy; Reduced toxicity compared to conventional Amphotericin B.[7][8]Intravenous administration; High cost; Potential for nephrotoxicity.[7][9]
Miltefosine Interferes with lipid metabolism and signal transduction in the parasite.[9][10]Oral administration; Effective against visceral and cutaneous leishmaniasis.[7][9][10]Teratogenic; Gastrointestinal side effects; Emergence of resistance.[10]
Pentavalent Antimonials Prodrugs converted to a trivalent form that inhibits parasitic enzymes.[11]Historically effective; Low cost.Widespread resistance; Cardiotoxicity and pancreatitis; Painful injections.[11]
Experimental Protocol: In Vitro Promastigote Viability Assay

This protocol is used to assess the direct effect of a compound on the viability of Leishmania promastigotes.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 25°C.

  • Drug Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. Different concentrations of the test compound are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 25°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay such as the MTT or resazurin (B115843) assay, which measures metabolic activity. Absorbance or fluorescence is read using a plate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

Logical Workflow for Anti-Leishmanial Drug Discovery

Antileishmanial_Workflow Start Plant Extract (Desmodium gangeticum) Fractionation Bioassay-Guided Fractionation Start->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation In_Vitro In Vitro Screening (Promastigote & Amastigote Assays) Isolation->In_Vitro Toxicity Cytotoxicity Assays (Mammalian Cells) In_Vitro->Toxicity Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Toxicity->In_Vivo Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Workflow for Natural Product-Based Anti-Leishmanial Drug Discovery.

Anti-Arthritic and Immunomodulatory Activity

The flavonoid fraction of Desmodium gangeticum has shown anti-inflammatory and immunomodulatory effects in preclinical models.[1] Pterocarpans, the class of flavonoids to which this compound belongs, have been reported to modulate immune responses.[12]

Comparative Analysis of Anti-Arthritic Agents
Drug/CompoundMechanism of ActionKey AdvantagesKey Disadvantages
Desmodium gangeticum Extract Potential inhibition of pro-inflammatory cytokines and enzymes.Natural origin; Potential for a better safety profile.Mechanism not fully elucidated; Clinical efficacy unknown.
Methotrexate Inhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects.[13][14][15]Well-established efficacy; Oral administration; Low cost.[13][15]Potential for liver toxicity, myelosuppression, and pulmonary fibrosis.[16]
TNF-α Inhibitors (Biologics) Monoclonal antibodies or receptor fusion proteins that neutralize TNF-α, a key pro-inflammatory cytokine.[15]High efficacy in many patients; Targeted mechanism.[15]Increased risk of infections; High cost; Parenteral administration.[15]
JAK Inhibitors Inhibit Janus kinases, which are involved in the signaling of several pro-inflammatory cytokines.[14]Oral administration; Rapid onset of action.[14]Increased risk of infections, thrombosis, and malignancy.
Experimental Protocol: In Vitro Macrophage-Based Anti-Inflammatory Assay

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory mediators by macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Cell Seeding: Macrophages are seeded into 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (excluding the negative control).

  • Incubation: The plates are incubated for 18-24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using ELISA kits. Nitric oxide production can be measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of cytokine/nitric oxide production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Potential Immunomodulatory Signaling Pathway of Flavonoids

Immunomodulatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB_Pathway NF-κB Signaling Pathway Macrophage->NFkB_Pathway Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Gene Expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation This compound This compound (Pterocarpan) This compound->NFkB_Pathway Inhibition

Potential Anti-Inflammatory Mechanism of this compound.

Conclusion and Future Directions

While this compound is a component of Desmodium extracts with demonstrated preclinical bioactivities, there is a clear need for independent verification of its specific mechanisms of action. Future research should focus on the effects of isolated this compound in a variety of in vitro and in vivo models to:

  • Elucidate its precise molecular targets.

  • Establish a clear dose-response relationship for its antioxidant, antileishmanial, and immunomodulatory effects.

  • Conduct comprehensive safety and toxicity profiling.

  • Perform comparative studies against standard-of-care drugs to determine its relative potency and potential therapeutic advantages.

Such studies are essential to validate the therapeutic potential of this compound and to guide its possible development as a novel pharmacological agent.

References

Comparative Transcriptomics of CDK Inhibitor-Treated Cells: A Proxy for Understanding Desmodin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Desmodin . However, this compound has been identified as a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 5 (CDK5). To provide relevant insights for researchers, this guide presents a comparative transcriptomic analysis of cells treated with other well-characterized CDK inhibitors, namely Palbociclib , Abemaciclib , and Dinaciclib . These compounds, while primarily targeting CDK4/6, share overlapping mechanisms and cellular effects with potential CDK5 inhibitors, offering a valuable proxy for understanding the anticipated transcriptomic consequences of this compound treatment.

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of CDK inhibitors. It summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways and experimental workflows.

Comparative Analysis of Gene Expression

The transcriptomic profiles of cancer cells treated with Palbociclib, Abemaciclib, and Dinaciclib reveal distinct and overlapping effects on gene expression, primarily centered on cell cycle regulation, DNA damage response, and cellular metabolism.

Palbociclib in ER+ Breast Cancer Cells

In a study using Palbociclib-sensitive (MCF7/pS) and resistant (MCF7/pR) ER+ breast cancer cells, RNA sequencing identified 2183 upregulated and 1548 downregulated transcripts in the resistant cells compared to the sensitive ones.[1] Functional analysis of these differentially expressed genes (DEGs) highlighted key pathways associated with resistance.[1][2]

Pathway CategoryKey Upregulated Genes in Resistant CellsKey Downregulated Genes in Resistant CellsAssociated Pathways
Cell Cycle & DNA Replication CCNE1, E2F1, CDK1RB1, CDKN1A (p21)Cell Cycle, DNA Replication, p53 Signaling Pathway
DNA Damage Repair ATM, BRCA1, RAD51-Homologous Recombination, Fanconi Anemia Pathway
Cellular Metabolism SLC2A1 (GLUT1), HK2, LDHA-Glycolysis / Gluconeogenesis, Pentose Phosphate Pathway
Immune Response CXCL8, IL6, TLR2-Toll-like Receptor Signaling, NF-kappa B Signaling
Abemaciclib vs. Palbociclib in MCF7 Xenografts

A comparative analysis of MCF7 xenografts in mice treated with Abemaciclib versus Palbociclib revealed that while both drugs impact cell cycle pathways, Abemaciclib induces a broader transcriptomic response.[3] This is attributed to Abemaciclib's inhibition of additional kinase targets.[3]

GeneFunctionRegulation by AbemaciclibRegulation by Palbociclib
PLK1 Polo-like kinase 1, cell cycle progressionDownregulatedNot significantly changed
PCNA Proliferating cell nuclear antigen, DNA replicationDownregulatedNot significantly changed
MCM7 Minichromosome maintenance complex component 7DownregulatedNot significantly changed
Cyclin B1 G2/M phase progressionDownregulatedNot significantly changed
Dinaciclib in Triple-Negative Breast Cancer Cells

Dinaciclib, a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, was shown to significantly reduce the expression of a limited number of genes in MDA-MB-231 triple-negative breast cancer cells.[4] The pathway analysis of differentially expressed genes indicated a strong enrichment for those involved in the DNA damage response and homologous recombination repair.[4]

GeneFunctionRegulation by Dinaciclib
BRCA1 DNA repair, tumor suppressorDownregulated
FANCD2 DNA repair, Fanconi anemia pathwayDownregulated
RAD51 DNA repair, homologous recombinationDownregulated
CHEK1 Cell cycle checkpoint controlDownregulated

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of transcriptomic studies. The following are summaries of the experimental protocols used in the cited studies.

RNA-Seq of Palbociclib-Treated MCF7 Cells[1][2]
  • Cell Lines: Palbociclib-sensitive (MCF7/pS) and Palbociclib-resistant (MCF7/pR) human breast cancer cell lines.

  • Culture Conditions: Cells were cultured in standard media. Resistant cells were maintained in the presence of Palbociclib.

  • RNA Extraction: Total RNA was extracted from cell pellets using a commercially available kit.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced using a next-generation sequencing platform.

  • Data Analysis: Raw sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes with significant changes in expression between sensitive and resistant cells. Pathway analysis was conducted using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

RNA-Seq of Abemaciclib- and Palbociclib-Treated MCF7 Xenografts[3]
  • Animal Model: MCF7 cells were xenografted into mice.

  • Treatment: Mice were treated with either Abemaciclib, Palbociclib, or a vehicle control.

  • Sample Collection: Tumors were extracted from the euthanized animals.

  • Transcriptome Analysis: RNA was extracted from the tumor tissues and subjected to RNA sequencing.

  • Data Analysis: Differential gene expression analysis was performed to compare the transcriptomic changes induced by each drug relative to the control.

Microarray Analysis of Dinaciclib-Treated MDA-MB-231 Cells[4][5]
  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

  • Treatment: Cells were treated with 10 nM Dinaciclib for 12 hours.

  • RNA Extraction: mRNA was extracted from the treated cells.

  • Gene Expression Profiling: Changes in global mRNA levels were assessed using Affymetrix HG-U133A2 microarrays.

  • Data Analysis: The microarray data was analyzed to identify genes with significant changes in expression following Dinaciclib treatment. Pathway analysis was performed on the differentially expressed genes.

Visualizations

Signaling Pathways and Experimental Workflows

CDK_Signaling_Pathway General CDK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras PI3K_AKT PI3K/AKT Pathway Ras->PI3K_AKT MAPK MAPK Pathway Ras->MAPK Cyclin_D Cyclin D PI3K_AKT->Cyclin_D MAPK->Cyclin_D Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Phospho_Rb p-Rb S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Phospho_Rb->E2F Releases Cell_Cycle_Progression G1-S Transition S_Phase_Genes->Cell_Cycle_Progression p35_p39 p35/p39 CDK5_p35 CDK5-p35/p39 Complex p35_p39->CDK5_p35 CDK5 CDK5 CDK5->CDK5_p35 Neuronal_Substrates Neuronal Substrates CDK5_p35->Neuronal_Substrates Phosphorylates Palbociclib_Abemaciclib Palbociclib, Abemaciclib Palbociclib_Abemaciclib->CDK4_6 Inhibits Dinaciclib Dinaciclib Dinaciclib->CDK4_6 Inhibits Dinaciclib->CDK5 Inhibits This compound This compound (Putative) This compound->CDK5 Inhibits

Caption: General CDK signaling pathway highlighting the roles of CDK4/6 and CDK5.

Transcriptomics_Workflow Comparative Transcriptomics Experimental Workflow Cell_Culture Cell Culture (e.g., MCF7, MDA-MB-231) Treatment_Control Treatment Group (CDK Inhibitor) Cell_Culture->Treatment_Control Treatment_Alternative Alternative Treatment (e.g., another CDK inhibitor) Cell_Culture->Treatment_Alternative Vehicle_Control Vehicle Control (e.g., DMSO) Cell_Culture->Vehicle_Control RNA_Extraction RNA Extraction Treatment_Control->RNA_Extraction Treatment_Alternative->RNA_Extraction Vehicle_Control->RNA_Extraction Library_Prep Library Preparation (e.g., TruSeq Stranded) RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC Data Quality Control (e.g., FastQC) Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification (TPM, FPKM) Alignment->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis (GO, KEGG) DEG_Analysis->Pathway_Analysis

Caption: A typical workflow for a comparative transcriptomic study.

Conclusion

While direct transcriptomic data for this compound is not yet available, the analysis of other CDK inhibitors provides a strong foundation for predicting its likely cellular effects. The comparative data from Palbociclib, Abemaciclib, and Dinaciclib suggest that this compound, as a CDK5 inhibitor, will likely impact pathways beyond canonical cell cycle control, potentially influencing neuronal processes, DNA damage response, and cellular metabolism. The extent of these effects will depend on its selectivity profile across the CDK family. Future transcriptomic studies directly comparing this compound to a panel of CDK inhibitors under standardized conditions are essential to fully elucidate its mechanism of action and therapeutic potential.

References

Assessing the Synergistic Effects of Desmodin: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of the flavonoid Desmodin, a comprehensive review of existing scientific literature reveals a notable gap in studies assessing its synergistic effects with other therapeutic agents. While this compound, a pterocarpan (B192222) isolated from plants of the Desmodium genus, has been identified as a compound of interest for its potential biological activities, research into its efficacy in combination therapies remains limited.

Currently, there is a lack of published experimental data specifically detailing the synergistic or additive effects of this compound with other anticancer, antimicrobial, or anti-inflammatory drugs. One computational study has suggested the potential for this compound to have "synergistic multi-kinase effects" in the context of cancer and neurological therapies due to its action as a potential inhibitor of cyclin-dependent kinase 5 (CDK5)[1]. However, these findings are based on in silico network pharmacology and have not yet been validated through wet-lab experimental studies that would provide the quantitative data necessary for a comparative guide.

What is Known About this compound

This compound is a recognized phytochemical with the chemical formula C₂₂H₂₂O₆. It is classified as a pterocarpan, a type of isoflavonoid. Scientific literature confirms its isolation from Desmodium gangeticum, a plant with a history of use in traditional medicine. The compound is cataloged in chemical databases such as PubChem, and its potential as an ATP-competitive inhibitor of CDK5 points towards possible applications in oncology and neurology[1].

Limitations in Assessing Synergistic Potential

The core requirements for a comparative guide—quantitative data from synergistic effect studies, detailed experimental protocols, and defined signaling pathways—cannot be met at this time due to the absence of relevant research articles. A thorough search of scientific databases did not yield studies that have investigated this compound in combination with other therapeutic agents to provide data for:

  • Quantitative Data Tables: No experimental results are available to populate tables comparing the efficacy of this compound in combination with other agents versus their individual effects (e.g., IC50 values, Combination Index, Dose Reduction Index).

  • Detailed Experimental Protocols: Without published studies on its synergistic effects, there are no established and detailed methodologies to report.

  • Signaling Pathway and Workflow Diagrams: The molecular pathways through which this compound might act synergistically with other drugs have not yet been elucidated, precluding the creation of accurate signaling pathway diagrams.

Future Research Directions

The identification of this compound as a potential CDK5 inhibitor suggests that future research into its synergistic effects could be a promising avenue. Potential areas of investigation could include:

  • Oncology: Combining this compound with existing chemotherapeutic agents that target different aspects of cell cycle regulation or apoptosis.

  • Neurological Disorders: Investigating synergy with neuroprotective agents.

  • Anti-inflammatory and Antimicrobial Applications: Exploring its potential to enhance the efficacy of known anti-inflammatory drugs or antibiotics.

A logical workflow for future research to assess the synergistic effects of this compound is proposed below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Identify Target Therapeutic Areas Identify Target Therapeutic Areas Select Candidate Combination Agents Select Candidate Combination Agents Identify Target Therapeutic Areas->Select Candidate Combination Agents Design Checkerboard Assays Design Checkerboard Assays Select Candidate Combination Agents->Design Checkerboard Assays Determine IC50 and Combination Index Determine IC50 and Combination Index Design Checkerboard Assays->Determine IC50 and Combination Index Elucidate Signaling Pathways Elucidate Signaling Pathways Determine IC50 and Combination Index->Elucidate Signaling Pathways Western Blot & qPCR Analysis Western Blot & qPCR Analysis Elucidate Signaling Pathways->Western Blot & qPCR Analysis Animal Model Studies Animal Model Studies Western Blot & qPCR Analysis->Animal Model Studies Assess Efficacy and Toxicity Assess Efficacy and Toxicity Animal Model Studies->Assess Efficacy and Toxicity Clinical Trial Design Clinical Trial Design Assess Efficacy and Toxicity->Clinical Trial Design

Caption: A proposed workflow for future research on this compound's synergistic effects.

References

Safety Operating Guide

Navigating the Disposal of Desmodin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are critical for ensuring the safety of personnel and protecting the environment. For a compound like Desmodin, a member of the pterocarpan (B192222) class of flavonoids, a conservative approach to disposal is essential in the absence of a specific Safety Data Sheet (SDS). This guide provides a procedural framework for the safe handling and disposal of this compound and other similar research chemicals.

Personal Protective Equipment (PPE) for Chemical Waste Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling chemical waste.

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to change gloves immediately if they become contaminated.
Body Protection A fully fastened laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
Foot Protection Closed-toe shoes.

Step-by-Step General Disposal Procedure for this compound

The following protocol outlines a general, safety-first approach to the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, weighing papers, and contaminated glassware).

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

2. Waste Collection and Containment:

  • Collect all this compound waste in a designated, compatible, and leak-proof container.[2]

  • The container should be in good condition and have a secure, tight-fitting lid.

  • For liquid waste, ensure the container is made of a material chemically resistant to the solvents used.

  • For solid waste, a clearly labeled, sealed bag or container is appropriate.

3. Labeling of Waste Containers:

  • Properly label the waste container as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste".

    • A list of all chemical constituents in the container, including solvents.

    • The approximate percentage of each component.

    • The date of initial waste accumulation.

    • The name of the principal investigator or research group.

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be at or near the point of waste generation.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Keep the waste container closed at all times, except when adding waste.[3][4]

5. Arranging for Final Disposal:

  • Once the waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete list of the container's contents.

  • Follow all institutional procedures for waste pickup requests.[3]

Experimental Protocols

Specific, validated experimental protocols for the degradation or neutralization of this compound for disposal are not available in the reviewed literature. Therefore, on-site treatment of this compound waste is not recommended. The standard and required procedure is to transfer the hazardous waste to a licensed disposal facility via your institution's EHS department.

Disposal Workflow Diagram

Desmodin_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposal start Generation of this compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate collect Collect in a Compatible, Labeled Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store request Request Waste Pickup from EHS store->request pickup EHS Collects Hazardous Waste request->pickup transport Transport to Central Accumulation Facility pickup->transport final_disposal Transport to a Licensed Hazardous Waste Disposal Facility transport->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmodin
Reactant of Route 2
Desmodin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.